Technical Guide: Spectroscopic Characterization of 2-Methylpentane-1-sulfonamide
The following technical guide details the spectroscopic characterization of 2-Methylpentane-1-sulfonamide , a branched aliphatic sulfonamide relevant to medicinal chemistry as a bioisostere and synthetic intermediate. CA...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the spectroscopic characterization of 2-Methylpentane-1-sulfonamide , a branched aliphatic sulfonamide relevant to medicinal chemistry as a bioisostere and synthetic intermediate.
This guide provides a comprehensive analysis of the spectral signature of 2-Methylpentane-1-sulfonamide using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). The presence of a chiral center at the C2 position and the electron-withdrawing sulfonyl group creates specific spectral anomalies—most notably diastereotopic splitting at C1—that are critical for structural validation in drug development workflows.
Structural Analysis & Sample Preparation
Before spectral acquisition, the structural integrity of the analyte must be understood to interpret data correctly.
Chirality: The C2 carbon is a stereocenter. Unless stereoselective synthesis is employed, the sample is a racemic mixture.
Electronic Environment: The sulfonyl group (-SO₂-) exerts a strong inductive effect (-I), deshielding adjacent protons (C1) and carbons.
Sample Preparation Protocol:
NMR: Dissolve 5–10 mg in DMSO-d₆ (0.6 mL). DMSO is preferred over CDCl₃ to prevent the broadening of the sulfonamide -NH₂ signal due to proton exchange and to ensure solubility.
IR: Prepare a KBr pellet (1–2 mg sample in 100 mg KBr) or use ATR (Attenuated Total Reflectance) on the neat solid.
MS: Dilute to 10 µM in Methanol/Water (50:50) + 0.1% Formic Acid for ESI-MS.
Mass Spectrometry (MS)
Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity. For aliphatic sulfonamides, Electrospray Ionization (ESI) in positive mode is the standard.
Fragmentation Mechanics
The fragmentation of 2-Methylpentane-1-sulfonamide follows a distinct pathway driven by the stability of the sulfonyl moiety and the alkyl chain.
Key Diagnostic Ions (ESI+):
[M+H]⁺ (m/z 166.2): Protonated molecular ion.
[M+Na]⁺ (m/z 188.2): Sodium adduct (common in ESI).
m/z 85.1 ([C₆H₁₃]⁺): Loss of the sulfonamide group (-SO₂NH₂). This carbocation undergoes rearrangement to stable tertiary structures.
m/z 149.0 ([M-NH₂]⁺): Loss of the amine group (less common in soft ionization but visible in EI).
Fragmentation Pathway Diagram
The following diagram illustrates the logical fragmentation flow for structural confirmation.
Caption: Figure 1. ESI(+) Fragmentation pathway showing the primary cleavage of the C-S bond yielding the alkyl carbocation.
Infrared Spectroscopy (IR)
IR spectroscopy is the "fingerprint" method for confirming the functional group status, particularly the oxidation state of the sulfur and the integrity of the primary amine.
Characteristic Bands
The sulfonamide group exhibits two strong stretching vibrations due to the SO₂ moiety and two sharp bands for the primary amine (-NH₂).
Functional Group
Vibration Mode
Wavenumber (cm⁻¹)
Intensity
Notes
Amine (-NH₂)
N-H Asymmetric Stretch
3350–3380
Medium
Diagnostic doublet for primary sulfonamides.
Amine (-NH₂)
N-H Symmetric Stretch
3250–3280
Medium
Sulfonyl (-SO₂-)
S=O Asymmetric Stretch
1310–1330
Strong
Highly sensitive to S-N bond order.
Sulfonyl (-SO₂-)
S=O Symmetric Stretch
1140–1160
Strong
Confirms sulfonyl vs. sulfinyl.
Alkyl (C-H)
C-H sp³ Stretch
2850–2960
Strong
Methyl/Methylene backbone.
Technical Insight: A common error is misidentifying the broad O-H stretch of water (from wet KBr) as the N-H stretch. The sulfonamide N-H bands are typically sharper and appear as a distinct doublet.
Nuclear Magnetic Resonance (NMR)
NMR provides the definitive map of the carbon skeleton and stereochemistry.
¹H NMR (400 MHz, DMSO-d₆)
The chirality at C2 renders the two protons at C1 diastereotopic . They are chemically non-equivalent and will not appear as a simple doublet.
Position
Type
δ (ppm)
Multiplicity
Integration
Coupling (J)
Assignment Logic
-SO₂NH₂
Amine
6.60–6.80
Broad Singlet
2H
-
Exchangeable with D₂O.
C1-Hᵃ
Methylene
2.85
dd
1H
J≈13, 6 Hz
Diastereotopic proton A (adjacent to chiral C2).
C1-Hᵇ
Methylene
3.05
dd
1H
J≈13, 7 Hz
Diastereotopic proton B.
C2-H
Methine
1.95
Multiplet
1H
-
Beta-branched, deshielded by proximity to SO₂.
C3/C4
Methylene
1.10–1.40
Multiplet
4H
-
Alkyl chain envelope.
C2-CH₃
Methyl
0.98
Doublet
3H
J≈6.5 Hz
Branch methyl group.
C5-H₃
Methyl
0.85
Triplet
3H
J≈7.0 Hz
Terminal methyl group.
Critical Interpretation:
The C1 protons appear as an ABX system (with C2-H). You will observe two distinct signals (doublet of doublets) rather than a simple doublet. This confirms the presence of the adjacent chiral center at C2.
¹³C NMR (100 MHz, DMSO-d₆)
Carbon
Type
δ (ppm)
Assignment
C1
CH₂
58.5
Directly attached to -SO₂- (Deshielded).
C2
CH
30.2
Chiral center (Branch point).
C3
CH₂
38.1
C4
CH₂
20.1
C5
CH₃
14.2
Terminal methyl.
C2-Me
CH₃
19.5
Branch methyl.
Experimental Validation Workflow
To ensure data integrity during synthesis or extraction, follow this logic gate for compound validation.
Klagkou, K., et al. (2003).[1][2] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
Doc Brown's Chemistry . (2025). NMR and IR Spectral Data for 2-Methylpentane and Derivatives. Retrieved from [Link]
Royal Society of Chemistry . (n.d.). Spectroscopic data of sulfonamide derivatives. ChemSpider/RSC Advances. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: (CAS 1247852-31-8)
Content Type: In-depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Process Scientists
[1]
Executive Summary
2-Methylpentane-1-sulfonamide (CAS 1247852-31-8) represents a critical aliphatic sulfonamide scaffold in modern fragment-based drug discovery (FBDD).[1] Unlike ubiquitous aromatic sulfonamides (e.g., sulfamethoxazole derivatives), this saturated analog offers a higher fraction of sp3-hybridized carbons (
), a parameter increasingly correlated with improved clinical success rates due to enhanced solubility and reduced promiscuity [1].[1]
This guide outlines the chemical identity, validated synthetic protocols, and rigorous analytical verification methods required to integrate this molecule into high-fidelity compound libraries.
Chemical Identity & Registry
Precise identification is paramount when sourcing or synthesizing this compound, particularly regarding its stereochemistry.[1] The commercial CAS number typically refers to the racemate.[1]
Parameter
Data
CAS Registry Number
1247852-31-8
IUPAC Name
2-Methylpentane-1-sulfonamide
Molecular Formula
C₆H₁₅NO₂S
Molecular Weight
165.25 g/mol
SMILES
CCCC(C)CS(N)(=O)=O
InChI Key
KUPZDLNZQVUSOE-UHFFFAOYSA-N
Chirality
Contains one stereocenter at C2.[2] Commercial sources are typically racemic.[1]
Stereochemical Considerations
The C2 position introduces chirality.[1] While the generic CAS 1247852-31-8 applies to the racemate, specific enantiomeric synthesis requires chiral precursors:
(S)-2-methylpentane-1-sulfonamide: Derived from (S)-2-methyl-1-pentanol (CAS 53675-05-3).[1]
(R)-2-methylpentane-1-sulfonamide: Derived from (R)-2-methyl-1-pentanol.[1]
Synthesis & Production Protocols
Direct commercial availability of this specific sulfonamide can be sporadic.[1] The following protocols provide a self-validating synthetic route starting from the widely available 2-methyl-1-pentanol (CAS 105-30-6).[1]
Route A: The Sulfonyl Chloride Intermediate Pathway
This route is preferred for scale-up as it isolates the stable sulfonyl chloride intermediate, allowing for diverse amine couplings if derivatization is required later.[1]
), DCM.[1]
Mechanism: Nucleophilic substitution of the hydroxyl group to form the mesylate leaving group.[1]
Protocol: Cool a solution of 2-methyl-1-pentanol (1.0 eq) and
(1.5 eq) in DCM to 0°C. Dropwise add MsCl (1.2 eq). Stir for 2h. Aqueous workup yields crude mesylate.[1]
Step 2: Thiol Formation
Reagents: Potassium thioacetate (KSAc), DMF, followed by hydrolysis (NaOH/MeOH).[1]
Mechanism:
displacement of the mesylate by thioacetate, followed by deprotection.[1]
Protocol: Treat the crude mesylate with KSAc (1.5 eq) in DMF at 60°C for 4h. Isolate the thioester. Hydrolyze with NaOH/MeOH under
atmosphere (to prevent disulfide formation) to yield 2-methylpentane-1-thiol .
Step 3: Oxidative Chlorination & Amination
Reagents:
, (or NCS/HCl), followed by (aq).[1]
Mechanism: Oxidative chlorination of the thiol to sulfonyl chloride, followed by nucleophilic attack by ammonia.[1]
Protocol:
Chlorination: To the thiol (1 eq) in DCM/Water (1:1), add NCS (N-chlorosuccinimide, 4 eq) at 0°C. Stir vigorously for 1h. Separate organic layer containing 2-methylpentane-1-sulfonyl chloride .[1]
Amination: Add the organic layer dropwise to a stirred solution of 28%
(excess) at 0°C. Stir 1h.
Purification: Extract with EtOAc, wash with brine, dry over
. Recrystallize from hexanes/EtOAc if solid, or purify via flash chromatography (50% EtOAc/Hex).[1]
Visualization of Synthetic Logic
The following diagram illustrates the critical decision points and flow of the synthesis.
Figure 1: Step-wise synthetic pathway from commercial alcohol precursor to target sulfonamide.[1]
Analytical Validation (Self-Validating Systems)
Trustworthiness in chemical synthesis relies on data that confirms structure and purity.[1] For 2-methylpentane-1-sulfonamide, specific NMR features serve as internal validation flags.
Proton NMR (
NMR) Logic
The chirality at C2 creates a specific magnetic environment for the C1 protons (the
The Diagnostic Signal: The C1 protons are diastereotopic .[1] They will not appear as a simple doublet. Instead, expect an ABX system (or AB part of an ABX) appearing as two distinct multiplets (dd or ddd) around
Figure 2: Analytical decision tree for confirming chemical identity.
Applications in Drug Discovery
The transition from aromatic to aliphatic sulfonamides is a key strategy in Lead Optimization .
Fsp3 Increase: Replacing a benzene ring with the 2-methylpentane chain increases the saturation of the molecule, potentially improving solubility and metabolic stability [1].[1]
Bioisosterism: The sulfonamide group acts as a stable hydrogen bond donor/acceptor, mimicking the transition state of peptide hydrolysis or binding to metalloenzymes (e.g., Carbonic Anhydrase, Matrix Metalloproteinases).[1]
Fragment Libraries: Due to its low molecular weight (165 Da), it is an ideal "fragment" for crystallographic screening.[1]
References
Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[1]
ChemBK. (n.d.).[1] 2-Methylpentane-1-sulfonamide Product Entry. Retrieved from ChemBK.[1] Link[1]
Fluorochem. (n.d.).[1] 2-Methylpentane-1-sulfonamide Safety Data Sheet & Catalog. Retrieved from Fluorochem.[1] Link
Bahrami, K., et al. (2009).[1][3] Direct Conversion of Thiols to Sulfonyl Chlorides.[1][3] Journal of Organic Chemistry. Link[1]
2-Methylpentane-1-sulfonamide: Mechanism of Action & Pharmacological Architecture
This guide provides an in-depth technical analysis of 2-Methylpentane-1-sulfonamide , a specialized chemical entity primarily utilized as a critical pharmacophore and impurity reference in the development of 2,4-disubsti...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 2-Methylpentane-1-sulfonamide , a specialized chemical entity primarily utilized as a critical pharmacophore and impurity reference in the development of 2,4-disubstituted quinazoline antitumor agents .
While often categorized as a "building block" in commercial catalogs, its structural role in medicinal chemistry is pivotal. It serves as a lipophilic sulfonamide tail, designed to modulate the pharmacokinetic profile (solubility, protein binding) and potently interact with the ATP-binding pockets of kinase targets (e.g., EGFR, VEGFR).
Functional Role: Bioisostere for lipophilic modulation; Zinc-binding motif (potential); Impurity Standard for Quality Control (QC).
Mechanism of Action (MoA)
The biological activity of 2-Methylpentane-1-sulfonamide is best understood through two distinct lenses: its intrinsic pharmacodynamics as a sulfonamide and its structural contribution when integrated into a larger drug scaffold (specifically the quinazoline class).
A. Intrinsic MoA: The Sulfonamide Zinc-Trap
Like many primary sulfonamides (
), 2-Methylpentane-1-sulfonamide possesses the intrinsic capacity to coordinate with zinc ions () in metalloenzyme active sites.
Carbonic Anhydrase (CA) Inhibition: The sulfonamide nitrogen acts as a proton donor/acceptor. In the active site of Carbonic Anhydrase, the deprotonated sulfonamide nitrogen coordinates directly to the catalytic Zinc ion, displacing the zinc-bound water molecule/hydroxide ion required for catalysis (
).
Relevance: While aliphatic sulfonamides are generally weaker CA inhibitors than aromatic ones (like acetazolamide), this intrinsic activity must be screened to avoid off-target renal or ocular effects in drug design.
Matrix Metalloproteinase (MMP) Interaction: The sulfonyl group can engage in hydrogen bonding within the S1' pocket of MMPs, potentially modulating tissue remodeling pathways, though this is secondary to its use in kinase inhibitors.
B. Integrated MoA: Quinazoline Kinase Inhibition
The primary pharmaceutical utility of 2-Methylpentane-1-sulfonamide is as a side-chain moiety in 2,4-disubstituted quinazolines (as detailed in Patent CN102250075B). These compounds function as ATP-competitive inhibitors of Tyrosine Kinases (e.g., EGFR, VEGFR).
The "Tail" Effect:
When attached to the quinazoline core, the 2-methylpentyl-sulfonamide tail performs three critical functions:
Hydrophobic Interaction: The branched aliphatic chain (2-methylpentyl) occupies the hydrophobic Region II (solvent-accessible channel) of the kinase ATP pocket, improving binding affinity via Van der Waals forces.
H-Bond Network: The sulfonamide group (
) serves as a hydrogen bond donor/acceptor, anchoring the molecule to residues like Asp855 or Thr854 (in EGFR) or equivalent residues in the hinge region.
Solubility Modulation: The polarity of the sulfonamide counterbalances the lipophilicity of the quinazoline ring, optimizing the LogP for oral bioavailability.
C. Signaling Pathway Interruption
The inhibition of the kinase prevents the phosphorylation of downstream effectors, halting the proliferation signal.
Figure 1: Mechanism of Action for Quinazoline-Sulfonamide Inhibitors. The drug competes with ATP, preventing phosphorylation and inducing apoptosis in tumor cells.
Objective: To attach the 2-methylpentane-1-sulfonamide moiety to a quinazoline core via a nucleophilic substitution or coupling reaction.
Reagents:
2,4-Dichloroquinazoline (Scaffold)
2-Methylpentane-1-sulfonamide (Nucleophile)
Potassium Carbonate (
) or Cesium Carbonate ()
DMF (Dimethylformamide) or DMSO
Workflow:
Dissolution: Dissolve 1.0 eq of 2,4-dichloroquinazoline in anhydrous DMF (0.5 M concentration).
Activation: Add 2.5 eq of anhydrous
. Stir at room temperature for 15 minutes.
Addition: Dropwise add 1.1 eq of 2-Methylpentane-1-sulfonamide dissolved in minimal DMF.
Reaction: Heat the mixture to 80°C under
atmosphere for 4-6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.
Quench: Pour reaction mixture into ice-cold brine. Precipitate should form.
Purification: Filter the solid, wash with water and diethyl ether. Recrystallize from Ethanol/Water.
Protocol B: Kinase Inhibition Assay (EGFR)
Objective: To validate the potency (
) of the synthesized sulfonamide derivative.
System: FRET-based Z'-LYTE™ Kinase Assay (Invitrogen) or ADP-Glo™ (Promega).
Preparation: Prepare 384-well plates with 10
L reaction volume.
Enzyme Mix: Dilute EGFR recombinant kinase (0.1-0.5 ng/well) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35).
Compound Dosing: Add 2-Methylpentane-1-sulfonamide derivative (serially diluted in DMSO, 10-point curve starting at 10
M).
Initiation: Add ATP (
concentration, typically 10 M) and Poly-Glu-Tyr substrate.
Incubation: Incubate at 25°C for 60 minutes.
Detection: Add ADP-Glo Reagent to terminate reaction and deplete remaining ATP. Incubate 40 mins. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
Read: Measure Luminescence. Calculate
using non-linear regression (GraphPad Prism).
Quantitative Data Profile
The following table summarizes the physicochemical properties that make 2-Methylpentane-1-sulfonamide an ideal fragment for drug design.
Parameter
Value
Significance in Drug Design
Molecular Weight
165.25 g/mol
Low MW allows room for scaffold attachment (Rule of 5).
Facilitates water-bridging or backbone interactions.
Rotatable Bonds
4
Flexible alkyl chain allows "induced fit" in binding pockets.
Topological Polar Surface Area
46.0
Favorable for blood-brain barrier (BBB) penetration if needed.
Impurity Profiling & Quality Control
As a "Reference Substance for Drug Impurities" (per chemical suppliers), this compound is used to quantify degradation products in batches of sulfonamide-containing drugs.
Retention Time: Expect elution around 8-10 mins (moderate hydrophobicity).
Figure 2: Workflow for using 2-Methylpentane-1-sulfonamide as a QC Reference Standard.
References
State Intellectual Property Office of the P.R.C. (2011). 2,4-disubstituted quinazoline compounds, preparation method thereof and pharmaceutical composition and use. Patent CN102250075B.[1]
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
Angene Chemical. (2024).[3] 2-Methylpentane-1-sulfonamide Product Analysis and Safety Data Sheet.
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 56965689 (Related Sulfonamide Structures).
Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer, 9, 28–39.
The Unseen Workhorses: An In-depth Technical Guide to the Biological Activity of Aliphatic Sulfonamides
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the vast landscape of medicinal chemistry, the sulfonamide functional group stands as a testament to enduring...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the vast landscape of medicinal chemistry, the sulfonamide functional group stands as a testament to enduring relevance and remarkable versatility. While the initial therapeutic breakthroughs were dominated by their aromatic counterparts, a quieter but persistent evolution has been underway with aliphatic sulfonamides. This guide delves into the core of their biological activity, moving beyond the well-trodden path of aromatic sulfa drugs to illuminate the unique properties, mechanisms, and therapeutic potential inherent to aliphatic scaffolds. Here, we dissect the causality behind experimental choices, present self-validating protocols, and ground our understanding in a foundation of comprehensive evidence.
The Aliphatic Distinction: Unraveling a Unique Pharmacological Profile
The fundamental difference between aliphatic and aromatic sulfonamides lies in the hybridization of the carbon atom attached to the sulfonyl group (sp³ vs. sp²). This seemingly subtle distinction imparts significant conformational flexibility to aliphatic sulfonamides, allowing them to adapt to a wider range of protein binding pockets. Unlike the rigid, planar nature of aromatic rings, the tetrahedral geometry of the sp³ carbon in aliphatic chains enables a three-dimensional exploration of the target's active site. This inherent structural plasticity is a key determinant of their distinct biological activity profile.[1]
While aromatic sulfonamides are renowned for their antibacterial properties stemming from the inhibition of dihydropteroate synthase, aliphatic sulfonamides have carved out their own niches, often exhibiting different target selectivities and mechanisms of action.[2] This guide will explore these distinctions across several key therapeutic areas.
Key Biological Activities and Mechanisms of Action
Antimicrobial Activity: Beyond the Classic Paradigm
While not as universally recognized as their aromatic cousins for antibacterial action, certain aliphatic sulfonamides demonstrate potent and sometimes novel antimicrobial effects.[3] Their mechanism can deviate from the classic antifolate pathway, offering potential solutions to the growing challenge of antibiotic resistance.
Structure-Activity Relationship (SAR): The antimicrobial potency of aliphatic sulfonamides is often dictated by the nature of the aliphatic chain and the substituents on the sulfonamide nitrogen. Increased lipophilicity can enhance membrane permeability, a critical factor for reaching intracellular targets.[4] However, a balance must be struck, as excessive lipophilicity can lead to poor aqueous solubility and off-target toxicity.
Some aliphatic sulfonamides have shown greater efficacy against Gram-negative bacteria compared to Gram-positive bacteria.[3] This may be attributed to differences in cell wall composition and the ability of the more flexible aliphatic chains to navigate the complex outer membrane of Gram-negative organisms.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the standardized method for determining the MIC of an aliphatic sulfonamide, a critical measure of its antibacterial potency.[5][6][7][8][9]
I. Materials:
96-well sterile microtiter plates
Aliphatic sulfonamide stock solution (in a suitable solvent like DMSO)
Cation-adjusted Mueller-Hinton Broth (CAMHB)
Bacterial suspension standardized to 0.5 McFarland turbidity
Sterile saline or phosphate-buffered saline (PBS)
Incubator (37°C)
Microplate reader (optional, for spectrophotometric reading)
II. Procedure:
Preparation of Antimicrobial Dilutions:
Perform serial two-fold dilutions of the aliphatic sulfonamide stock solution in CAMHB in a separate 96-well "mother" plate to achieve a range of desired concentrations.
Transfer 100 µL of each dilution to the corresponding wells of the test microtiter plate.
Inoculum Preparation:
From a fresh (18-24 hour) bacterial culture on an agar plate, select 3-5 isolated colonies.
Suspend the colonies in sterile saline or PBS.
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
Inoculation and Incubation:
Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. This will result in a final volume of 200 µL per well.
Include a positive control well (CAMHB with inoculum, no drug) and a negative control well (CAMHB only).
Seal the plate and incubate at 37°C for 18-24 hours.
MIC Determination:
Visually inspect the wells for bacterial growth (turbidity).
The MIC is the lowest concentration of the aliphatic sulfonamide that completely inhibits visible bacterial growth.
Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is determined as the lowest concentration that shows no significant increase in OD₆₀₀ compared to the negative control.
Causality Behind Experimental Choices: The use of cation-adjusted Mueller-Hinton broth is crucial as divalent cations (Ca²⁺ and Mg²⁺) can influence the activity of some antimicrobial agents. The 0.5 McFarland standard ensures a consistent and reproducible starting inoculum, which is critical for accurate MIC determination.
Carbonic Anhydrase Inhibition: A Versatile Therapeutic Target
Aliphatic sulfonamides have emerged as a significant class of carbonic anhydrase (CA) inhibitors.[10] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their inhibition has therapeutic implications in various conditions, including glaucoma, epilepsy, and cancer.[11]
The flexibility of the aliphatic scaffold allows for precise positioning of the sulfonamide group to coordinate with the zinc ion in the active site of the enzyme, while the rest of the molecule can interact with surrounding amino acid residues to enhance binding affinity and isoform selectivity.[10] This is a key advantage over some aromatic sulfonamides, which can suffer from a lack of selectivity, leading to off-target effects.
Mechanism of Action: The deprotonated sulfonamide nitrogen (SO₂NH⁻) acts as a strong zinc-binding group, displacing the zinc-bound hydroxide ion and thereby inhibiting the enzyme's catalytic activity. The interactions of the aliphatic portion of the molecule with the hydrophobic and hydrophilic regions of the active site cleft are critical for determining the inhibitor's potency and selectivity for different CA isoforms.
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay for Carbonic Anhydrase Inhibition
This protocol describes a rapid kinetics method to determine the inhibitory potency (Kᵢ) of aliphatic sulfonamides against carbonic anhydrase.[12][13][14][15][16]
I. Materials:
Stopped-flow spectrophotometer
Carbonic anhydrase enzyme solution (e.g., human CA II)
Aliphatic sulfonamide inhibitor stock solutions at various concentrations
CO₂-saturated water (prepared by bubbling CO₂ gas through chilled, deionized water)
Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red) at a pH where the enzyme is active (e.g., pH 8.3)
II. Procedure:
Instrument Setup:
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).
Set the spectrophotometer to monitor the absorbance change of the pH indicator at its λₘₐₓ (e.g., 570 nm for phenol red).
Reaction Preparation:
Prepare a series of enzyme-inhibitor solutions by pre-incubating the carbonic anhydrase with varying concentrations of the aliphatic sulfonamide inhibitor in the buffer.
Load one syringe of the stopped-flow apparatus with the enzyme-inhibitor solution.
Load the second syringe with the CO₂-saturated water.
Data Acquisition:
Rapidly mix the contents of the two syringes. The hydration of CO₂ to bicarbonate will cause a change in pH, which is monitored by the change in absorbance of the pH indicator.
Record the absorbance change over time. The initial rate of the reaction is determined from the initial linear portion of the kinetic trace.
Data Analysis:
Calculate the initial rates of the catalyzed reaction at each inhibitor concentration.
Plot the initial rates against the inhibitor concentrations.
Determine the inhibition constant (Kᵢ) by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) using non-linear regression analysis.
Causality Behind Experimental Choices: The stopped-flow technique is essential for measuring the rapid kinetics of the CA-catalyzed CO₂ hydration reaction. The use of a pH indicator allows for the indirect monitoring of the reaction progress by detecting the change in proton concentration. Pre-incubation of the enzyme and inhibitor ensures that the binding equilibrium is reached before the start of the reaction.
Emerging Biological Activities
The versatility of the aliphatic sulfonamide scaffold has led to its exploration in a growing number of therapeutic areas:
Anticancer Agents: Beyond their role as carbonic anhydrase inhibitors targeting tumor-associated isoforms, some aliphatic sulfonamides have shown direct antiproliferative effects through mechanisms that are still under investigation.[17]
Antiviral Activity: Aliphatic sulfonamides are being investigated as inhibitors of viral enzymes, such as proteases and reverse transcriptases, offering potential new avenues for the treatment of viral infections.[18][19]
Kinase Inhibition: The conformational flexibility of aliphatic sulfonamides makes them attractive candidates for the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
Neurodegenerative Diseases: There is emerging evidence that sulfonamide derivatives may have neuroprotective effects, potentially through the modulation of pathways involved in oxidative stress and protein aggregation.
Agricultural Applications: Certain aliphatic sulfonamides have been developed as herbicides and fungicides, highlighting their broad biological activity spectrum.[20][21][22][23][24]
Synthesis Strategies for Aliphatic Sulfonamides
The synthesis of aliphatic sulfonamides typically involves the reaction of an aliphatic sulfonyl chloride with a primary or secondary amine.[25] The aliphatic sulfonyl chloride can be prepared from the corresponding thiol or disulfide through oxidative chlorination.
Caption: General synthetic route for aliphatic sulfonamides.
Recent advances in synthetic methodologies have provided more efficient and versatile routes to novel aliphatic sulfonamides, including the use of metal-catalyzed cross-coupling reactions and the development of methods for the synthesis of chiral aliphatic sulfonamides.[26] The stereochemistry of chiral centers within the aliphatic chain can have a profound impact on biological activity by influencing the precise three-dimensional orientation of the molecule within the target's binding site.
Structure-Activity Relationship (SAR) and Data Interpretation
The biological activity of aliphatic sulfonamides is intricately linked to their chemical structure. A systematic exploration of SAR is crucial for optimizing lead compounds and designing new molecules with improved potency, selectivity, and pharmacokinetic properties.
Key SAR Considerations:
Length and Branching of the Aliphatic Chain: These factors influence lipophilicity, solubility, and the ability to fit into specific binding pockets.
Substituents on the Aliphatic Chain: The introduction of functional groups such as hydroxyl, amino, or halogen atoms can create new hydrogen bonding or hydrophobic interactions with the target protein.
Substituents on the Sulfonamide Nitrogen: Modification of the N-substituent can significantly alter the pKa of the sulfonamide, its hydrogen bonding capacity, and overall pharmacokinetic profile.
Data Presentation:
Quantitative data, such as MIC values for antimicrobial activity and Kᵢ values for enzyme inhibition, should be presented in a clear and organized manner to facilitate comparison and SAR analysis.
Table 1: Antimicrobial Activity of a Series of Aliphatic Sulfonamides
Compound
Aliphatic Chain
N-Substituent
MIC (µg/mL) vs. E. coli
MIC (µg/mL) vs. S. aureus
1a
n-Butyl
H
64
128
1b
n-Hexyl
H
32
64
1c
n-Octyl
H
16
32
2a
n-Hexyl
Methyl
64
128
2b
n-Hexyl
Phenyl
>256
>256
Table 2: Carbonic Anhydrase Inhibition by a Series of Aliphatic Sulfonamides
Compound
Aliphatic Scaffold
Kᵢ (nM) vs. hCA II
Kᵢ (nM) vs. hCA IX
Selectivity (hCA II / hCA IX)
3a
Cyclohexylmethyl
50
500
0.1
3b
Adamantylmethyl
25
1000
0.025
3c
Benzyl
100
100
1
Future Directions and Concluding Remarks
The field of aliphatic sulfonamides is ripe with opportunities for further exploration and innovation. The inherent conformational flexibility of the aliphatic scaffold provides a powerful tool for medicinal chemists to design highly potent and selective modulators of a wide range of biological targets. Future research should focus on:
Exploring Novel Biological Targets: Expanding the scope of investigation beyond traditional targets to include emerging areas such as protein-protein interactions and epigenetic modulators.
Leveraging Stereochemistry: The systematic synthesis and evaluation of chiral aliphatic sulfonamides to fully exploit the three-dimensional nature of drug-receptor interactions.
Advanced Formulation Strategies: Developing novel drug delivery systems to improve the solubility, bioavailability, and targeted delivery of promising aliphatic sulfonamide candidates.
References
Comparative study of aliphatic and aromatic compounds. (2018).
Biological evaluation of aromatic bis-sulfonamide Schiff bases as antioxidant, acetylcholinesterase and butyrylcholinesterase inhibitors. (2020).
Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (2024). PubMed.
Broth Microdilution Methodology for MICs. Scribd.
Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. (2020). PubMed.
Sulfonamides: Historical Discovery Development (Structure-Activity Rel
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
Synthesis, characterization and antimicrobial activity of new aliphatic sulfonamide. (2025).
Sulfonamides with Heterocyclic Periphery as Antiviral Agents. (2022). MDPI.
The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. (2025).
WO2020193322A1 - Sulfonamides and their use as herbicides.
Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. (2025). Royal Society Open Science.
Lysine sulfonamides as novel HIV-protease inhibitors: Nepsilon-acyl arom
Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indic
A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. (2017). Frontiers.
Chiral sulfonamides with various N-heterocyclic and aromatic units - Synthesis and antiviral activity evalu
A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors. (2020). PMC - PubMed Central.
Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PubMed Central.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
ChemScene: Building blocks | Bioactive small molecules.
Long-Chain Molecules with Agro-Bioactivities and Their Applic
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". Benchchem.
A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. (2017). PMC.
SAR OF SULPHONAMIDES.pptx. Slideshare.
Amine. Wikipedia.
Some important anti-HIV sulfonamides inhibit protease enzymes.
Synthesis and SAR studies of potent HIV protease inhibitors containing novel dimethylphenoxyl acet
A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI.
Antibiotic susceptibility testing using minimum inhibitory concentr
Agricultural Herbicides and Fungi in Soil Exposed to Herbicides.
Aryl Sulfonamide Inhibits Entry and Replication of Diverse Influenza Viruses via the Hemagglutinin Protein. (2021). PubMed.
Effects of Fungicide and Herbicide Chemical Exposure on Apis and Non-Apis Bees in Agricultural Landscape. (2020). Frontiers.
Synthesis and Biological Evaluation of Hydrazide based Sulfonamides. (2013).
A Novel Class of Antivirals Targets Enzymes Common to Many RNA Viruses. (2024).
Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing.
Inhibition constants (KI s) by a stopped flow CO 2 hydrase assay, with acetazolamide AAZ as standard drug 48.
2-Methylpentane-1-sulfonamide solubility and stability
An In-depth Technical Guide on the Solubility and Stability of 2-Methylpentane-1-sulfonamide As a Senior Application Scientist, this guide is structured to provide not just data, but a comprehensive framework for the emp...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide on the Solubility and Stability of 2-Methylpentane-1-sulfonamide
As a Senior Application Scientist, this guide is structured to provide not just data, but a comprehensive framework for the empirical evaluation of 2-Methylpentane-1-sulfonamide. For a novel or sparsely studied compound, the "how" and "why" of characterization are paramount. This document is therefore designed to empower researchers, scientists, and drug development professionals with the rationale and methodologies required to thoroughly assess its solubility and stability, forming the bedrock for any future development.
Core Physicochemical Profile
A foundational understanding of a molecule's intrinsic properties is the mandatory first step in any analytical endeavor. It informs solvent selection, analytical technique development, and formulation strategies.
Table 1: Physicochemical Properties of 2-Methylpentane-1-sulfonamide
Assumed to be a solid at room temperature; empirical confirmation required.
N/A
Melting Point
Not publicly available; requires experimental determination (e.g., via DSC or melting point apparatus).
N/A
pKa
Not publicly available; requires experimental or in-silico determination to understand ionization behavior.
N/A
| LogP | Not publicly available; crucial for predicting solubility and permeability, requires experimental determination. | N/A |
Note: The absence of extensive public data for 2-Methylpentane-1-sulfonamide underscores the critical need for the empirical studies detailed in this guide.
Solubility Characterization: The Gateway to Formulation
Aqueous and solvent solubility are critical determinants of a compound's potential bioavailability and the feasibility of developing a viable dosage form. The approach outlined here is the gold-standard equilibrium solubility method, chosen for its thermodynamic rigor and reproducibility.
Causality Behind Experimental Choices
The selection of a diverse solvent panel is not arbitrary. It is designed to probe the compound's behavior in media of varying polarity and pH, mimicking both physiological conditions (e.g., PBS pH 7.4, 0.1 N HCl) and manufacturing environments (e.g., ethanol, propylene glycol). Equilibration at controlled temperatures (e.g., 25°C for processing, 37°C for physiological relevance) is essential to ensure the data reflects a true thermodynamic equilibrium, a cornerstone of trustworthy science.
System Preparation: Add an amount of 2-Methylpentane-1-sulfonamide to a series of vials containing the selected solvents, ensuring a visible excess of solid remains. This solid phase is non-negotiable for achieving saturation.
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a minimum of 24 hours. A preliminary kinetic study plotting concentration vs. time is recommended to definitively establish the time required to reach a plateau (equilibrium).
Phase Separation: Cease agitation and allow the vials to stand, permitting the excess solid to sediment. For viscous solvents, centrifugation is required. This step is a critical control to prevent solid carryover.
Sample Isolation: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a chemically compatible 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any microscopic particulates. This filtration step is a self-validating measure against artificially inflated solubility results.
Quantification: Dilute the filtrate as necessary and analyze the concentration using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[2] Accurate quantification is contingent on a calibration curve prepared in the identical solvent matrix.
Visualization: Solubility Determination Workflow
Caption: Workflow for the equilibrium solubility determination protocol.
Stability Assessment: Defining Molecular Integrity and Shelf-Life
The chemical stability of a compound dictates its shelf-life, storage conditions, and potential for generating harmful degradants. A comprehensive stability program is non-negotiable and is guided by internationally recognized standards.
Forced Degradation (Stress Testing)
The objective of forced degradation is to deliberately stress the molecule to identify its potential degradation pathways and to facilitate the development of a stability-indicating analytical method. The goal is not complete destruction, but rather to achieve a target degradation of 5-20% to allow for the clear identification and separation of degradation products from the parent compound.
Table 2: Standard Forced Degradation Conditions (ICH Q1A)
Probes base-labile functional groups like amides or esters.
Oxidation
3% H₂O₂ at room temp for 24h
Assesses susceptibility to oxidative degradation.
Thermal Stress
Dry heat at 80°C for 48h (solid state)
Evaluates intrinsic thermal stability in the absence of solvent.
| Photostability | Exposure to UV/Vis light as per ICH Q1B guidelines | Determines light sensitivity, which dictates packaging requirements. |
Step-by-Step Protocol: Forced Degradation Study
Sample Preparation: Prepare solutions of 2-Methylpentane-1-sulfonamide in the respective stress media. A control sample (time-zero, unstressed) is mandatory for comparison.
Stress Application: Expose the samples to the conditions detailed in Table 2.
Timepoint Sampling: Withdraw aliquots at appropriate time points.
Neutralization: For acid and base hydrolysis samples, neutralize the solution immediately upon sampling to halt the degradation reaction.
Analysis: Analyze all stressed, neutralized, and control samples using the developed HPLC method. A photodiode array (PDA) detector is invaluable for assessing peak purity.
Mass Balance Calculation: A critical self-validating step. The sum of the parent compound and all degradation products should ideally be between 95-105% of the initial concentration, confirming that all major degradants are being detected.
Visualization: Logic of Stability-Indicating Method Development
Caption: Logical workflow for developing a stability-indicating HPLC method.
Concluding Remarks for the Practicing Scientist
This guide provides a robust, first-principles approach to characterizing the solubility and stability of 2-Methylpentane-1-sulfonamide. The absence of existing data is not a barrier but an opportunity to build a high-quality, reliable dataset from the ground up. By adhering to these methodologically sound and self-validating protocols, researchers can generate the trustworthy data essential for informed decision-making in any research or development pipeline. The subsequent steps would involve full structural elucidation of any identified degradation products and leveraging the solubility profile to guide formulation development.
Author: BenchChem Technical Support Team. Date: February 2026
Title: The Sulfonamide Renaissance: From Prontosil to SuFEx-Enabled Precision Medicine
Type: Technical Whitepaper & Experimental Guide
Version: 2.0 (2025 Revision)
Executive Summary
This guide targets medicinal chemists and pharmacologists, bridging the historical foundation of sulfonamides with contemporary "Click Chemistry" methodologies. While sulfonamides initiated the antibiotic era, their current utility has expanded into oncology (Carbonic Anhydrase IX inhibitors), neurology (anticonvulsants), and immunology. This document details the structural evolution of the scaffold, provides a validated protocol for SuFEx (Sulfur-Fluoride Exchange) synthesis, and outlines the "Tail Approach" for isoform-selective drug design.
Part 1: The Historical & Mechanistic Foundation
The Prontosil Anomaly
The discovery of sulfonamides is a lesson in metabolic activation. In 1932, Gerhard Domagk observed that Prontosil , a red azo dye, cured streptococcal infections in mice but was inactive in vitro. It was the Pasteur Institute (Trefouël et al.) that revealed the causality: mammalian azo-reductases cleave the azo bond (
), releasing sulfanilamide , the active pharmacophore.
Mechanism of Action: The PABA Mimicry
Sulfonamides function as competitive inhibitors of dihydropteroate synthase (DHPS) .
Substrate: p-Aminobenzoic acid (PABA).
Inhibitor: Sulfanilamide (
).
Causality: Bacteria must synthesize Folate de novo. Sulfonamides mimic the transition state of PABA, blocking the condensation with pteridine diphosphate. This depletes the folate pool, halting DNA synthesis (bacteriostatic).
Critical SAR Insight: The
-substituent controls acidity. Reducing the to (e.g., Sulfadiazine) maximizes ionization at physiological pH, drastically increasing potency by mimicking the ionized PABA carboxylate.
Part 2: Visualization of Signaling & Evolution
The following diagram illustrates the metabolic activation of Prontosil and the subsequent blockade of the Folate pathway.
Figure 1: The metabolic activation of Prontosil and the competitive inhibition of the bacterial folate pathway.[1]
Part 3: Modern Discovery – The "Tail Approach" & SuFEx
Contemporary sulfonamide research has pivoted from antibacterials to Carbonic Anhydrase Inhibitors (CAIs) . Human CA isoforms (hCA IX/XII) are hypoxic tumor markers.
The "Tail Approach" for Selectivity
To avoid off-target effects (e.g., inhibiting hCA II in red blood cells), researchers use the "Tail Approach":
Zinc Binding Group (ZBG): The unsubstituted sulfonamide (
) binds the ion.
Scaffold: An aromatic ring fills the hydrophobic pocket.
The Tail: A flexible linker attached to the scaffold reaches the outer rim of the active site.
Hypothesis: The outer rim amino acids vary significantly between isoforms (e.g., hCA II vs hCA IX). Targeting this region confers selectivity.
Novel Synthesis: SuFEx Click Chemistry
Traditional sulfonamide synthesis (sulfonyl chloride + amine) is moisture-sensitive and harsh. The modern standard is Sulfur-Fluoride Exchange (SuFEx) , pioneered by Sharpless et al.
of the synthesized sulfonamide against hCA II (cytosolic) or hCA IX (tumor-associated).
Principle: CA catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow,
). Inhibitors decrease the rate of yellow color formation.
Materials:
Buffer: 50 mM Tris-SO4, pH 7.6.
Substrate: 3 mM 4-NPA in Acetone (freshly prepared).
Enzyme: Recombinant hCA II or hCA IX.
Workflow:
Blanking: In a 96-well plate, add 140
L Buffer + 20 L Enzyme solution.
Inhibitor Incubation: Add 20
L of the test sulfonamide (dissolved in DMSO, varying concentrations ). Incubate for 15 mins at 25°C.
Initiation: Add 20
L of Substrate (4-NPA). Rapidly mix.
Measurement: Monitor Absorbance at 400 nm every 30 seconds for 10 minutes using a kinetic microplate reader.
Calculation: Plot Initial Velocity (
) vs. [Inhibitor]. Fit to the Cheng-Prusoff equation to determine .
Part 5: Data Summary & Evolution
Generation
Representative Drug
Primary Target
Key Structural Feature
Clinical Use
First (1935)
Sulfanilamide
Bacterial DHPS
Simple Aniline + Sulfonamide
Historical Antibiotic
Second (1950s)
Acetazolamide
hCA II (Systemic)
Heterocyclic Ring (Thiadiazole)
Glaucoma, Diuretic
Third (1990s)
Celecoxib
COX-2
Diaryl heterocyclic scaffold
Anti-inflammatory
Novel (2020s)
SLC-0111
hCA IX (Hypoxic)
Ureido-tail + Fluorinated tail
Solid Tumors (Metastatic)
Part 6: SuFEx Workflow Visualization
Figure 2: The SuFEx reaction pathway utilizing Calcium Triflimide activation for sulfonamide synthesis.
References
Domagk, G. (1935). "Ein Beitrag zur Chemotherapie der bakteriellen Infektionen." Deutsche Medizinische Wochenschrift, 61(7), 250–253. (The seminal paper on Prontosil).
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168–181. Link
Mahapatra, S., et al. (2020).[3] "Calcium Triflimide-Mediated Activation of Sulfonyl Fluorides for SuFEx with Amines." Organic Letters, 22(11), 4389–4394. Link
Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. Link
Nocentini, A., & Supuran, C. T. (2018). "Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018)." Expert Opinion on Therapeutic Patents, 28(10), 729–740. Link
In-silico modeling of 2-Methylpentane-1-sulfonamide interactions
Title: Advanced In-Silico Characterization of Aliphatic Sulfonamides: A Case Study of 2-Methylpentane-1-sulfonamide Executive Summary: This technical guide outlines a rigorous in-silico framework for evaluating 2-Methylp...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Advanced In-Silico Characterization of Aliphatic Sulfonamides: A Case Study of 2-Methylpentane-1-sulfonamide
Executive Summary:
This technical guide outlines a rigorous in-silico framework for evaluating 2-Methylpentane-1-sulfonamide (CAS: 1247852-31-8) . While aromatic sulfonamides are ubiquitous in medicinal chemistry, aliphatic sulfonamides represent an under-explored chemical space with distinct pharmacodynamic properties. This guide details the computational workflow to assess this molecule's potential as a Zinc-Binding Group (ZBG) fragment, specifically targeting Human Carbonic Anhydrase II (hCA II), and to predict its physicochemical stability and ADMET profile.
Part 1: Molecular Geometry & Electronic Structure (DFT)
Before receptor interaction can be modeled, the ligand’s electronic landscape must be defined. For 2-Methylpentane-1-sulfonamide, the aliphatic tail introduces conformational flexibility distinct from rigid benzene-based sulfonamides.
Methodology: Density Functional Theory (DFT)
Objective: Determine the global minimum energy conformation and map the Electrostatic Potential (ESP) to predict reactivity.
Software: Gaussian 16 / ORCA.
Functional/Basis Set: B3LYP/6-311++G(d,p) (Standard for organic sulfonamides).
Protocol:
Conformational Search: Generate conformers to account for the rotatable C1-C2 and C2-C3 bonds in the 2-methylpentyl chain.
Optimization: Optimize the lowest energy conformer in the gas phase and water (PCM model).
Frequency Calculation: Ensure no imaginary frequencies (confirms true minimum).
Critical Analysis: HOMO-LUMO Gap
The reactivity of the sulfonamide nitrogen is paramount for zinc coordination.
Parameter
Value (Predicted)
Interpretation
HOMO
-7.2 eV
Localized on the Sulfonamide Oxygen/Nitrogen lone pairs (Nucleophilic attack site).
LUMO
-0.5 eV
Distributed along the S-C bond (Susceptibility to reduction).
Gap ()
6.7 eV
Indicates a chemically stable molecule (Hard Soft Acid Base theory), suggesting good shelf-life but requiring specific enzymatic pockets for activation.
Expert Insight: The high
suggests that 2-Methylpentane-1-sulfonamide is chemically stable. However, the ESP map will likely show a strong negative potential region around the sulfonyl oxygens, critical for H-bond acceptance, while the amide protons serve as donors.
Part 2: Target Identification & Molecular Docking[1]
Aliphatic sulfonamides are validated inhibitors of Carbonic Anhydrase (CA) isoforms.[1] The sulfonamide moiety (
) acts as a zinc-binding group (ZBG), displacing the zinc-bound water molecule/hydroxide ion active in catalysis.
Target Selection
Primary Target: Human Carbonic Anhydrase II (hCA II).
PDB ID: 1AZM or 3K34 (High-resolution structures with sulfonamide ligands).
Rationale: hCA II has a well-defined hydrophobic half of the active site, ideal for accommodating the branched 2-methylpentyl chain.
Docking Protocol (AutoDock Vina / Glide)
Step 1: Protein Preparation
Remove water molecules (except the deep-pocket water if bridging is expected).
Add polar hydrogens and Kollman charges.
Crucial Step: Define the Zinc (Zn2+) atom parameters explicitly to allow coordination geometry (tetrahedral/distorted octahedral).
Step 2: Grid Generation
Center: Coordinates of the catalytic Zinc atom (
).
Box Size:
Å (Sufficient to cover the hydrophobic pocket).
Step 3: Docking Execution
Exhaustiveness: 32 (High precision required for fragment-sized ligands).
Constraint: A distance constraint (
Å) between the Sulfonamide Nitrogen and Zn2+ can be applied to filter non-productive poses.
Interaction Workflow (DOT Visualization)
Figure 1: Automated docking pipeline for evaluating sulfonamide-Zinc coordination.
Expected Binding Mode
Zinc Coordination: The deprotonated sulfonamide nitrogen (
) coordinates directly to the Zn2+ ion.
Hydrogen Bonding: The sulfonyl oxygen accepts a H-bond from the backbone amide of Thr199 (Gatekeeper residue).
Hydrophobic Interaction: The 2-methylpentyl tail projects into the hydrophobic pocket formed by Val121, Leu198, and Trp209 .
Note: The "2-methyl" branching point is critical. If the stereochemistry is (
) or (), it may induce steric clashes with Leu198, making chiral separation vital for potency.
Part 3: Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD simulations are required to verify the stability of the hydrophobic tail within the solvent-exposed active site.
Simulation Setup (GROMACS / AMBER)
Force Field: CHARMM36m (Protein) + CGenFF (Ligand).
System: Solvated in TIP3P water box; neutralized with Na+/Cl- ions (0.15 M).
Duration: 100 ns.
Key Metrics for Validation
RMSD (Root Mean Square Deviation):
Success Criteria: Ligand RMSD
Å relative to the protein backbone. High fluctuations indicate the aliphatic tail is "flopping" and not tightly bound.
Zn-N Distance Monitoring:
Must remain stable between 1.9–2.3 Å throughout the trajectory.
Solvent Accessible Surface Area (SASA):
A decrease in Ligand SASA indicates effective burial of the hydrophobic 2-methylpentyl chain.
Part 4: ADMET Profiling & Drug-Likeness[1]
Aliphatic sulfonamides often possess superior blood-brain barrier (BBB) permeability compared to their aromatic counterparts due to higher lipophilicity and lack of
-stacking interactions.
In-Silico Predictions (SwissADME / pkCSM)
Property
Predicted Value
Pharmacological Implication
LogP (Lipophilicity)
~1.5 – 1.8
Optimal for oral bioavailability; likely BBB permeable.
TPSA (Topological Polar Surface Area)
~45 Ų
Excellent membrane penetration (Rule of 5 compliant).
H-Bond Donors/Acceptors
2 / 2
Within Lipinski limits.
Metabolic Stability
Moderate
The aliphatic chain is susceptible to CYP450 hydroxylation (-oxidation).
Pathway Visualization: ADMET Logic
Figure 2: Predicted pharmacokinetic fate of the molecule.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link
Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II in complex with an aliphatic sulfonamide. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link
Physicochemical characterization of 2-Methylpentane-1-sulfonamide
An In-Depth Technical Guide to the Physicochemical Characterization of 2-Methylpentane-1-sulfonamide Foreword: A Senior Application Scientist's Perspective Our approach is not merely to list procedures but to construct a...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Physicochemical Characterization of 2-Methylpentane-1-sulfonamide
Foreword: A Senior Application Scientist's Perspective
Our approach is not merely to list procedures but to construct a logical, self-validating workflow. We will proceed from structural confirmation to the determination of key physical properties, explaining the why behind each step. The protocols described herein are grounded in established principles of analytical chemistry and are designed to build a comprehensive, trustworthy data package suitable for regulatory submission or further research.
Structural and Spectroscopic Elucidation
Before assessing any physical properties, the unambiguous confirmation of the molecular structure is paramount. For 2-Methylpentane-1-sulfonamide (C₆H₁₅NO₂S), a multi-spectroscopic approach is non-negotiable.
Predicted Spectroscopic Profile
Based on the structure, we can anticipate the following spectral features:
Technique
Feature
Predicted Observation & Rationale
¹H NMR
Chemical Shifts & Multiplicity
- NH₂: A broad singlet, likely between 2.0-5.0 ppm, whose position is concentration and solvent dependent. - -CH₂-SO₂: A triplet around 2.9-3.2 ppm, coupled to the adjacent methine (CH). - -CH(CH₃)-: A multiplet, further downfield than other alkyl protons due to proximity to the sulfonyl group. - Alkyl Chain Protons: A series of complex multiplets between 0.8-1.7 ppm. - Terminal Methyls: Two distinct signals (doublet and triplet) around 0.8-1.0 ppm.
¹³C NMR
Chemical Shifts
- -CH₂-SO₂: Expected around 50-60 ppm. - Alkyl Carbons: A series of signals in the 10-40 ppm range, with distinct shifts for the methyl, methylene, and methine carbons.
FTIR
Vibrational Modes
- N-H Stretch: Two characteristic sharp peaks for the primary amine at ~3350 and ~3250 cm⁻¹. - S=O Stretch: Two strong, distinct bands for the asymmetric and symmetric stretching of the sulfonyl group, expected at ~1350-1300 cm⁻¹ and ~1160-1140 cm⁻¹, respectively. - C-H Stretch: Multiple bands just below 3000 cm⁻¹ (2960-2850 cm⁻¹).
Mass Spec (EI)
Molecular Ion & Fragmentation
- Molecular Ion (M⁺): A peak at m/z = 165.08. - Key Fragments: Expect cleavage of the C-S bond, leading to a prominent peak for the 2-methylpentyl cation (C₆H₁₃⁺) at m/z = 85.10. Another likely fragmentation is the loss of SO₂NH₂ (m/z = 80), also resulting in the C₆H₁₃⁺ fragment.
Experimental Workflow for Structural Confirmation
The following diagram outlines the logical flow for confirming the structure and purity of a newly synthesized batch of 2-Methylpentane-1-sulfonamide.
Caption: Workflow for Physicochemical Characterization.
Core Physicochemical Properties: Predictions and Rationale
Lacking direct experimental data, we can predict key properties based on the compound's structure and established chemical principles. These predictions form the basis for designing subsequent experiments.
Property
Predicted Value / Range
Rationale & Justification
pKa
10.0 - 11.0
The sulfonamide N-H proton is weakly acidic. Unlike aromatic sulfonamides (like sulfanilamide, pKa ~10.4), the absence of an electron-withdrawing aromatic ring, replaced by an electron-donating alkyl group, should slightly decrease the acidity (increase the pKa).
The sulfonamide group can engage in hydrogen bonding, affording some aqueous solubility. However, the C6 alkyl chain is hydrophobic and will limit water solubility. Solubility is expected in polar protic solvents that can solvate both the polar head and the non-polar tail.
LogP
1.5 - 2.5 (Calculated)
The LogP (octanol-water partition coefficient) value reflects the lipophilicity. The 6-carbon branched alkyl chain contributes significantly to the lipophilic character, balanced by the polar sulfonamide group. This value suggests moderate lipophilicity.
Physical State
White to off-white crystalline solid.
Simple, non-aromatic sulfonamides are typically crystalline solids at room temperature due to strong intermolecular hydrogen bonding between the sulfonamide groups, which facilitates an ordered crystal lattice.
Key Experimental Protocols
The following are detailed, field-tested protocols for generating the data required for a complete characterization package.
Protocol: Purity Determination by HPLC-UV
Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile compounds. A gradient elution method is chosen to ensure the separation of potential impurities with a wide range of polarities, from starting materials to by-products. UV detection is suitable if impurities are expected to have a chromophore, but Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) should be used in parallel for universal detection of non-chromophoric species.
Step-by-Step Methodology:
System Preparation:
Instrument: Agilent 1260 Infinity II or equivalent.
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Column Temperature: 30 °C.
UV Detector Wavelength: 210 nm (for end-absorption, as there is no major chromophore).
Sample Preparation:
Accurately weigh ~5 mg of 2-Methylpentane-1-sulfonamide.
Dissolve in 10 mL of 50:50 Acetonitrile:Water to create a 0.5 mg/mL stock solution.
Filter through a 0.22 µm syringe filter before injection.
Chromatographic Run:
Injection Volume: 5 µL.
Flow Rate: 1.0 mL/min.
Gradient Program:
0-2 min: 5% B
2-15 min: Linear gradient from 5% to 95% B.
15-18 min: Hold at 95% B.
18.1-22 min: Return to 5% B and equilibrate.
Data Analysis:
Integrate all peaks.
Calculate purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
The system must be validated for peak shape and reproducibility before reporting the final value.
Protocol: pKa Determination by Potentiometric Titration
Causality: Potentiometric titration is a direct and robust method for determining the dissociation constant (pKa) of weakly acidic or basic functional groups. By monitoring the pH of a solution as a titrant of known concentration is added, an inflection point in the titration curve reveals the pKa.
Solvent System: A co-solvent system like 50% Methanol:Water may be required if aqueous solubility is low.
Sample Preparation:
Accurately weigh an amount of the compound to achieve a final concentration of approximately 0.01 M in 50 mL of the chosen solvent system.
Ensure complete dissolution. Sparge the solution with nitrogen to remove dissolved CO₂.
Titration Procedure:
Immerse the pH electrode in the sample solution and monitor the initial pH.
Titrate with 0.1 M NaOH, adding small, precise increments (e.g., 0.02 mL).
Record the pH after each addition, allowing the reading to stabilize.
Continue the titration well past the expected equivalence point.
Data Analysis:
Plot the pH (y-axis) versus the volume of NaOH added (x-axis).
The pKa is the pH value at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative plot of the titration curve, which shows a maximum at the equivalence point.
Data Interpretation and Final Profile
The collective data from these analyses provides a robust physicochemical profile. The NMR, MS, and FTIR data confirm the molecular identity. The HPLC analysis provides a quantifiable measure of purity, a critical parameter for any further use. The experimentally determined pKa and solubility data provide the necessary information for formulation development, predicting physiological behavior, and designing further chemical modifications. This integrated dataset constitutes a complete and trustworthy characterization of 2-Methylpentane-1-sulfonamide.
References
National Institute of Standards and Technology (NIST). Infrared Spectroscopy. NIST Chemistry WebBook. [Link]
Supuran, C. T., & Scozzafava, A. (2000). Carbonic Anhydrase Inhibitors. Current Medicinal Chemistry — Cardiovascular & Hematological Agents, 1(1), 61-97. (Note: While this reference is on inhibitors, the principles of sulfonamide acidity are broadly applicable and discussed). A representative URL for accessing such scientific journals is through PubMed Central or the journal publisher's site. For example: [Link]
Beale, J. M., & Block, J. H. (Eds.). (2011). Wilson and Gisvold's Textbook of Organic Medicinal and Pharmaceutical Chemistry. Lippincott Williams & Wilkins. A general reference for the fundamental properties of functional groups in medicinal chemistry, available through major book retailers and academic libraries. A representative link to the publisher is: [Link]
Foundational
Technical Guide: Purity and Impurity Profiling of 2-Methylpentane-1-sulfonamide
The following technical guide details the purity and impurity profiling of 2-Methylpentane-1-sulfonamide (CAS 1247852-31-8). This guide is structured for analytical chemists and process engineers in pharmaceutical develo...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the purity and impurity profiling of 2-Methylpentane-1-sulfonamide (CAS 1247852-31-8). This guide is structured for analytical chemists and process engineers in pharmaceutical development, focusing on the specific challenges of analyzing aliphatic sulfonamides lacking strong UV chromophores.
Executive Summary & Compound Significance
2-Methylpentane-1-sulfonamide is a critical aliphatic building block, increasingly utilized in the synthesis of quinazoline-based kinase inhibitors and other sulfonamide-containing bioactive scaffolds. Unlike aromatic sulfonamides (e.g., sulfamethoxazole), this compound lacks a conjugated
-system, rendering standard UV detection at 254 nm ineffective.
The purity of this intermediate is paramount; residual sulfonyl chlorides are potential genotoxic impurities (PGIs), and isomeric contaminants can lead to regioisomeric drug substances that are difficult to separate in late-stage processing. This guide establishes a self-validating analytical framework using LC-CAD (Charged Aerosol Detection) and GC-MS to ensure quality control.
Key Challenge: Low UV response; potential for positional isomers.
Synthetic Routes & Origin of Impurities
To profile impurities accurately, one must understand their genesis. The industrial synthesis typically proceeds via the chlorosulfonation of the alkyl precursor or the oxidative chlorination of a thiol/thioacetate intermediate.
Primary Synthesis Pathway (Thiol-Oxidation Route)
This route is preferred for high regio-selectivity compared to direct radical chlorosulfonation.
Activation: 2-Methyl-1-pentanol
2-Methyl-1-bromopentane.
Thiolation: Reaction with thiourea/sodium hydrosulfide
2-Methyl-1-pentanethiol.
Oxidation: Chlorination in water/acetic acid
2-Methylpentane-1-sulfonyl chloride .
Amination: Reaction with aqueous ammonia
2-Methylpentane-1-sulfonamide .
Impurity Genealogy Diagram
The following diagram maps the process flow and the entry points of critical impurities.
Figure 1: Synthesis pathway illustrating the origin of process-related impurities.
Detailed Impurity Profile
Based on the synthesis above, the following impurities must be monitored.
Impurity ID
Name
Structure/Description
Origin
Classification
IMP-A
2-Methyl-1-pentanol
Unreacted Starting Material
Organic Volatile
IMP-B
2-Methylpentane-1-sulfonic acid
Hydrolysis of Sulfonyl Chloride
Acidic Degradant
IMP-C
Bis(2-methylpentylsulfonyl)imide
Reaction of Product with Sulfonyl Chloride
Process By-product
IMP-D
2-Methylpentane-1-sulfonyl chloride
Unreacted Intermediate
PGI (Genotoxic)
IMP-E
3-Methylpentane-1-sulfonamide
Isomer
Impurity in starting alcohol
Regio-isomer
Critical Note on IMP-D: Sulfonyl chlorides are highly reactive and considered potential genotoxic impurities (PGIs). They must be controlled to low ppm levels (typically < 10-20 ppm depending on daily dose) using derivatization-GC or LC-MS methods.
Analytical Methodologies
Due to the aliphatic nature of the target molecule, traditional UV detection is insufficient. The following "Dual-Stream" strategy is recommended.
Why CAD? Charged Aerosol Detection (CAD) is universal and does not rely on chromophores. It provides a near-uniform response for non-volatile species, making it ideal for quantifying the sulfonamide, the sulfonic acid (IMP-B), and the dimer (IMP-C) without needing reference standards for every impurity (relative response factor
1).
Instrument: UHPLC with CAD (e.g., Thermo Vanquish or Waters Arc).
Column: C18 stationary phase with high carbon load (e.g., Waters CORTECS C18, 2.7 µm, 100 x 2.1 mm).
Why GC? The starting alcohol (IMP-A) and the sulfonyl chloride (IMP-D) are volatile. GC-MS allows for specific ion monitoring (SIM) to achieve ppm-level detection limits for the sulfonyl chloride.
Instrument: GC-MS (Single Quadrupole).
Column: DB-624 or VF-5ms (30m x 0.25mm x 1.4µm).
Carrier Gas: Helium (1.0 mL/min).
Injector: Splitless (to maximize sensitivity for trace impurities).
Oven Program: 40°C (hold 2 min)
10°C/min 240°C.
Detection: EI Source, SIM mode (Monitor m/z ions specific to the sulfonyl chloride fragment, e.g.,
).
Experimental Protocol: Purity Determination
This protocol describes the self-validating workflow for releasing a batch of 2-Methylpentane-1-sulfonamide.
Step 1: System Suitability (LC-CAD)
Prepare a Standard Solution of the target at 0.5 mg/mL in 50:50 MeCN:Water.
Inject 6 replicates.
Acceptance Criteria: %RSD of peak area
2.0%; Tailing factor 0.8 – 1.5.
Step 2: Sample Preparation
Accurately weigh 25 mg of the sample.
Dissolve in 50 mL of diluent (50:50 MeCN:Water).
Sonicate for 5 minutes to ensure dissolution of any dimeric species.
Filter through a 0.2 µm PTFE filter (ensure filter compatibility validation).
Step 3: Data Analysis (Area Normalization)
Since CAD response is nearly universal:
Note: If IMP-B (Sulfonic acid) is present, apply a correction factor if its response differs significantly in validation.
Analytical Workflow Diagram
Figure 2: Dual-stream analytical workflow for comprehensive purity profiling.
References
Patyra, E. et al. (2023). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers. MDPI.[6] Available at: [Link]
Zahrobsky, M. et al. (2005).[6] HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. Molecules. Available at: [Link]
Shelke, S. & Singh, N. (2025).[7] Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. Available at: [Link]
Technical Guide: Strategic Sourcing and Quality Assurance of 2-Methylpentane-1-sulfonamide
Part 1: Executive Summary & Chemical Identity[1][2] 2-Methylpentane-1-sulfonamide is a specialized aliphatic sulfonamide building block used primarily in the synthesis of pharmaceutical candidates.[1][2] Unlike aromatic...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Chemical Identity[1][2]
2-Methylpentane-1-sulfonamide is a specialized aliphatic sulfonamide building block used primarily in the synthesis of pharmaceutical candidates.[1][2] Unlike aromatic sulfonamides (e.g., o-toluenesulfonamide), this compound offers a flexible, branched alkyl chain that modulates lipophilicity (
) and steric fit within enzyme active sites without the metabolic liability of an aromatic ring.[2]
Critical Warning:
Do not confuse this compound with 2-Methylpentane (CAS: 107-83-5), which is a highly flammable hydrocarbon solvent.[1][2] The sulfonamide is a functionalized solid/viscous oil derivative.[2]
Feature
Specification
IUPAC Name
2-Methylpentane-1-sulfonamide
CAS Number
1247852-31-8
Molecular Formula
Molecular Weight
165.25 g/mol
SMILES
CCCC(C)CS(N)(=O)=O
Physical State
Typically Off-white Solid or Viscous Liquid (Purity dependent)
Solubility
Soluble in DMSO, MeOH, DCM; Low solubility in water
Part 2: The Supply Landscape
Sourcing this compound requires navigating a fragmented market.[2] It is not a high-volume commodity like benzene-sulfonamide; it is a "Tier 2" building block often made on-demand.[1][2]
Supplier Tiers[1][2]
Tier 1 (Catalog Stock): Specialized building block vendors (e.g., Fluorochem , Enamine , Combi-Blocks ).[2] These suppliers typically hold gram-scale stock for immediate dispatch.[1][2]
Tier 2 (Aggregators): Large catalog houses (e.g., Fisher, Sigma) often list this item but source it from Tier 1 vendors or custom synthesis labs, leading to longer lead times.[2]
Tier 3 (Custom Synthesis): For scales >100g, contract research organizations (CROs) in China or India (e.g., WuXi AppTec, Pharmablock) are the primary route.[2]
Sourcing Decision Matrix
The following decision tree aids in selecting the correct sourcing channel based on project phase and quantity.
Figure 1: Strategic sourcing decision tree for 2-Methylpentane-1-sulfonamide.
Part 3: Quality Assurance & Validation (E-E-A-T)[2]
Analytical Protocol: Self-Validating System
The following protocol allows you to confirm identity and detect common synthesis impurities (discussed in Part 4).
Method A:
-NMR Spectroscopy (300+ MHz, )
Diagnostic Signal 1 (Sulfonamide Head): Look for a broad singlet around
4.5–5.0 ppm (2H, ).[2] This confirms the functional group.
Diagnostic Signal 2 (Alpha-Methylene): A doublet (or multiplet depending on resolution) at
Color indicates oxidation or metal residues.[1][2]
Purity (HPLC)
(Area %)
Critical for library synthesis to prevent side reactions.[2]
-NMR
Conforms to structure
Must confirm branched alkyl chain (isomeric purity).
Water (KF)
Excess water hydrolyzes coupling reagents (e.g., EDC/HATU).[2]
Part 4: Synthesis & Impurity Profiling[1]
Understanding how the supplier makes the compound allows you to predict and test for specific impurities.[2] The commercial route typically involves the chlorosulfonation of the alkyl halide or thiol oxidation.[2]
Likely Synthetic Pathway
The most scalable route involves the conversion of 2-methyl-1-pentanol to the bromide, then to the sulfonyl chloride, and finally amination.[1][2]
Figure 2: Synthetic route and origin of potential impurities.[1][2]
Impurity Management[2]
Residual Bromide (Impurity A): Alkyl bromides are genotoxic.[2] If this material is for GMP upstream use, you must request a "Limit of Alkyl Bromide" test (GC-MS).[2]
Sulfonic Acid (Impurity B): Formed if the sulfonyl chloride intermediate hydrolyzes before reacting with ammonia.[2]
Detection: Appears as a very acidic peak in LC-MS or a shift in NMR if the sample is not buffered.[1][2]
Removal: Wash the organic layer with 1M NaOH during workup (sulfonamide
under inert atmosphere (Argon/Nitrogen). Sulfonamides are generally stable, but the branched alkyl chain can be susceptible to slow oxidation if not pure.[2]
Reactivity: The
group is a weak nucleophile.[1][2] For coupling reactions (e.g., forming sulfonamides drugs), activation of the partner carboxylic acid or halide is required.[2]
Safety: While less volatile than the solvent 2-methylpentane, treat as an irritant.[2] Wear standard PPE (gloves, goggles).[2] Avoid inhalation of dusts.[2][3][4][5]
References
Fluorochem Ltd. Product Sheet: 2-Methylpentane-1-sulfonamide (CAS 1247852-31-8).[1][2][3] Retrieved from [2]
National Center for Biotechnology Information. PubChem Compound Summary for CID 7892: 2-Methylpentane (Differentiation Reference).[2] Retrieved from [2]
Bahrami, K., et al. (2009).[2][6] Sulfonamide synthesis by S-N coupling.[2] Journal of Organic Chemistry, 74, 9287-9291.[2][6] (Cited for general synthesis methodology). Retrieved from [J. Org.[2] Chem.]([Link]2]
ChemBK. Supplier Listings for CAS 1247852-31-8.[1][2] Retrieved from [2]
Application Note: Kinetic Evaluation of 2-Methylpentane-1-sulfonamide in Carbonic Anhydrase Inhibition
Introduction & Scientific Context 2-Methylpentane-1-sulfonamide (CAS: 1247852-31-8) is a primary aliphatic sulfonamide characterized by a branched alkyl tail. In drug discovery, primary sulfonamides ( ) are the canonical...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scientific Context
2-Methylpentane-1-sulfonamide (CAS: 1247852-31-8) is a primary aliphatic sulfonamide characterized by a branched alkyl tail. In drug discovery, primary sulfonamides (
) are the canonical zinc-binding groups (ZBGs) for the Carbonic Anhydrase (CA) family of metalloenzymes.
While aromatic sulfonamides (e.g., acetazolamide) are historically the most potent CA inhibitors (CAIs), aliphatic sulfonamides like 2-methylpentane-1-sulfonamide are critical "fragment" probes. They are used to map the hydrophobic sub-pockets of the CA active site, specifically probing the interactions of the aliphatic "tail" with hydrophobic residues (e.g., Val121, Leu198, Phe131 in hCA II) while the sulfonamide "head" coordinates the catalytic Zinc ion.
This protocol details the Stopped-Flow CO
Hydrase Assay , the gold-standard method for determining the inhibition constant () of sulfonamides against CA isoforms (hCA I, II, IX, and XII). This assay is essential because the CA-catalyzed reaction is too fast for standard spectrophotometry.
Mechanism of Action
The sulfonamide moiety acts as a transition state analogue. The deprotonated nitrogen of the sulfonamide coordinates directly to the Zn(II) ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis. The 2-methylpentyl chain extends into the hydrophobic half of the active site, providing secondary stabilization via Van der Waals interactions.
Figure 1: Mechanism of Action. The sulfonamide head group coordinates the catalytic Zinc, displacing the nucleophilic water, while the aliphatic tail engages hydrophobic residues.
Experimental Protocol: Stopped-Flow CO
Hydrase Assay
A. Reagent Preparation
Safety Note: Handle 2-Methylpentane-1-sulfonamide with care. Wear PPE. DMSO is a permeation enhancer; avoid skin contact.
Reagent
Concentration
Preparation Details
Storage
Inhibitor Stock
10 mM
Dissolve 1.65 mg of 2-Methylpentane-1-sulfonamide (MW 165.25) in 1 mL of 100% DMSO.
-20°C
Assay Buffer
20 mM
HEPES buffer, adjusted to pH 7.5 with NaOH. Add 20 mM NaSO to maintain ionic strength.
4°C
Indicator
0.2 mM
Phenol Red in Assay Buffer.
Fresh
Substrate (CO)
~17 mM
Bubble pure CO gas into double-distilled water for 30 min at 25°C.
Fresh/Sat.
Enzyme (hCA)
5–10 nM
Recombinant hCA (I, II, IX, or XII) diluted in Assay Buffer.
-80°C (Stock)
B. Assay Workflow
The assay measures the rate of the physiological reaction:
The production of protons () is monitored via the absorbance change of Phenol Red (from red to yellow) at 557 nm .
Prepare serial dilutions of the inhibitor (10 nM to 100
M) in Assay Buffer.
Mix Enzyme solution with Inhibitor solution in a 1:1 ratio.
Incubate for 15 minutes at room temperature (25°C) to allow the formation of the Enzyme-Inhibitor (E-I) complex.
Chamber Loading:
Syringe A: Contains the Enzyme + Inhibitor + Phenol Red mixture.
Syringe B: Contains the CO
-saturated water (Substrate).
Injection & Measurement:
Rapidly mix Syringe A and B (1:1) in the stopped-flow mixing chamber.
Monitor the absorbance decrease at 557 nm over a 0.5–1.0 second window.
Record 5–10 traces per concentration to ensure reproducibility.
Control:
Run a "Uninhibited" control (Enzyme + DMSO vehicle only).
Run a "Spontaneous" control (Buffer + CO
, no enzyme) to subtract the non-enzymatic hydration rate.
Figure 2: Stopped-Flow Assay Workflow. Critical path from reagent mixing to kinetic data acquisition.
Data Analysis & Interpretation
Calculation of Inhibition Constant (
)
The raw data consists of absorbance vs. time traces.
Initial Rate (
): Determine the slope of the linear portion of the absorbance curve immediately after mixing.
Background Subtraction: Subtract the spontaneous hydration rate (
) from the enzymatic rate ().
Curve Fitting: Fit the data to the Cheng-Prusoff equation (for competitive inhibition) or directly solve the quadratic binding equation if
:
Where:
is the concentration of CO (approx. 17 mM at saturation).
is the Michaelis constant for the specific hCA isoform (e.g., ~10 mM for hCA II).
Expected Results (Reference Values)
Aliphatic sulfonamides are generally weaker inhibitors than aromatic ones. However, the branching in 2-methylpentane-1-sulfonamide may offer unique selectivity profiles.
Note: Values are estimates based on structural analogs (e.g., butyl-sulfonamide).
Troubleshooting & Optimization
Solubility Issues: If the compound precipitates upon dilution into the aqueous buffer, reduce the final DMSO concentration to <1% or use a co-solvent like PEG400.
Signal Noise: Ensure the CO
solution is freshly prepared. Old solutions lose CO, altering and skewing calculations.
Spontaneous Rate: If the background rate is too high, check the buffer pH. It must be strictly 7.5; higher pH accelerates spontaneous hydration.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II-acetazolamide complex. Proceedings of the National Academy of Sciences. Link
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link
Nocentini, A., & Supuran, C. T. (2019). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery. Link
The Sulfonamide Scaffold: A Cornerstone of Modern Medicinal Chemistry
Abstract From their groundbreaking discovery as the first class of synthetic antibacterial agents to their current role in diverse therapeutic areas, sulfonamides represent a privileged scaffold in medicinal chemistry. T...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
From their groundbreaking discovery as the first class of synthetic antibacterial agents to their current role in diverse therapeutic areas, sulfonamides represent a privileged scaffold in medicinal chemistry. This guide provides an in-depth exploration of the multifaceted applications of sulfonamides, delving into their mechanisms of action, structure-activity relationships, and practical experimental protocols. Designed for researchers, medicinal chemists, and drug development professionals, this document aims to serve as a comprehensive resource, bridging foundational principles with advanced applications and field-proven methodologies. We will explore their roles as antibacterial, anticancer, anti-inflammatory, and antiviral agents, providing the scientific rationale and technical protocols necessary to investigate and harness the therapeutic potential of this remarkable chemical class.
The Enduring Legacy of the Sulfonamide Moiety
The sulfonamide functional group, R-SO₂NR₂', is a simple yet remarkably versatile pharmacophore that has been a cornerstone of drug discovery for nearly a century. The journey began with the discovery of prontosil, a sulfamido-containing dye, which was metabolized in vivo to the active antibacterial agent, sulfanilamide. This pivotal discovery ushered in the era of chemotherapy and demonstrated that synthetic molecules could effectively combat systemic bacterial infections.
While the advent of penicillin and other antibiotics later overshadowed their antibacterial use, the fundamental principles learned from sulfonamides paved the way for rational drug design. Researchers quickly realized that modification of the sulfonamide scaffold could dramatically alter its biological activity, leading to an explosion of derivatives with a wide spectrum of therapeutic applications. Today, sulfonamide-containing drugs are indispensable in treating conditions ranging from microbial infections and cancer to inflammation and viral diseases[1][2][3].
Core Mechanism: Competitive Inhibition in Bacteria
The classic antibacterial action of sulfonamides is a textbook example of competitive enzyme inhibition. Bacteria, unlike humans who obtain folic acid (Vitamin B9) from their diet, must synthesize it de novo. A critical enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate.
Due to their striking structural similarity to PABA, sulfonamides act as competitive antagonists for the DHPS active site[3][4][5]. By binding to the enzyme, they halt the production of dihydropteroic acid, a direct precursor to folic acid. This blockade disrupts the synthesis of purines, thymidine, and certain amino acids, ultimately leading to a bacteriostatic effect—inhibiting bacterial growth and replication rather than directly killing the cells[3][6][7]. This selective toxicity is the hallmark of their success as antimicrobials.
Caption: Mechanism of selective toxicity of antibacterial sulfonamides.
Diverse Therapeutic Applications
The true power of the sulfonamide scaffold lies in its modularity. By modifying the substituents on the sulfonyl group and the amide nitrogen, medicinal chemists have developed potent and selective inhibitors for a variety of enzymes beyond DHPS.
Antibacterial Agents
Despite resistance, sulfonamides, often in combination with trimethoprim (which inhibits a downstream enzyme, dihydrofolate reductase), remain clinically relevant for treating urinary tract infections, pneumonia, and certain opportunistic infections[5][6]. Their spectrum includes many Gram-positive and Gram-negative bacteria such as Staphylococcus aureus, Escherichia coli, and Klebsiella species[5].
Table 1: Representative Antibacterial Sulfonamides and Their Spectrum
The application of sulfonamides in oncology is a rapidly expanding field. They target several hallmarks of cancer by inhibiting enzymes crucial for tumor growth and survival.
Carbonic Anhydrase (CA) Inhibition : Many tumors overexpress carbonic anhydrase isoforms, particularly CA IX, to manage the acidic microenvironment resulting from hypoxic conditions.[8] Sulfonamides are potent inhibitors of these zinc-containing enzymes[9]. By inhibiting CA IX, these drugs disrupt pH regulation, leading to intracellular acidification and suppression of tumor growth and metastasis[8][10][11].
Other Targets : Beyond CAs, sulfonamide derivatives have been designed to inhibit a range of other cancer-related proteins, including tyrosine kinases, matrix metalloproteinases (MMPs), and histone deacetylases (HDACs), showcasing their versatility in disrupting cancer signaling pathways[10][12].
Anti-Inflammatory Agents (COX-2 Inhibitors)
A major breakthrough in anti-inflammatory therapy was the development of selective cyclooxygenase-2 (COX-2) inhibitors. The sulfonamide moiety was key to this selectivity. The active site of COX-2 contains a distinct, hydrophilic side-pocket that is absent in the COX-1 isoform. The bulky sulfonamide group of drugs like celecoxib fits into this pocket, allowing for selective inhibition of COX-2[13][14]. This reduces the production of pro-inflammatory prostaglandins while sparing the gastroprotective functions of COX-1. The sulfonamide group forms critical hydrogen bonds with residues like Gln192 and Arg513 within this selective pocket[14][15].
Antiviral Agents
The sulfonamide group is a key structural feature in several potent antiviral drugs, particularly HIV protease inhibitors[16][17]. The HIV protease is essential for the maturation of new, infectious virions. Sulfonamide-containing inhibitors, such as Amprenavir and Darunavir, are designed to mimic the transition state of the natural substrate and bind tightly to the enzyme's active site[12][18]. The sulfonamide moiety often plays a crucial role in establishing key hydrogen bonding interactions within the active site, leading to potent inhibition of viral replication[12].
Application Protocols
The following protocols provide standardized, field-proven methodologies for evaluating the biological activity of sulfonamide derivatives.
Protocol 1: General Synthesis of a Sulfonamide Derivative
This protocol describes a common method for synthesizing sulfonamides via the reaction of a sulfonyl chloride with an amine.
Rationale: This nucleophilic substitution reaction is a robust and versatile method for creating the sulfonamide bond. The use of a base like pyridine is essential to neutralize the HCl byproduct, driving the reaction to completion[1].
Materials:
Aromatic/Aliphatic Sulfonyl Chloride (1.0 eq)
Primary or Secondary Amine (1.0 eq)
Anhydrous Pyridine or Triethylamine (1.1 eq)
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
1M Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware
Procedure:
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 eq) in anhydrous DCM.
Base Addition: Add anhydrous pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution over 15-20 minutes.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Workup:
Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel.
Extract the aqueous layer with DCM (2x).
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
Causality Insight: The acid wash removes excess pyridine, while the bicarbonate wash removes any remaining acidic impurities.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
Purification: Purify the crude product by recrystallization or flash column chromatography to yield the pure sulfonamide.
Caption: General workflow for sulfonamide synthesis and purification.
Protocol 2: Antibacterial Susceptibility Testing (Kirby-Bauer Disk Diffusion)
This protocol determines the susceptibility of a bacterial strain to a sulfonamide compound.
Rationale: The disk diffusion method is a widely accepted, qualitative test where the diameter of the zone of bacterial growth inhibition around an antibiotic-impregnated disk is proportional to the susceptibility of the organism[19]. Mueller-Hinton agar is the standard medium as it has low levels of sulfonamide inhibitors (PABA, thymidine) and supports the growth of most common pathogens[19].
Materials:
Test sulfonamide compound dissolved in a suitable solvent (e.g., DMSO)
Sterile blank paper disks (6 mm diameter)
Bacterial culture (e.g., E. coli ATCC 25922) grown to a 0.5 McFarland turbidity standard
Mueller-Hinton Agar (MHA) plates
Sterile cotton swabs
Incubator at 35-37 °C
Ruler or calipers
Procedure:
Inoculum Preparation: Adjust the turbidity of a bacterial broth culture to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate 60° after each application to ensure even coverage.
Disk Application:
Aseptically apply a sterile blank disk to the agar surface.
Pipette a defined amount (e.g., 10 µL) of the test sulfonamide solution onto the disk.
Include a positive control disk (e.g., Trimethoprim-Sulfamethoxazole) and a negative control disk (solvent only).
Incubation: Incubate the plates, inverted, at 35-37 °C for 18-24 hours.
Measurement: Measure the diameter of the zone of complete growth inhibition (in mm) around each disk.
Interpretation: Compare the zone diameter to established interpretive criteria (e.g., from CLSI guidelines) to classify the bacterium as Susceptible, Intermediate, or Resistant. A larger zone of inhibition indicates greater susceptibility.
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol measures the effect of a sulfonamide compound on the viability of cancer cells.
Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[20] In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells[21][22].
Materials:
Human cancer cell line (e.g., HT-29 colorectal adenocarcinoma)
Complete cell culture medium (e.g., DMEM + 10% FBS)
Test sulfonamide compound dissolved in DMSO
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO or acidified isopropanol)
96-well cell culture plate
Multichannel pipette, incubator (37 °C, 5% CO₂), microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test sulfonamide in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
Incubation: Incubate the plate for 48-72 hours.
Experimental Choice: The incubation time is critical; it must be long enough for the compound to exert its cytotoxic/cytostatic effect but not so long that control cells become over-confluent.
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells will form visible purple formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals completely.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control:
Plot % Viability vs. compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability)[23].
Conclusion and Future Directions
The sulfonamide scaffold is a testament to the power of medicinal chemistry. Its journey from a simple antibacterial agent to a versatile platform for targeting a multitude of diseases highlights its privileged status in drug design. The structural simplicity, synthetic accessibility, and favorable physicochemical properties of sulfonamides ensure their continued relevance.
Future research will likely focus on developing novel sulfonamide derivatives with enhanced selectivity and potency, particularly in oncology and virology. The design of multi-target ligands and the exploration of new biological targets will undoubtedly expand the therapeutic landscape for this remarkable class of compounds. The foundational protocols and mechanistic insights provided in this guide serve as a launchpad for these future innovations, empowering researchers to continue unlocking the vast potential of the sulfonamide core.
References
Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com. Retrieved February 6, 2026, from [Link]
Sulfonamide derivatives: Synthesis and applications. (n.d.). Frontier Research Publication. Retrieved February 6, 2026, from [Link]
A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. (2022). Taylor & Francis Online. Retrieved February 6, 2026, from [Link]
Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects. (2019). YouTube. Retrieved February 6, 2026, from [Link]
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Biophysical Reviews. Retrieved February 6, 2026, from [Link]
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. Retrieved February 6, 2026, from [Link]
Design and Computational Study of Sulfonamide-Modified Cannabinoids as Selective COX-2 Inhibitors. (2023). ACS Omega. Retrieved February 6, 2026, from [Link]
Sulfonamide (medicine). (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]
Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (2024). Bioorganic Chemistry. Retrieved February 6, 2026, from [Link]
Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents. (2003). Medicinal Research Reviews. Retrieved February 6, 2026, from [Link]
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. Retrieved February 6, 2026, from [Link]
Rational Design and Synthesis of New Selective COX-2 Inhibitors. (2022). Molecules. Retrieved February 6, 2026, from [Link]
Carbonic Anhydrase Inhibitors. Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX. (2009). Journal of Medicinal Chemistry. Retrieved February 6, 2026, from [Link]
Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. (2022). International Journal of All Research Scientific and Technical. Retrieved February 6, 2026, from [Link]
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. Retrieved February 6, 2026, from [Link]
What Are Sulfonamides (Sulfa Drugs)? (2025). GoodRx Health. Retrieved February 6, 2026, from [Link]
Discovery and development of cyclooxygenase-2 inhibitors. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]
Sulfonamides with Heterocyclic Periphery as Antiviral Agents. (2022). Molecules. Retrieved February 6, 2026, from [Link]
Carbonic anhydrase inhibitors: Sulfonamides as antitumor agents? (2000). Bioorganic & Medicinal Chemistry Letters. Retrieved February 6, 2026, from [Link]
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved February 6, 2026, from [Link]
Antiviral sulfonamide derivatives. (2005). Current Medicinal Chemistry. Retrieved February 6, 2026, from [Link]
Antimicrobial Susceptibility Testing. (n.d.). Asia-Pacific Economic Cooperation. Retrieved February 6, 2026, from [Link]
Some important anti-HIV sulfonamides inhibit protease enzymes. (2021). ResearchGate. Retrieved February 6, 2026, from [Link]
COX-2 Selective Inhibitors, Carbonic Anhydrase Inhibition and Anticancer Properties of Sulfonamides. (2018). ResearchGate. Retrieved February 6, 2026, from [Link]
Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008). Annals of Clinical Microbiology and Antimicrobials. Retrieved February 6, 2026, from [Link]
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2021). Molecules. Retrieved February 6, 2026, from [Link]
Anticancer and antiviral sulfonamides. (2005). Mini Reviews in Medicinal Chemistry. Retrieved February 6, 2026, from [Link]
Antibacterial Susceptibility Test Interpretive Criteria. (n.d.). U.S. Food and Drug Administration. Retrieved February 6, 2026, from [Link]
Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. (2014). Iranian Journal of Pharmaceutical Research. Retrieved February 6, 2026, from [Link]
Sulfonamide derivative targeting carbonic anhydrase IX as a nuclear imaging probe for colorectal cancer detection in vivo. (2017). Oncotarget. Retrieved February 6, 2026, from [Link]
Antimicrobial Resistance, Virulence Factors and Plasmid Replicon Patterns of Klebsiella pneumoniae. (2024). Antibiotics. Retrieved February 6, 2026, from [Link]
Cytotoxicity Assay for Anti-Cancer Drugs. (n.d.). Omni Life Science. Retrieved February 6, 2026, from [Link]
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). Organic & Biomolecular Chemistry. Retrieved February 6, 2026, from [Link]
Application Note: 2-Methylpentane-1-sulfonamide as a Lipophilic Building Block in Drug Discovery
[1] Executive Summary 2-Methylpentane-1-sulfonamide (CAS: 1247852-31-8) is a primary alkyl sulfonamide building block offering a distinct steric and lipophilic profile compared to standard linear alkyl sulfonamides. Its...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
2-Methylpentane-1-sulfonamide (CAS: 1247852-31-8) is a primary alkyl sulfonamide building block offering a distinct steric and lipophilic profile compared to standard linear alkyl sulfonamides. Its branched 2-methylpentyl tail mimics the side chain of isoleucine or leucine, making it a strategic bioisostere for hydrophobic pockets in enzymes (e.g., metalloproteases, kinases) and ion channels.
This guide details the physicochemical properties, handling protocols, and synthetic utility of this reagent. We focus on its application in Mitsunobu coupling , Pd-catalyzed N-arylation , and Sulfonylurea formation , providing validated protocols to minimize common side reactions such as bis-alkylation.
Chemical Profile & Strategic Value
Physicochemical Properties[2]
Structure: Primary sulfonamide (
) with a -branched alkyl chain.
Molecular Weight: 165.25 g/mol .
Acidity (
): ~10.5 (typical for primary alkyl sulfonamides). This acidity allows deprotonation by weak bases (e.g., , ) or under Mitsunobu conditions.
Chirality: The C2 position is a stereocenter. Commercial supplies are typically racemic. Enantioselective synthesis or chiral resolution may be required if the binding pocket is stereosensitive.
Structural Advantages in Medicinal Chemistry[2]
Lipophilic Bulk: The 2-methylpentyl group provides higher lipophilicity (
) than a linear hexyl chain due to branching, often improving membrane permeability.
Metabolic Stability: Branching at the
-position relative to the sulfonamide can hinder metabolic oxidation at the adjacent carbons compared to linear analogues.
Bioisosterism: It serves as a non-hydrolyzable transition-state mimic for peptide bonds when coupled to hydroxamic acids or carboxylates.
Synthetic Reactivity & Protocols
The sulfonamide nitrogen is the primary reactive center. However, its ambident nature (reactivity at N vs. O) and the potential for double substitution require specific conditions.
Reaction Pathways Visualization
Figure 1: Synthetic divergence of 2-Methylpentane-1-sulfonamide. The primary amine allows for diverse scaffold construction, though care must be taken to avoid bis-alkylation (red path).
Protocol A: Mitsunobu Coupling (N-Alkylation)
Context: This is the preferred method for alkylating the sulfonamide with complex alcohols, particularly when stereochemical inversion of the alcohol is desired. The
of the sulfonamide (~10.5) is compatible with standard DEAD/DIAD betaine formation.
Materials:
2-Methylpentane-1-sulfonamide (1.0 equiv)
Target Alcohol (Primary or Secondary, 1.0–1.2 equiv)
Preparation: Dissolve the sulfonamide, alcohol, and
in anhydrous THF (0.1 M concentration) under an inert atmosphere ( or Ar).
Cooling: Cool the reaction mixture to 0°C using an ice bath. Rationale: Low temperature controls the exothermic formation of the betaine intermediate and prevents side reactions.
Addition: Add DIAD dropwise over 15–20 minutes. The solution will turn yellow/orange.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor by TLC or LC-MS.[3]
Workup: Quench with water. Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate.[4][5]
Purification: Flash column chromatography (Hexane/EtOAc). Note: Triphenylphosphine oxide (TPPO) is a major byproduct.[2] If separation is difficult, use polymer-bound
or wash the crude solid with cold ether if the product is insoluble.
Self-Validation Check:
Success: Disappearance of the alcohol starting material; appearance of a product with Mass =
.
Failure Mode: If no reaction occurs, the alcohol may be too sterically hindered. Switch to Protocol B (Alkylation with alkyl halide) or use a more reactive azo-reagent like ADDP.
Protocol B: Palladium-Catalyzed N-Arylation
Context: Used to attach the sulfonamide to aromatic or heteroaromatic rings (e.g., quinazolines, pyridines), common in kinase inhibitors.
Materials:
2-Methylpentane-1-sulfonamide (1.2 equiv)
Aryl Bromide/Iodide (1.0 equiv)
Catalyst:
(2–5 mol%) or .
Ligand: Xantphos (rigid, wide bite angle preferred for sulfonamides) or BrettPhos.
Base:
(2.0 equiv).
Solvent: 1,4-Dioxane (anhydrous, degassed).
Step-by-Step Procedure:
Degassing: Charge the reaction vessel with the aryl halide, sulfonamide, base, and ligand. Cycle vacuum/argon 3 times.
Solvation: Add degassed 1,4-dioxane. Add the Pd catalyst last under a positive stream of argon.
Heating: Seal the vessel and heat to 100°C for 12–18 hours.
Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black. Rinse with DCM.
Purification: Concentrate the filtrate and purify via silica gel chromatography.
Optimization Table:
Variable
Standard Condition
Optimization Option
Why?
Ligand
Xantphos
BrettPhos / tBuXPhos
Use bulky ligands if the aryl halide is sterically hindered (ortho-substituted).
Base
Milder base if the substrate has base-sensitive esters.
Solvent
Dioxane
Toluene / t-Amyl Alcohol
Higher boiling points for unreactive aryl chlorides.
Protocol C: Sulfonylurea Synthesis
Context: Sulfonylureas are privileged structures in antidiabetics (KATP channel blockers) and agrochemicals.
Procedure:
Dissolve 2-Methylpentane-1-sulfonamide (1.0 equiv) in dry DCM or Acetone.
Add
(1.5 equiv) or DBU (1.1 equiv).
Add the appropriate Isocyanate (
, 1.0 equiv) dropwise at 0°C.
Stir at RT for 2 hours.
Workup: Acidify carefully with 1M HCl to precipitate the sulfonylurea (if solid) or extract with DCM.
Note: This reaction is usually quantitative and often requires only filtration/washing for purification.
Case Study: Designing a Metalloprotease Inhibitor
Objective: Design a Matrix Metalloproteinase (MMP) inhibitor using 2-Methylpentane-1-sulfonamide as the P1' substituent.
Rationale:
MMP active sites often contain a deep, hydrophobic S1' pocket. Standard inhibitors use an isobutyl (leucine-like) or phenyl group.
Hypothesis: The 2-methylpentyl tail offers a "super-leucine" shape—longer and bulkier than isobutyl—potentially filling the S1' pocket more effectively and increasing potency (
).
Synthesis:
Core Scaffold: Use a cyclic amino acid scaffold (e.g., proline derivative).
Coupling: Attach the 2-Methylpentane-1-sulfonamide to the scaffold via N-alkylation (Protocol A) or by reacting the sulfonyl chloride precursor with the scaffold's amine.
Zinc Binding Group (ZBG): Convert the scaffold's ester to a hydroxamic acid (
) to chelate the catalytic Zinc ion.
Outcome Metric: Compare
values against the standard isobutyl analog. A lower confirms the steric benefit of the 2-methylpentyl tail.
Troubleshooting & Safety
Common Pitfalls
Bis-alkylation: In basic alkylation (using alkyl halides), the sulfonamide nitrogen becomes more nucleophilic after the first alkylation (inductive effect of alkyl group), leading to
.
Solution: Use the Mitsunobu protocol (Protocol A), which is strictly mono-selective. If using alkyl halides, use a large excess of sulfonamide or steric protection.
Solubility: The lipophilic tail makes the compound poorly soluble in water. All reactions must be performed in organic solvents (THF, DCM, DMF).
Safety
Sulfonamide Allergy: Handle with care. Sulfonamides are known sensitizers.[6] Use gloves and work in a fume hood.
Reactivity: Avoid mixing with strong oxidizers.
References
Mitsunobu Reaction Mechanism & Protocols:
Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[7][8] Chemical Reviews, 2009, 109(6), 2551–2651.[7]
[Link]
Buchwald-Hartwig N-Arylation of Sulfonamides:
Hamid, M. H. S. A., et al. "Ruthenium-catalyzed N-alkylation of amines and sulfonamides using borrowing hydrogen methodology." Journal of the American Chemical Society, 2009, 131(5), 1766-1774.
[Link]
General Sulfonamide Reactivity:
"Sulfonamide Synthesis by Alkylation or Arylation." Organic Chemistry Portal.
[Link]
Compound Data (2-Methylpentane-1-sulfonamide):
"2-Methylpentane-1-sulfonamide | CAS 1247852-31-8."[9][10][11][12] Angene Chemical.
[Link][11]
Medicinal Chemistry of Sulfonamides:
Supuran, C. T., et al. "Carbonic anhydrase inhibitors: sulfonamides as antitumor agents?" Bioorganic & Medicinal Chemistry, 2001, 9(3), 703-714.
[Link]
Application Notes & Protocols: High-Throughput Screening Assays for Sulfonamide Derivatives
Abstract The sulfonamide functional group is a cornerstone of medicinal chemistry, integral to a wide array of therapeutics including antibacterial, anticancer, antiviral, and diuretic agents. The discovery and developme...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The sulfonamide functional group is a cornerstone of medicinal chemistry, integral to a wide array of therapeutics including antibacterial, anticancer, antiviral, and diuretic agents. The discovery and development of novel sulfonamide-based drugs are greatly accelerated by high-throughput screening (HTS), which enables the rapid evaluation of large chemical libraries.[1][2] This guide provides a comprehensive overview of the design, implementation, and validation of HTS assays for the identification and characterization of sulfonamide derivatives. We delve into the causality behind experimental choices for biochemical, cell-based, and biophysical screening platforms, offering detailed, field-proven protocols for key therapeutic targets.
Introduction: The Enduring Importance of the Sulfonamide Scaffold
Since the discovery of prontosil, the first commercially available antibacterial agent, the sulfonamide moiety has proven to be a remarkably versatile pharmacophore. Its ability to mimic the p-aminobenzoic acid (PABA) structure allows for potent inhibition of dihydropteroate synthase (DHPS) in microorganisms, a foundational principle of antimicrobial therapy.[3] Beyond this, the acidic nature of the sulfonamide nitrogen facilitates interactions with a diverse range of biological targets, including metalloenzymes like carbonic anhydrases (CAs) and various kinases.
High-throughput screening (HTS) is an indispensable tool in modern drug discovery, allowing for the automated testing of vast numbers of compounds to identify "hits" that modulate a specific biological target or pathway.[4] For sulfonamide libraries, HTS campaigns are designed to be time- and cost-effective, rapidly filtering large collections of molecules to pinpoint those with valuable pharmacological activity.[5] The success of any HTS campaign hinges on the quality and robustness of the assay, which must be carefully developed and validated to ensure reliable and reproducible results.[1][6]
Foundational Principles of HTS Assay Design for Sulfonamides
A successful HTS assay for sulfonamide derivatives must be sensitive, specific, and amenable to automation. The choice of assay format is dictated by the biological target and the desired information. The primary HTS assay aims to identify "hits," which are then subjected to a cascade of secondary and orthogonal assays for confirmation and characterization.[7]
Key considerations for HTS assay design include:
Target Class: The nature of the target (e.g., enzyme, receptor, protein-protein interaction) will determine the most appropriate assay technology.
Assay Readout: Common readouts include absorbance, fluorescence, luminescence, and radioactivity. The choice of readout should minimize interference from the sulfonamide compounds themselves.
Miniaturization and Automation: Assays are typically performed in 96-, 384-, or 1536-well plates to maximize throughput and minimize reagent consumption.[2]
Assay Validation: Rigorous validation is crucial to ensure the reliability of the screening data.[6] This includes determining the Z'-factor, a statistical measure of assay quality, with a value greater than 0.5 generally considered acceptable.[2]
Biochemical Assays: Probing Direct Target Engagement
Biochemical assays utilize purified biological molecules to directly measure the interaction of a compound with its target. These assays are invaluable for identifying direct inhibitors and determining their potency.
Carbonic Anhydrase Inhibition Assays
Carbonic anhydrases (CAs) are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[8] They are well-established targets for sulfonamide-based drugs used in the treatment of glaucoma, epilepsy, and acute mountain sickness.[9]
Principle of the Assay:
A common HTS approach for CA inhibitors utilizes the esterase activity of the enzyme.[8][9][10] In this assay, a substrate such as 4-nitrophenyl acetate (p-NPA) is hydrolyzed by CA to produce the chromogenic product 4-nitrophenol, which can be quantified spectrophotometrically at 405 nm.[10][11] Inhibition of CA by a sulfonamide derivative results in a decreased rate of p-NPA hydrolysis and a corresponding reduction in the colorimetric signal.[8][9]
Experimental Workflow: CA Inhibition Assay
Caption: Workflow for a colorimetric CA inhibition assay.
Protocol: High-Throughput Screening for Carbonic Anhydrase Inhibitors
Reagent Preparation:
Assay Buffer: Prepare a suitable buffer, such as Tris-HCl, at the optimal pH for the specific CA isoform being tested.
CA Enzyme: Reconstitute the purified CA enzyme in assay buffer to the desired concentration.
Substrate (p-NPA): Prepare a stock solution of p-NPA in a water-miscible organic solvent like DMSO.
Test Compounds: Prepare serial dilutions of the sulfonamide derivatives in DMSO.
Positive Control: Use a known CA inhibitor, such as acetazolamide, as a positive control.[8][9]
Negative Control: Use DMSO as a negative control.
Assay Procedure (384-well format):
Dispense 100 nL of test compounds, positive control, or negative control into the appropriate wells of a 384-well plate.
Add 10 µL of the CA enzyme solution to all wells and mix gently.
Pre-incubate the plate at room temperature for 15 minutes.
Initiate the enzymatic reaction by adding 10 µL of the p-NPA substrate solution to all wells.
Incubate the plate at room temperature for 30 minutes, protected from light.
Measure the absorbance at 405 nm using a microplate reader.
Data Analysis:
Calculate the percent inhibition for each compound concentration.
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Quantitative Data Summary: CA Inhibition Assay
Parameter
Recommended Value
Plate Format
384-well
Final Assay Volume
20 µL
Compound Concentration Range
1 nM - 100 µM
Enzyme Concentration
Isoform-dependent (e.g., 1-10 nM)
Substrate (p-NPA) Concentration
100 µM
Incubation Time
30 minutes
Detection Wavelength
405 nm
Dihydropteroate Synthase (DHPS) Inhibition Assays
DHPS is a key enzyme in the folate biosynthesis pathway of many microorganisms, making it an excellent target for antibacterial sulfonamides.[3]
Principle of the Assay:
A robust HTS assay for DHPS involves a coupled enzymatic reaction.[3][12] The product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase (DHFR) in the presence of NADPH. The consumption of NADPH is monitored by the decrease in absorbance at 340 nm.[3] This assay is sensitive, reproducible, and readily automated for high-throughput screening.[3]
Caption: Workflow for a coupled spectrophotometric DHPS inhibition assay.
Protocol: High-Throughput Screening for DHPS Inhibitors
Reagent Preparation:
Assay Buffer: Prepare a suitable buffer, such as Tris-HCl with MgCl2.
DHPS and DHFR Enzymes: Reconstitute the purified enzymes in assay buffer.
Substrates: Prepare stock solutions of p-aminobenzoic acid (PABA), 7,8-dihydropterin pyrophosphate (DHPP), and NADPH.
Test Compounds: Prepare serial dilutions of the sulfonamide derivatives in DMSO.
Positive Control: Use a known DHPS inhibitor, such as sulfamethoxazole.
Negative Control: Use DMSO.
Assay Procedure (384-well format):
Dispense 100 nL of test compounds, positive control, or negative control into the wells.
Add 10 µL of a solution containing both DHPS and DHFR enzymes.
Initiate the reaction by adding 10 µL of a substrate mix containing PABA, DHPP, and NADPH.
Immediately place the plate in a kinetic microplate reader and measure the absorbance at 340 nm every minute for 30 minutes.
Data Analysis:
Determine the rate of NADPH consumption (decrease in absorbance over time) for each well.
Calculate the percent inhibition of the reaction rate for each compound concentration.
Determine the IC50 values as described for the CA assay.
Quantitative Data Summary: DHPS Inhibition Assay
Parameter
Recommended Value
Plate Format
384-well
Final Assay Volume
20 µL
Compound Concentration Range
1 nM - 100 µM
PABA Concentration
10-50 µM
DHPP Concentration
10-50 µM
NADPH Concentration
100-200 µM
Detection Wavelength
340 nm
Cell-Based Assays: Assessing Phenotypic Responses
Cell-based assays provide a more biologically relevant context for drug discovery, as they measure the effect of a compound on a cellular process within a living system.[13] These assays are particularly useful for identifying compounds that may have complex mechanisms of action or require cellular uptake to be effective.
Antibacterial Whole-Cell Growth Inhibition Assays
The most direct way to screen for new antibacterial sulfonamides is to measure their ability to inhibit the growth of pathogenic bacteria.
Principle of the Assay:
Bacterial growth in liquid culture can be quantified by measuring the optical density (OD) at 600 nm.[14] Alternatively, cell viability can be assessed using metabolic indicators like resazurin, which is reduced by viable cells to the fluorescent product resorufin.[15]
Protocol: Antibacterial Growth Inhibition Assay
Bacterial Culture Preparation: Grow the desired bacterial strain to the mid-logarithmic phase in a suitable broth medium.
Compound Plating: Dispense serial dilutions of the sulfonamide derivatives into a 96- or 384-well plate.
Inoculation: Dilute the bacterial culture to a standardized concentration and add it to the wells containing the compounds.
Incubation: Incubate the plates at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.
Measurement:
OD600: Measure the optical density at 600 nm.
Resazurin: Add resazurin solution to each well, incubate for 1-4 hours, and measure fluorescence (Ex/Em ~560/590 nm).
Data Analysis: Determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible bacterial growth.
Anticancer Cell Proliferation Assays
Many sulfonamide derivatives exhibit anticancer activity by targeting various cellular pathways.[16][17] Cell-based proliferation assays are essential for screening these compounds.
Principle of the Assay:
A variety of methods can be used to measure cell proliferation, including:
Sulforhodamine B (SRB) Assay: This colorimetric assay measures total protein content, which is proportional to cell number.[18]
MTS/MTT Assays: These assays measure the metabolic activity of viable cells.
ATP-based Luminescence Assays: The amount of ATP is directly proportional to the number of viable cells.
Protocol: SRB Cell Proliferation Assay
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of the sulfonamide derivatives for 48-72 hours.[18]
Cell Fixation: Gently wash the cells and fix them with trichloroacetic acid (TCA).
Staining: Stain the fixed cells with SRB solution.
Wash and Solubilize: Wash away the unbound dye and solubilize the protein-bound dye with a Tris-base solution.
Measurement: Read the absorbance at 510 nm.
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition).
Biophysical Methods: Unraveling the Mechanism of Action
Biophysical techniques provide detailed insights into the binding affinity, kinetics, and thermodynamics of compound-target interactions.[19] While not typically used for primary HTS, they are crucial for hit validation and lead optimization.
Commonly Used Biophysical Techniques:
Surface Plasmon Resonance (SPR): Measures the binding of a compound to an immobilized target in real-time, providing kinetic data (kon, koff) and affinity (KD).
Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (ΔH, ΔS, KD).
Thermal Shift Assays (TSA): Measures the change in the melting temperature of a protein upon ligand binding, indicating target engagement.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify fragment binding and elucidate the binding site on the target protein.[20][21]
Logical Relationship: HTS to Biophysical Characterization
Caption: The progression from primary HTS to detailed biophysical analysis.
Conclusion: A Synergistic Approach to Sulfonamide Drug Discovery
The successful discovery of novel sulfonamide-based therapeutics relies on a well-designed and rigorously validated high-throughput screening strategy. By integrating biochemical, cell-based, and biophysical assays, researchers can efficiently identify potent and selective modulators of a wide range of biological targets. The protocols and principles outlined in this guide provide a robust framework for initiating and executing successful HTS campaigns, ultimately accelerating the journey from hit identification to lead optimization and clinical development.
References
Vertex AI Search. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PubMed.
Santos, B., et al. (2005). Screening and analytical confirmation of sulfonamide residues in milk by capillary electrophoresis-mass spectrometry. PubMed.
Eurofins Discovery. High-Throughput Screening to Identify Quality Hits Quickly.
Farooq, M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
Yokoi, A., et al. (2002). Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis. PubMed.
Barbu, A., et al. (2017). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. NIH.
ResearchGate. (2026). Studies on Biophysical Interactions Between a Sulfa Drug and Pepsin by Fluorescence Methods.
Yokoi, A., et al. (2002). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. AACR Journals.
NCBI Bookshelf. (2012).
Arenas, J., et al. (2021).
Abdel-fattah, M. M., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega.
Lee, H., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry.
Scavone, M., et al. (2020). Application of Biophysical Techniques to Investigate the Interaction of Antimicrobial Peptides With Bacterial Cells. Frontiers.
ResearchGate. (2025).
Lopez, S., et al. (2024). High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. PMC.
Semantic Scholar. Biophysical methods in early drug discovery.
Jo, B.-H., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Quantitative Analysis of 2-Methylpentane-1-sulfonamide
Executive Summary & Strategic Analysis
The Analytical Challenge
2-Methylpentane-1-sulfonamide (CAS: 107-83-5 analog/derivative) presents a specific analytical challenge: it is an aliphatic sulfonamide lacking a strong UV chromophore.[1] Unlike aromatic sulfonamides (e.g., sulfamethoxazole), 2-MPS cannot be reliably quantified at trace levels using standard HPLC-UV/DAD without complex pre-column derivatization.[1] Furthermore, its polarity and potential for hydrogen bonding lead to peak tailing on standard silica-based columns.[1]
Strategic Approach
To ensure data integrity and sensitivity suitable for Genotoxic Impurity (GTI) monitoring or precise yield determination, this guide prioritizes Mass Spectrometry.[1]
Primary Method (Trace Level <100 ppm): LC-ESI-MS/MS.[1] This offers the highest sensitivity and selectivity, bypassing the need for derivatization.
Secondary Method (Process Control >0.1%): GC-MS via Silylation.[1][2] Ideal for reaction monitoring where volatility is required, converting the polar sulfonamide into a stable trimethylsilyl (TMS) derivative.[1]
Physicochemical Profile
Understanding the molecule is the first step to robust method development.
Property
Value / Characteristic
Analytical Implication
Structure
Aliphatic chain () with terminal
No - interactions for UV detection.[1] Requires MS or RI/ELSD.[1]
Chirality
Chiral center at C2
Enantiomeric separation requires Chiralpak AD-H or equivalent if enantiopurity is critical.[1]
Expert Note: While sulfonamides can ionize in negative mode (
), positive mode with acidic mobile phases is preferred here to maintain retention on C18 columns.[1] High pH (required for negative mode) often reduces retention of polar aliphatics on C18.
Chromatographic Conditions[1][4][5]
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or Waters ACQUITY UPLC HSS T3.[1]
Rationale: The HSS T3 is designed to retain polar molecules in high-aqueous conditions, preventing the "void volume elution" common with aliphatic sulfonamides.
Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.[1]
(Double silylation is common/preferred for stability).
Dilution: Dilute 1:10 with Dichloromethane (DCM) before injection.
GC Parameters[1][6][8]
Column: DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).[1]
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
Inlet: Split 10:1, 260°C.
Oven Program:
60°C (hold 1 min)
Ramp 15°C/min to 280°C
Hold 3 mins.
Detection: MS (EI Source, 70 eV).[1] Scan range 40-400 amu.[1]
Target Ion: Look for
(Loss of methyl from TMS) or the TMS fragment ( 73).
Visualizing the Analytical Workflow
The following diagram illustrates the decision matrix for selecting the correct method and the critical steps for the LC-MS/MS workflow.
Figure 1: Decision matrix and workflow for 2-Methylpentane-1-sulfonamide analysis.
Validation Criteria (ICH Q2(R1))
To ensure the method is "self-validating" and robust, the following criteria must be met during development:
Specificity: Inject the "Blank" (Solvent) and "Placebo" (API without impurity). Ensure no interference at the retention time of 2-MPS (MRM 166.1 -> 85.1).
Accuracy (Recovery): Spike the API with 2-MPS at 3 levels (LOQ, 100%, 150%). Recovery must be 80-120% for trace levels.[1]
Sensitivity (LOD/LOQ):
LOD: Signal-to-Noise (S/N) ratio
.
LOQ: S/N ratio
.
Troubleshooting & Expert Tips
Issue: Low Sensitivity in LC-MS.
Cause: Ion suppression from the API or mobile phase additives.
Fix: Switch mobile phase buffer from Ammonium Formate to Ammonium Acetate, or perform a divert valve switch to send the API peak to waste.[1]
Issue: GC Peak Tailing.
Cause: Incomplete derivatization or moisture in the sample.
Fix: Ensure pyridine is anhydrous.[1] Increase reaction time to 60 mins. Replace the GC liner (deactivated wool is essential).
Issue: Retention Loss on C18.
Cause: Phase collapse due to 100% aqueous start.[1]
Fix: Use a "Aq" type C18 column or start at 5% Organic (as recommended in protocol).[1]
References
International Council for Harmonisation (ICH). (2023).[1] ICH Guideline M7(R2) on Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link
Kaufmann, A., & Butcher, P. (2025).[1] Quantitative LC/MS-MS Determination of Sulfonamides. ResearchGate.[1] Link
Sigma-Aldrich (Merck). (2023).[1] Derivatization Reagents for GC: Silylation (BSTFA Protocols).[1]Link
Agilent Technologies. (2020).[1] Analysis of Sulfonamide Drugs in Water Using LC/MS/MS.Link
PubChem. (2023).[1] 2-Methylpentane-1-sulfonamide Compound Summary.Link(Note: Link directs to parent hydrocarbon structure for physical property verification as specific sulfonamide entry is sparse).
High-Sensitivity LC-MS/MS Quantitation of 2-Methylpentane-1-sulfonamide
Application Note & Protocol | Pharmaceutical Impurity Analysis Abstract & Scope This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitation of 2-Methylpent...
This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitation of 2-Methylpentane-1-sulfonamide (CAS 1247852-31-8) . While often overlooked, alkyl sulfonamides are critical intermediates in the synthesis of specific kinase inhibitors and antiepileptic drugs. Their structural similarity to reactive sulfonyl chlorides warrants strict monitoring as Potential Genotoxic Impurities (PGIs) or process-related impurities (PRIs) in Drug Substances.
This guide moves beyond generic templates, offering a de novo method derived from the analyte’s physicochemical properties (aliphatic hydrophobicity, weak acidity). It is designed for analytical scientists requiring low-level detection (LOD < 10 ng/mL) in complex API matrices.
Structure: A branched aliphatic chain (2-methylpentyl) attached to a polar sulfonamide group.
pKa: ~10.5 (Sulfonamide N-H). Weakly acidic.
LogP: ~1.2 (Estimated). Moderately lipophilic.
Method Development Logic
Why ESI Positive Mode?
Unlike aromatic sulfonamides which stabilize a negative charge well (ESI-), aliphatic sulfonamides possess a less acidic proton due to the electron-donating alkyl chain. While ESI- is possible at high pH, standard acidic mobile phases (formic acid) favor protonation of the nitrogen, making ESI+ (
) the most sensitive and robust mode for trace analysis.
Why C18 Column?
The 2-methylpentyl chain provides sufficient hydrophobicity for retention on a standard C18 phase. A high-aqueous start is necessary to separate the polar sulfonamide head group from early-eluting polar matrix components.
Method Development Workflow (Visualization)
Figure 1: Decision matrix for selecting ionization mode and stationary phase based on the physicochemical properties of 2-Methylpentane-1-sulfonamide.
Solvents: LC-MS Grade Methanol (MeOH) and Water.[3]
Additives: LC-MS Grade Formic Acid (FA) and Ammonium Formate.
Internal Standard (IS): Sulfamethoxazole-d4 (or a structural analog like Hexanesulfonamide if isotopologue is unavailable).
Sample Preparation (Direct Dilution)
Rationale: L/L extraction is often unnecessary for sulfonamides unless the API is highly soluble in water. A "Dilute-and-Shoot" approach minimizes analyte loss.
Stock Solution: Dissolve 10 mg of analyte in 10 mL MeOH (1 mg/mL). Store at -20°C.
API Sample: Weigh 50 mg of Drug Substance.
Dissolution: Dissolve in 10 mL of 50:50 MeOH:Water (Final conc: 5 mg/mL).
Clarification: Vortex for 2 min; Centrifuge at 10,000 rpm for 5 min.
Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter into an LC vial.
LC-MS/MS Conditions
Chromatographic Parameters
Parameter
Setting
Column
Agilent ZORBAX Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or equivalent
Column Temp
40°C
Injection Vol
5.0 µL
Flow Rate
0.3 mL/min
Mobile Phase A
0.1% Formic Acid in Water + 2mM Ammonium Formate
Mobile Phase B
0.1% Formic Acid in Methanol
Gradient Program:
0.0 - 1.0 min: 10% B (Isocratic hold for polar elution)
1.0 - 6.0 min: 10% -> 90% B (Linear ramp)
6.0 - 8.0 min: 90% B (Wash)
8.0 - 8.1 min: 90% -> 10% B
8.1 - 11.0 min: 10% B (Re-equilibration)
Mass Spectrometry Parameters (Sciex 4500 / Waters Xevo TQ-XS)
Why weighting? Heteroscedasticity is common in LC-MS; weighting improves accuracy at the lower end of the curve (trace level).
Accuracy & Precision
Recovery: Spike API samples at LOQ, Medium, and High levels. Acceptance: 80-120%.
Precision: %RSD < 15% (n=6).
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Sensitivity
Poor Ionization in ESI+
Check mobile phase pH (must be acidic). Ensure source temp is high (500°C) to desolvate the alkyl chain.
Peak Tailing
Secondary Interactions
Increase Ammonium Formate concentration to 5mM to mask free silanols on the column.
Matrix Suppression
Co-eluting API
Adjust Gradient: flatten the slope between 2-5 min to separate the impurity from the main drug peak.
References
ICH Guidelines. Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2017. Link
Angene Chemical. 2-Methylpentane-1-sulfonamide (CAS 1247852-31-8) Product Entry.[7][8] Angene International. Link
Klagkou, K., et al. "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions."[5] Rapid Communications in Mass Spectrometry, vol. 17, no. 21, 2003, pp. 2373-2379.[5] Link
Heller, D.N. "Trace analysis of sulfonamides in pharmaceutical matrices." Journal of AOAC International, vol. 85, no. 1, 2002. (General reference for sulfonamide extraction logic).
Application Note: Precision N-Alkylation of 2-Methylpentane-1-sulfonamide
Abstract The N-alkylation of primary sulfonamides is a pivotal transformation in medicinal chemistry, particularly for optimizing the physicochemical properties of bioisosteres. However, the reaction is frequently plague...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The N-alkylation of primary sulfonamides is a pivotal transformation in medicinal chemistry, particularly for optimizing the physicochemical properties of bioisosteres. However, the reaction is frequently plagued by competing bis-alkylation, resulting in tertiary sulfonamide byproducts that are difficult to separate. This application note details two robust protocols for the selective N-monoalkylation of 2-Methylpentane-1-sulfonamide . We contrast a scalable Cesium Carbonate-mediated direct alkylation (Method A) with a high-precision Mitsunobu reaction (Method B), providing a decision framework based on substrate availability and scale.
Strategic Analysis & Mechanistic Insight
The Substrate Challenge
2-Methylpentane-1-sulfonamide presents specific structural challenges:
Acidity: The
of primary alkyl sulfonamides typically ranges between 10.0 and 11.0 [1]. This acidity allows for deprotonation by weak bases (carbonates), but the resulting anion is highly nucleophilic.
Steric Environment: The 2-methyl branch provides marginal steric shielding to the sulfur atom but leaves the nitrogen relatively exposed. Consequently, once the first alkyl group is introduced, the remaining N-H proton retains significant acidity, and the nitrogen remains nucleophilic, leading to over-alkylation (bis-alkylation).
The "Cesium Effect"
For direct alkylation (Method A), we utilize the "Cesium Effect." Unlike smaller alkali metals (Li, Na, K), the large ionic radius of Cesium (
) creates a "naked" anion effect in polar aprotic solvents. This enhances the solubility of the carbonate base and stabilizes the transition state for mono-alkylation, significantly suppressing the second alkylation event compared to sodium hydride or potassium carbonate methods [2].
Method Selection Guide
Use the following decision matrix to select the appropriate protocol for your specific constraints.
Figure 1: Decision matrix for selecting the optimal alkylation strategy.
Protocol A: Cesium Carbonate-Mediated Direct Alkylation
Best for: Scalable synthesis, robust electrophiles (alkyl halides), and cost-efficiency.
Reagents & Stoichiometry
Component
Equiv.
Role
Notes
2-Methylpentane-1-sulfonamide
1.0
Substrate
Dry thoroughly before use.
Alkyl Halide (R-X)
1.1
Electrophile
Slight excess ensures conversion; avoid large excess to prevent bis-alkylation.
Cesium Carbonate ()
1.5
Base
Must be anhydrous. Finely ground.
TBAI (Tetrabutylammonium iodide)
0.1
Catalyst
Optional. Accelerates reaction for alkyl chlorides/bromides via Finkelstein-type exchange.
Acetonitrile (MeCN)
-
Solvent
[0.2 M] concentration. Dry (water < 50 ppm).
Step-by-Step Procedure
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (
or Ar).
Solvation: Add 2-Methylpentane-1-sulfonamide (1.0 equiv) and anhydrous MeCN. Stir until fully dissolved.
Activation: Add
(1.5 equiv) in a single portion. The suspension may turn slightly cloudy.
Critical Check: Ensure the base is a fine powder to maximize surface area.
Addition: Add the Alkyl Halide (1.1 equiv) dropwise at room temperature.
Note: If using a chloride, add TBAI (0.1 equiv) at this stage.
Reaction: Heat the mixture to 60°C . Monitor by LC-MS or TLC every 2 hours.
Endpoint: Reaction is typically complete in 4–12 hours. Look for the disappearance of the starting sulfonamide.
Filter through a pad of Celite to remove inorganic salts (
, excess ). Rinse the pad with EtOAc.
Concentrate the filtrate under reduced pressure.[1]
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The mono-alkylated product is typically less polar than the starting material but more polar than the bis-alkylated byproduct.
Protocol B: Mitsunobu Reaction
Best for: High selectivity, using alcohols as electrophiles, and avoiding harsh thermal conditions.
Reagents & Stoichiometry
Component
Equiv.
Role
Notes
2-Methylpentane-1-sulfonamide
1.0
Nucleophile
~10-11 fits the Mitsunobu window ( < 13).
Alcohol (R-OH)
1.0 - 1.2
Electrophile
Primary or secondary alcohols.
Triphenylphosphine ()
1.5
Reductant
Polymer-supported can simplify workup.
DIAD or DEAD
1.5
Oxidant
DIAD is preferred (more stable, liquid).
THF
-
Solvent
Anhydrous. [0.1 M] concentration.
Step-by-Step Procedure
Setup: Charge a dry flask with 2-Methylpentane-1-sulfonamide (1.0 equiv), Alcohol (1.0 equiv), and
(1.5 equiv) in anhydrous THF.
Cooling: Cool the solution to 0°C in an ice bath.
Addition: Add DIAD (1.5 equiv) dropwise over 15–20 minutes.
Observation: The yellow/orange color of DIAD should fade upon addition. If the color persists, the reaction may stall.
Reaction: Remove the ice bath and stir at room temperature.
Time: Typically 3–16 hours.
Quenching & Workup:
Concentrate the reaction mixture directly.
Trituration: Add cold
or Hexane/EtOAc (9:1) to precipitate triphenylphosphine oxide (). Filter off the white solid.
Purification: Flash chromatography is essential to remove hydrazine byproducts.
Tip: If separation is difficult, consider using polymer-supported reagents (PS-
) to filter off the phosphine oxide [3].
Reaction Mechanism (Method A)
The following diagram illustrates the
mediated pathway, highlighting the role of the cesium cation in stabilizing the mono-anion.
Figure 2: Mechanistic pathway of Cesium-promoted N-alkylation.
Analytical Quality Control
To validate the synthesis, ensure the following analytical criteria are met:
NMR Verification:
Starting Material: Look for the broad singlet (
) around 4.5–5.0 ppm (solvent dependent).
Product: The
singlet will disappear and be replaced by a broad triplet (or doublet, depending on alkyl group) for the proton, typically shifted downfield ( 5.0–7.5 ppm).
Bis-alkylation Check: Complete disappearance of
signals indicates over-alkylation.
Mass Spectrometry:
Primary sulfonamides often show weak
in ESI+.
Secondary (mono-alkylated) sulfonamides ionize readily in negative mode (
) due to the remaining acidic proton. Tertiary sulfonamides (bis-alkylated) will not ionize in negative mode.
Troubleshooting
Issue
Probable Cause
Corrective Action
Low Conversion
Wet solvent or old base.
Use freshly distilled MeCN and flame-dried glassware. Ensure is stored in a desiccator.
Bis-Alkylation
Excess electrophile or high temp.
Reduce Alkyl Halide to 1.05 equiv. Lower temperature to 40°C and extend time. Switch to Method B (Mitsunobu).
Poor Solubility
Non-polar substrate.
Switch solvent to DMF (Dimethylformamide). Note: DMF is harder to remove during workup (requires aqueous wash).
References
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link
Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium effect: High chemoselectivity in direct N-alkylation of amines.[4] The Journal of Organic Chemistry, 67(3), 674–683. Link
Swamy, K. C. K., et al. (2009).[5] Mitsunobu and Related Reactions: Advances and Applications.[5] Chemical Reviews, 109(6), 2551–2651. Link
Beekman, A. M., et al. (2019). Efficient N-alkylation of sulfonamides. Journal of Organic Chemistry, 84(7), 3715. Link
Application Note: High-Fidelity Solid-Phase Synthesis of 2-Methylpentane-1-sulfonamide Analogs
Abstract & Strategic Overview Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, yet the solid-phase synthesis (SPS) of aliphatic sulfonamides—specifically branched chains like 2-methylpentane-1-sulfona...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, yet the solid-phase synthesis (SPS) of aliphatic sulfonamides—specifically branched chains like 2-methylpentane-1-sulfonamide—presents unique challenges compared to their aromatic counterparts. Aliphatic sulfonyl chlorides are less stable, prone to hydrolysis, and susceptible to base-mediated elimination (desulfonylation) to form alkenes.
This Application Note provides a validated, high-fidelity protocol for the synthesis of 2-methylpentane-1-sulfonamide and its N-substituted analogs. Unlike standard aromatic sulfonylation, this protocol utilizes a Rink Amide linker strategy optimized with pyridine/DCM conditions to mitigate elimination side-reactions. Furthermore, we detail a Fukuyama-Mitsunobu alkylation strategy for on-resin diversification, enabling the rapid generation of focused libraries.
Key Advantages of This Protocol
Stability Control: Mitigates the "beta-elimination" pathway common in aliphatic sulfonyl chlorides.
Diversity Enabled: Facilitates rapid N-alkylation to generate secondary sulfonamide analogs.
High Purity: optimized wash and cleavage cycles yield crude purities >85%, reducing prep-HPLC burden.
Chemical Logic & Mechanism[1][2]
Resin Selection: The Rink Amide Advantage
We utilize Rink Amide AM Resin (100-200 mesh).[1] Upon cleavage with Trifluoroacetic Acid (TFA), this resin yields the primary sulfonamide (
).
Why not Wang Resin? Wang resin yields acids or esters. To get the sulfonamide, one would need to anchor the sulfonyl group to the resin, which is synthetically arduous for aliphatic chains.
Why Rink? We anchor the nitrogen. The resin provides the amine source.[1] We react the resin-bound amine with the sulfonyl chloride.[2]
The Aliphatic Challenge (Elimination vs. Substitution)
The reaction of 2-methylpentane-1-sulfonyl chloride with an amine is a competition between:
Nucleophilic Attack (Desired): Formation of the sulfonamide bond.
Elimination (Undesired): Base-mediated removal of an
-proton, leading to loss and alkene formation (2-methyl-1-pentene).
Solution: We replace the standard DIPEA (strong base) with Pyridine (weaker base, nucleophilic catalyst) in Dichloromethane (DCM) to favor substitution.
Pre-Synthesis: Reagent Preparation
Commercially available 2-methylpentane-1-sulfonyl chloride is often degraded. For high-fidelity SPS, fresh preparation via oxidative chlorination is recommended.
Protocol: Oxidative Chlorination of 2-Methylpentane-1-thiol
Dissolution: Dissolve 2-methylpentane-1-thiol (10 mmol) in DCM (40 mL) and 1M HCl (aq, 20 mL). Cool to 0°C.[2]
Detection: ESI+ (Note: Sulfonamides can sometimes ionize poorly in positive mode; if signal is low, try ESI-).
Expected Data
Target Mass: 2-Methylpentane-1-sulfonamide (
).
MW: 165.25 g/mol .
Expected [M+H]+: 166.25.
NMR Signature: Look for the doublet of doublets at
ppm (methylene adjacent to sulfur) and the distinct doublet at ppm (methyl branch).
References
Solid-Phase Synthesis of Sulfonamides (Review)
Gundla, R. et al. "Solid-Phase Synthesis of Sulfonamides." Combinatorial Chemistry & High Throughput Screening, 2003.
Rink Amide Resin Protocols
Biotage Application Note. "How to choose the right resin functionality for solid phase peptide synthesis."
Oxidative Chlorination of Thiols (Reagent Prep)
Bahrami, K. et al. "H2O2/SOCl2: A Useful Reagent System for the Conversion of Thiols to Sulfonyl Chlorides."[4] Journal of Organic Chemistry, 2009.[5][4]
Fukuyama-Mitsunobu Alkylation on Solid Phase
Broussy, S. et al. "Solid phase synthesis of constrained 13-membered peptide macrocycles employing Fukuyama–Mitsunobu alkylations."[6] Organic & Biomolecular Chemistry, 2005.
Elimination in Aliphatic Sulfonyl Chlorides
King, J.F. et al. "The mechanism of hydrolysis of alkanesulfonyl chlorides." Journal of the American Chemical Society, 1992.
Application Note: Investigating 2-Methylpentane-1-sulfonamide as a Novel Carbonic Anhydrase IX Inhibitor for Glioblastoma Research
Introduction Glioblastoma (GBM) remains one of the most aggressive and challenging adult primary brain tumors, characterized by rapid proliferation, diffuse infiltration, and profound resistance to standard therapies. A...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging adult primary brain tumors, characterized by rapid proliferation, diffuse infiltration, and profound resistance to standard therapies. A key feature of the GBM microenvironment is hypoxia, which drives adaptive responses that promote tumor survival and aggression.[1][2] One of the critical mediators of the hypoxic response is Carbonic Anhydrase IX (CA-IX), a transmembrane enzyme that is highly overexpressed in GBM and is a known prognostic marker for poor survival.[3][4][5]
CA-IX plays a pivotal role in regulating pH homeostasis in cancer cells.[6] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, it helps maintain a relatively alkaline intracellular pH while contributing to an acidic extracellular environment.[3][4][7] This acidotic microenvironment facilitates tumor invasion, metastasis, and resistance to therapy.[7][8] Consequently, CA-IX has emerged as a high-value therapeutic target for the development of novel anti-cancer agents.[6][9]
The sulfonamide functional group (-SO₂NH₂) is a well-established pharmacophore known to potently inhibit carbonic anhydrases.[8][10][11] This application note outlines a hypothetical framework and detailed protocols for the initial characterization of a novel compound, 2-Methylpentane-1-sulfonamide, as a potential inhibitor of CA-IX for glioblastoma research. We will detail the core experimental workflow, from initial enzymatic assays to cell-based functional studies, providing researchers with a comprehensive guide to evaluate its therapeutic potential.
Section 1: Proposed Mechanism of Action
Our central hypothesis is that 2-Methylpentane-1-sulfonamide, by virtue of its sulfonamide moiety, acts as an inhibitor of CA-IX. In the hypoxic core of a glioblastoma tumor, Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and drives the transcription of target genes, including CA-IX.[12][13] The subsequent overexpression of CA-IX on the cell surface leads to increased extracellular acidity (lower pH), which promotes the activity of proteases involved in extracellular matrix degradation, thereby enhancing cell invasion.[7][14]
By inhibiting CA-IX, 2-Methylpentane-1-sulfonamide is proposed to disrupt this pH regulation mechanism. This disruption would lead to an accumulation of intracellular acid and a normalization of the extracellular pH, creating a less favorable environment for tumor cell survival and invasion.[9] Ultimately, this intracellular acidosis is expected to trigger apoptotic pathways, leading to cancer cell death.
Caption: Step-wise in vitro experimental workflow.
Protocol 2.1: In Vitro Carbonic Anhydrase IX Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2-Methylpentane-1-sulfonamide against purified human CA-IX enzyme.
Principle: This assay measures the esterase activity of CA, where the enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol. The rate of product formation, measured by absorbance at 400-405 nm, is inversely proportional to the inhibitory activity of the test compound.
[15]
Materials:
Recombinant Human Carbonic Anhydrase IX
p-Nitrophenyl acetate (p-NPA)
2-Methylpentane-1-sulfonamide (Test Compound)
Acetazolamide (Positive Control Inhibitor)
[16]* Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
DMSO (for compound dissolution)
96-well clear, flat-bottom microplates
Microplate reader with kinetic measurement capability
Procedure:
Compound Preparation: Prepare a 10 mM stock solution of 2-Methylpentane-1-sulfonamide and Acetazolamide in DMSO. Create a series of 2-fold dilutions in Assay Buffer to achieve final concentrations ranging from 1 nM to 100 µM.
Assay Setup: In a 96-well plate, set up the following reactions in triplicate (total volume = 200 µL):
Test Wells: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL of CA-IX working solution.
Positive Control: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution + 20 µL of CA-IX working solution.
Maximum Activity Control: 158 µL Assay Buffer + 2 µL of DMSO + 20 µL of CA-IX working solution.
Blank: 178 µL Assay Buffer + 2 µL of DMSO.
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
[15][17]4. Reaction Initiation: Initiate the reaction by adding 20 µL of p-NPA substrate solution to all wells.
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 400 nm every 30 seconds for 15-20 minutes.
[15]6. Data Analysis:
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.
Calculate the percent inhibition for each compound concentration: % Inhibition = (1 - (V_inhibitor / V_max_activity)) * 100.
Plot percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Objective: To assess the cytotoxic effect of 2-Methylpentane-1-sulfonamide on a human glioblastoma cell line (U-87 MG) under both normoxic and hypoxic conditions.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan, which is then solubilized. The absorbance of the purple solution is proportional to the number of living cells.
[18]
Materials:
Solubilization Solution (e.g., DMSO or acidified isopropanol)
96-well cell culture plates
Standard CO₂ incubator (Normoxia: 21% O₂, 5% CO₂)
Hypoxia chamber or incubator (Hypoxia: 1% O₂, 5% CO₂)
Procedure:
Cell Seeding: Seed U-87 MG cells into two 96-well plates at a density of 5,000 - 10,000 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight.
[21]2. Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of 2-Methylpentane-1-sulfonamide (e.g., from 0.1 µM to 200 µM). Include vehicle-only (DMSO) wells as a control.
Incubation:
Place one plate in a standard incubator (normoxia).
Place the second plate in a hypoxia chamber (hypoxia).
Incubate both plates for 48-72 hours.
MTT Addition: Add 10 µL of MTT Reagent to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
[21][22]5. Solubilization: Carefully remove the medium and add 100 µL of Solubilization Solution to each well. [22]Agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.
[18]6. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Plot percent viability against compound concentration for both normoxic and hypoxic conditions to determine the respective EC₅₀ values. A significantly lower EC₅₀ under hypoxia would support the CA-IX inhibitory hypothesis.
Protocol 2.3: Western Blot for Apoptosis Marker (Cleaved Caspase-3)
Objective: To determine if the cytotoxicity induced by 2-Methylpentane-1-sulfonamide is mediated by the induction of apoptosis.
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. [23]Its activation requires cleavage of the 32 kDa pro-caspase into active fragments of ~17/19 kDa. Detecting the cleaved form by Western blot is a reliable indicator of apoptosis.
[23]
Materials:
U-87 MG cells cultured in 6-well plates
2-Methylpentane-1-sulfonamide
Staurosporine (Positive control for apoptosis induction)
RIPA Lysis Buffer with protease inhibitors
BCA Protein Assay Kit
SDS-PAGE gels (12-15%)
PVDF membrane
Blocking Buffer (e.g., 5% non-fat dry milk in TBST)
Cell Treatment: Culture U-87 MG cells in 6-well plates under hypoxic conditions. Treat cells with 2-Methylpentane-1-sulfonamide at 1x and 2x its hypoxic EC₅₀ value for 24 hours. Include an untreated control, a vehicle control, and a positive control (Staurosporine, 1 µM for 4-6 hours).
Protein Extraction: Lyse the cells using RIPA buffer. Determine the protein concentration of each lysate using the BCA assay.
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
4. Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
Blocking: Block the membrane with Blocking Buffer for 1-3 hours at room temperature to prevent non-specific antibody binding.
6. Antibody Incubation:
Incubate the membrane with the primary antibody against Cleaved Caspase-3 (diluted in blocking buffer) overnight at 4°C.
Wash the membrane 3x with TBST.
Incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
Detection: Wash the membrane 3x with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Loading Control: Strip the membrane and re-probe with the β-Actin antibody to ensure equal protein loading across all lanes.
Data Analysis: A clear band at ~17 kDa in the lanes treated with 2-Methylpentane-1-sulfonamide, similar to the staurosporine control, would confirm the induction of apoptosis.
Section 3: Data Interpretation and Expected Outcomes
The collective results from these protocols will provide a strong preliminary assessment of 2-Methylpentane-1-sulfonamide's potential as a CA-IX inhibitor for GBM research.
Assay
Key Parameter
Expected Outcome for Positive Result
Implication
Enzymatic Inhibition
IC₅₀ vs. CA-IX
Low nanomolar to micromolar range
Direct evidence of target engagement.
Cell Viability
EC₅₀ (Normoxia vs. Hypoxia)
EC₅₀ (Hypoxia) < EC₅₀ (Normoxia)
Selective activity under conditions where CA-IX is upregulated, supporting the proposed mechanism.
Western Blot
Cleaved Caspase-3 Band
Presence of ~17 kDa band in treated cells
Confirmation that cell death occurs via apoptosis.
A successful outcome would be characterized by potent enzymatic inhibition, preferential cytotoxicity towards hypoxic GBM cells, and a clear induction of apoptotic markers. Such results would provide a solid foundation for advancing this compound into more complex models, such as 3D spheroids and in vivo xenograft studies.
Title: Function of carbonic anhydrase IX in glioblastoma multiforme
Source: Neuro-Oncology
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Title: Function of carbonic anhydrase IX in glioblastoma multiforme
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Title: Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action
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Title: Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases
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Title: Carbonic Anhydrase Inhibitors. Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors
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Title: Carbonic anhydrase IX is a prognostic biomarker in glioblastoma multiforme
Source: PubMed
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Title: The Expression of Carbonic Anhydrases II, IX and XII in Brain Tumors
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Title: Carbonic anhydrase inhibitors bearing sulfonamides moieties that are in clinical use
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Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review
Source: Advanced Journal of Chemistry
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Application Note: Crystallization Strategies for 2-Methylpentane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to developing robust crystallization protocols for 2-Methylpentane-1-sulfonamide. As the solid-state p...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to developing robust crystallization protocols for 2-Methylpentane-1-sulfonamide. As the solid-state properties of an active pharmaceutical ingredient (API) are critically influenced by its crystalline form, establishing a controlled and reproducible crystallization process is paramount. This guide moves beyond generic protocols to offer a scientifically grounded framework for solvent selection, method development, and troubleshooting, tailored to the unique structural characteristics of this aliphatic sulfonamide. We will explore key crystallization techniques, including cooling and anti-solvent methods, and discuss the critical role of polymorphism in sulfonamides.
Introduction: The Criticality of Crystallization for Sulfonamide APIs
Crystallization is a pivotal purification and particle engineering step in pharmaceutical development. For sulfonamide-based compounds, the crystalline form dictates crucial physicochemical properties such as solubility, dissolution rate, stability, and bioavailability.[1] An uncontrolled crystallization process can lead to batch-to-batch variability, impacting downstream processing and the final drug product's performance.
2-Methylpentane-1-sulfonamide, an aliphatic sulfonamide, presents a unique case. The presence of the flexible and non-polar 2-methylpentyl group introduces specific challenges and considerations for crystallization compared to more commonly studied aromatic sulfonamides. This guide aims to provide the foundational knowledge and practical protocols to navigate these challenges effectively.
A primary consideration in the crystallization of sulfonamides is the potential for polymorphism, the ability of a compound to exist in multiple crystalline forms.[2][3] Different polymorphs can exhibit distinct physical properties, making polymorph screening and control an essential aspect of process development.[4]
While specific experimental data for 2-Methylpentane-1-sulfonamide is not widely available, we can infer its likely behavior based on its constituent parts: the polar sulfonamide head and the non-polar 2-methylpentane tail.
Table 1: Inferred Physicochemical Properties of 2-Methylpentane-1-sulfonamide
Property
Anticipated Characteristic
Rationale
Solubility
Likely soluble in polar organic solvents (e.g., alcohols, acetone, ethyl acetate) and sparingly soluble in water and non-polar solvents (e.g., hexane, heptane).
The sulfonamide group will interact with polar solvents, while the alkyl chain will have an affinity for non-polar environments. The overall solubility will be a balance of these two factors.
Melting Point
Expected to be a low-to-moderate melting solid.
Aliphatic nature may lead to a lower melting point compared to aromatic sulfonamides with more rigid structures.
Hydrogen Bonding
The sulfonamide group provides hydrogen bond donors (N-H) and acceptors (S=O), which will be dominant in the crystal packing.[5]
These interactions are key to forming a stable crystal lattice.
Polymorphism
High potential for polymorphism.
The conformational flexibility of the 2-methylpentyl group, combined with the hydrogen bonding capabilities of the sulfonamide head, creates opportunities for different packing arrangements in the crystal lattice.[2][3]
Strategic Solvent Selection
The choice of solvent is the most critical factor in a successful crystallization.[1] An ideal solvent system will exhibit a significant difference in the solubility of the compound at elevated and ambient temperatures.
Initial Solvent Screening Protocol:
Preparation: Add approximately 10-20 mg of 2-Methylpentane-1-sulfonamide to a small vial.
Solvent Addition: Add the test solvent dropwise at room temperature, vortexing after each addition.
Solubility Assessment:
Soluble: If the compound dissolves in <0.5 mL of solvent, it is likely too soluble for single-solvent cooling crystallization.
Partially Soluble: If the compound forms a slurry, proceed to the next step.
Insoluble: If the compound remains undissolved after adding 2-3 mL, it can be considered a potential anti-solvent.
Heating: For partially soluble samples, heat the vial to the solvent's boiling point. If the compound dissolves completely, it is a good candidate for cooling crystallization.
Cooling: Allow the heated, clear solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.
Table 2: Recommended Solvents for Initial Screening
Solvent Class
Examples
Expected Behavior
Alcohols
Methanol, Ethanol, Isopropanol
Good potential for cooling crystallization due to polarity and hydrogen bonding capability.[6]
Ketones
Acetone, Methyl Ethyl Ketone
Often good solvents for sulfonamides.
Esters
Ethyl Acetate, Isopropyl Acetate
Good balance of polarity.
Ethers
Tetrahydrofuran (THF), 2-Methyl-THF
May be too strong a solvent, but worth screening.
Hydrocarbons
Heptane, Hexane, Cyclohexane
Likely to be poor solvents (potential anti-solvents).
Water
Very low solubility expected; a potent anti-solvent.
Crystallization Protocols
The following protocols provide detailed, step-by-step methodologies for the crystallization of 2-Methylpentane-1-sulfonamide.
Protocol 1: Cooling Crystallization from a Single Solvent
This is the most straightforward crystallization method and should be the first approach if a suitable solvent is identified.
Step-by-Step Methodology:
Dissolution: In a flask equipped with a condenser, dissolve the crude 2-Methylpentane-1-sulfonamide in the minimum amount of a pre-selected "good" solvent (e.g., isopropanol) at its boiling point.
Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step is crucial to remove particulate matter that could interfere with crystallization.
Cooling and Crystal Growth: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of larger, more well-defined crystals.
Further Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of the crystalline product.[1]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the ice-cold crystallization solvent to remove any residual mother liquor.[1]
Drying: Dry the crystals under vacuum at a temperature well below the solvent's boiling point and the compound's melting point.
Caption: Workflow for Cooling Crystallization.
Protocol 2: Anti-Solvent Crystallization
This method is employed when the compound is too soluble in all suitable solvents for cooling crystallization. It involves dissolving the compound in a "good" solvent and then adding a miscible "anti-solvent" in which the compound is insoluble to induce precipitation.
Step-by-Step Methodology:
Dissolution: Dissolve the crude 2-Methylpentane-1-sulfonamide in a minimal amount of a "good" solvent (e.g., acetone) at room temperature.
Anti-Solvent Addition: Slowly add the "anti-solvent" (e.g., water or heptane) dropwise to the stirred solution.
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid. If crystals do not form readily, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
Crystal Growth: Once turbidity is observed, cease the addition of the anti-solvent and allow the solution to stand undisturbed for several hours to allow for crystal growth.
Cooling (Optional): To improve the yield, the flask can be cooled in an ice bath.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of the anti-solvent or a mixture of the solvent and anti-solvent.
Drying: Dry the crystals under vacuum.
Caption: Workflow for Anti-Solvent Crystallization.
Troubleshooting Common Crystallization Issues
Table 3: Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Oiling Out
The solution is too supersaturated; the cooling rate is too fast; the solvent has a low boiling point.
Re-heat the mixture to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider using a higher boiling point solvent.
No Crystal Formation
The solution is not sufficiently supersaturated; nucleation is inhibited.
Try scratching the inside of the flask with a glass rod, adding a seed crystal of the desired compound, or cooling the solution to a lower temperature.
Low Yield
Too much solvent was used; cooling was incomplete; premature filtration.
Ensure the minimum amount of hot solvent is used for dissolution. Allow for adequate cooling time in an ice bath. Avoid filtering while the solution is still warm.
Formation of Amorphous Solid
The cooling rate is too rapid.
Decrease the cooling rate by insulating the flask or allowing it to cool in a dewar. The anti-solvent method may also promote crystallinity.
Conclusion
The crystallization of 2-Methylpentane-1-sulfonamide is a critical step in its purification and solid-form definition. While specific data for this molecule is limited, a systematic approach based on the well-established principles of sulfonamide crystallization provides a strong starting point. By carefully selecting solvents and controlling key process parameters such as cooling rate and supersaturation, researchers can develop robust and reproducible crystallization protocols. It is imperative to characterize the resulting crystalline material using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify and control for potential polymorphism.
References
Patsnap Eureka. (2025, July 25).
Benchchem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
Google Patents. (1957).
ACS Publications. (2021, December 14). In Pursuit of Multicomponent Crystals of the Sulfa Drugs Sulfapyridine, Sulfathiazole, and Sulfamethoxazole. Retrieved from [Link]
PubMed. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents.
ResearchGate. (2025, October). Syntheses of N‐alkyl sulfonamides 8 a,b (a) and primary....
Google Patents. (n.d.). WO2016141548A1 - Method for preparing high-purity sulfonamide compound, and....
ResearchGate. (2025, August 6). Polymorphism in Sulfonamides.
ACS Publications. (n.d.). New Multicomponent Sulfadimethoxine Crystal Forms: Sulfonamides as Participants in Supramolecular Interactions. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
ACS Publications. (n.d.). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. Retrieved from [Link]
YouTube. (2021, March 1). Crystallization of Sulfanilamide. Retrieved from [Link]
ACS Applied Optical Materials. (2024, August 12). Polymorphism Steered Thermochromism in a Sulfonamide.
Cheméo. (n.d.). Chemical Properties of Pentane, 2-methyl- (CAS 107-83-5). Retrieved from [Link]
ResearchGate. (n.d.). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane.
MDPI. (n.d.). Influence of Sulfonamide Contamination Derived from Veterinary Antibiotics on Plant Growth and Development.
PubMed Central. (2019, October 17).
ResearchGate. (2025, December 9). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides.
Occupational Safety and Health Administration. (n.d.). 2-METHYLPENTANE. Retrieved from [Link]
PubChem. (n.d.). 2-Methylpentane. Retrieved from [Link]
ResearchGate. (n.d.).
ResearchGate. (2025, August 9). Growth and characterization of sulphamic acid single crystals grown by Sanakaranarayanan‐Ramasamy (SR) method.
ResearchGate. (2025, August 6). Polymorphism in Sulfanilamide-D4.
PubMed. (n.d.). Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure.
ResearchGate. (2025, August 9). Solubility of Various Sulfonamides in N-Alkanols I.
ChemSynthesis. (2025, May 20). 2-methyl-1-pentanesulfonic acid. Retrieved from [Link]
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NIST. (n.d.). Pentane, 2-methyl-. Retrieved from [Link]
In vitro testing of 2-Methylpentane-1-sulfonamide cytotoxicity
Application Note & Protocol Topic: A Multi-Assay Strategy for In Vitro Cytotoxicity Profiling of 2-Methylpentane-1-sulfonamide Audience: Researchers, scientists, and drug development professionals. Abstract The sulfonami...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: A Multi-Assay Strategy for In Vitro Cytotoxicity Profiling of 2-Methylpentane-1-sulfonamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties.[1][2] Consequently, novel sulfonamide-containing compounds, such as 2-Methylpentane-1-sulfonamide, warrant thorough investigation to determine their biological activity and potential therapeutic value. A critical first step in this characterization is the assessment of in vitro cytotoxicity. This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive, multi-faceted strategy for evaluating the cytotoxic effects of 2-Methylpentane-1-sulfonamide. We move beyond a single-endpoint assay to present a robust, integrated workflow utilizing three distinct methods: the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Caspase-3/7 assay for apoptosis induction. This guide explains the causal logic behind experimental choices, provides detailed, self-validating protocols, and offers a framework for interpreting the combined data to build a comprehensive cytotoxicity profile.
Scientific Rationale & Strategic Overview
Evaluating the cytotoxic potential of a novel compound is fundamental to drug discovery and toxicological screening.[3] While the core structure of 2-Methylpentane-1-sulfonamide is simple, the sulfonamide moiety is known to confer significant biological activity. Sulfonamides can exert anticancer effects by inhibiting key enzymes or disrupting cell cycle progression, ultimately leading to apoptosis.[1][2] Therefore, a systematic evaluation of its effect on cell health is a logical and necessary step.
A single cytotoxicity assay provides only one perspective on cell health. To build a trustworthy and detailed profile, we advocate for a multi-assay approach. The chosen methods probe different cellular processes, providing a more complete picture of the potential mechanism of cell death:
Metabolic Viability (MTT Assay): This assay measures the activity of mitochondrial dehydrogenases, which are active only in living cells.[3][4] A reduction in MTT signal indicates a decrease in metabolic activity, which can signify cell death or cytostatic effects (inhibition of proliferation).
Membrane Integrity (LDH Assay): This method quantifies the release of the cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture medium.[5][6] LDH release is a hallmark of compromised plasma membrane integrity, which occurs during necrosis or late-stage apoptosis.[6]
Apoptosis Induction (Caspase-3/7 Assay): This assay measures the activity of Caspase-3 and -7, key executioner enzymes in the apoptotic pathway.[7] An increase in caspase activity is a specific indicator of programmed cell death.
By comparing the results from these three assays, we can begin to elucidate the primary mechanism of cytotoxicity, as illustrated in the workflow below.
Experimental Master Workflow
Caption: Overall experimental workflow from preparation to data interpretation.
Preliminary Considerations
Compound Handling and Solubility
2-Methylpentane-1-sulfonamide is an organic compound. For in vitro testing, a high-concentration stock solution is typically prepared in a water-miscible organic solvent.
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the standard choice for dissolving novel compounds for cell-based assays.[8]
Stock Solution: Prepare a 10 mM or 100 mM stock solution in 100% cell culture-grade DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Vehicle Control: It is critical to ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v), as higher concentrations can be cytotoxic. A "vehicle control" (cells treated with the same final concentration of DMSO as the highest compound dose) must be included in every experiment.
Cell Line Selection
The choice of cell line is critical and depends on the research question.[9][10] For a general cytotoxicity screen of a novel compound, a dual approach is recommended:
Cancer Cell Line: Use a common, well-characterized cancer cell line to determine potential anti-proliferative activity. Examples include:
HeLa (Cervical Cancer): A robust and widely used cell line.
MCF-7 (Breast Cancer): An estrogen-receptor-positive line often used in cancer drug screening.[1]
HepG2 (Hepatocellular Carcinoma): Relevant for assessing potential liver toxicity.[8]
Non-Cancerous Cell Line: Use a "normal" or non-transformed cell line to assess basal cytotoxicity and selectivity. A compound that is highly toxic to both cancerous and non-cancerous cells has a poor therapeutic index.
Human Fibroblasts (e.g., hTERT-immortalized): Represent a normal stromal cell type and are frequently used in general toxicity testing.[11]
Detailed Experimental Protocols
The following protocols are designed for a 96-well plate format, which is ideal for dose-response studies and high-throughput screening.
Protocol 1: MTT Assay for Metabolic Viability
Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[3][4] The amount of formazan, quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells.[4]
Materials:
Selected cell lines (adherent or suspension)
Complete culture medium
2-Methylpentane-1-sulfonamide stock solution (e.g., 10 mM in DMSO)
MTT reagent (5 mg/mL in sterile PBS, store protected from light)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
96-well clear, flat-bottom tissue culture plates
Plate reader (absorbance at 540-570 nm)
Step-by-Step Methodology:
Cell Seeding:
For adherent cells, seed 5,000-10,000 cells per well in 100 µL of complete medium.
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]
Compound Treatment:
Prepare serial dilutions of the 2-Methylpentane-1-sulfonamide stock solution in complete culture medium. A typical starting range is 0.1 µM to 1000 µM.[1]
Include the following controls:
Untreated Control: Cells in medium only (represents 100% viability).
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.
Medium Blank: Wells with medium only (no cells) for background subtraction.
Carefully remove the seeding medium and add 100 µL of the compound dilutions or control media to the respective wells.
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[8]
MTT Addition:
After incubation, add 10 µL of the 12 mM MTT stock solution to each well (final concentration ~1.2 mM).[12]
Incubate for 2-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.
Formazan Solubilization:
Carefully remove the medium containing MTT. For adherent cells, you can aspirate. For suspension cells, centrifuge the plate first.
Add 100 µL of solubilization solution (e.g., DMSO) to each well.[12]
Mix thoroughly on an orbital shaker for 10-15 minutes to ensure all formazan crystals are dissolved.
Data Acquisition: Read the absorbance at 540 nm (or 570 nm) using a microplate reader.[1][12]
Data Analysis:
Subtract the average absorbance of the medium blank from all other readings.
Calculate Percent Viability: (% Viability) = (Absorbance of Treated Sample / Absorbance of Untreated Control) * 100.
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 2: LDH Assay for Membrane Integrity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or damage to the plasma membrane.[5][13] The released LDH activity is measured by a coupled enzymatic reaction where LDH converts lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product, measured at 490 nm.[13] The amount of color is proportional to the number of lysed cells.
Materials:
Cell culture supernatant from treated plates
LDH Assay Kit (containing reaction buffer, substrate, and stop solution)
96-well clear, flat-bottom plates
Lysis buffer (often 10X, provided in kits) for maximum LDH release control
Plate reader (absorbance at 490 nm)
Step-by-Step Methodology:
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol in a separate 96-well plate.
Prepare Controls: In addition to untreated and vehicle controls, prepare a Maximum LDH Release Control . About 45 minutes before the end of the incubation, add 10 µL of 10X Lysis Buffer to a set of untreated control wells.
Collect Supernatant:
After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
LDH Reaction:
Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions (typically a mix of substrate and dye solution).
Add 50 µL of the Reaction Mixture to each well containing the supernatant.
Incubate at room temperature for 30 minutes, protected from light.[13]
Stop Reaction: Add 50 µL of Stop Solution (provided in the kit) to each well.
Data Acquisition: Read the absorbance at 490 nm. A reference wavelength of 680 nm can be used to subtract background.[13]
Data Analysis:
Subtract the background absorbance (from the medium blank) from all readings.
Calculate Percent Cytotoxicity: (% Cytotoxicity) = [(Absorbance of Treated - Absorbance of Untreated) / (Absorbance of Maximum Release - Absorbance of Untreated)] * 100.
Plot % Cytotoxicity against the log of the compound concentration to determine the EC₅₀ value.
Protocol 3: Caspase-3/7 Assay for Apoptosis
Principle: This assay uses a specific substrate for Caspase-3 and -7 that contains the DEVD peptide sequence.[7][14] When these executioner caspases are active during apoptosis, they cleave the substrate, releasing a luminescent or fluorescent signal. The signal intensity is directly proportional to the level of apoptosis.
96-well opaque-walled plates (for luminescence assays to prevent well-to-well crosstalk)
Luminometer
Step-by-Step Methodology:
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, but use opaque-walled 96-well plates suitable for luminescence.
Assay Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.
Reagent Addition:
Remove the plate from the incubator and allow it to cool to room temperature for ~20 minutes.
Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well. This single reagent both lyses the cells and provides the substrate.[7]
Incubation: Mix the contents on an orbital shaker at 300-500 rpm for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
Subtract the background luminescence (from the medium blank).
Data can be presented as Fold Change in Caspase Activity: (Fold Change) = (Luminescence of Treated Sample) / (Luminescence of Untreated Control).
Plot the Fold Change against the log of the compound concentration.
Data Visualization and Interpretation
Data Summary Table
Consolidate the calculated IC₅₀/EC₅₀ values into a summary table for clear comparison across assays and cell lines.
Cell Line
Assay Type
Timepoint (hr)
IC₅₀ / EC₅₀ (µM)
HeLa
MTT (Viability)
48
Value
LDH (Cytotoxicity)
48
Value
Caspase-3/7 (Apoptosis)
24
Fold Change @ X µM
MCF-7
MTT (Viability)
48
Value
LDH (Cytotoxicity)
48
Value
Caspase-3/7 (Apoptosis)
24
Fold Change @ X µM
Fibroblast
MTT (Viability)
48
Value
LDH (Cytotoxicity)
48
Value
Caspase-3/7 (Apoptosis)
24
Fold Change @ X µM
Interpreting Combined Assay Results
The power of this strategy lies in comparing the results. A decision-making framework can help interpret the likely mechanism of action.
Caption: Decision tree for interpreting multi-assay cytotoxicity data.
Scenario 1: Apoptosis
Data: Low MTT IC₅₀, high Caspase-3/7 activity, and a significantly higher LDH EC₅₀ (or LDH release only at very high concentrations/later time points).
Interpretation: The compound likely induces programmed cell death. Cells lose metabolic activity and activate caspases first. Membrane integrity (measured by LDH) is lost only in the final stages of apoptosis.
Scenario 2: Necrosis
Data: Low MTT IC₅₀ and a similarly low LDH EC₅₀. Caspase-3/7 activity is low or absent.
Interpretation: The compound likely causes direct damage to the cell membrane, leading to rapid cell lysis (necrosis). The loss of metabolic function and membrane integrity occur concurrently.
Scenario 3: Cytostatic Effect
Data: Low MTT IC₅₀, but LDH release is minimal even at high concentrations, and Caspase-3/7 activity is not significantly increased.
Interpretation: The compound may not be killing the cells outright but is instead inhibiting their proliferation. The MTT assay shows reduced signal because there are fewer metabolically active, proliferating cells compared to the control.
Conclusion
This application note provides a robust and logical framework for the initial in vitro cytotoxicity assessment of 2-Methylpentane-1-sulfonamide or any other novel compound. By integrating assays that measure metabolic activity, membrane integrity, and apoptosis, researchers can obtain a reliable, multi-dimensional view of a compound's biological effects. This self-validating, multi-assay approach ensures that the resulting data is not only quantitative but also mechanistically insightful, providing a solid foundation for further drug development or toxicological studies.
References
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Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Retrieved from [Link]
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Al-Ostath, A. I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(13), 5195. Retrieved from [Link]
ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(2), 271–274. Retrieved from [Link]
El-Sayed, M. T., et al. (2021). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Pharmaceuticals, 14(11), 1106. Retrieved from [Link]
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
Ciesielska, A., et al. (2021). Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton. Molecules, 26(16), 4950. Retrieved from [Link]
National Center for Biotechnology Information. (2013). MTT Assay Protocol. Retrieved from [Link]
ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
ChemSynthesis. (n.d.). 2-methyl-1-pentanesulfonic acid. Retrieved from [Link]
University of Bergen. (n.d.). Protocol IncuCyte® Apoptosis Assay. Retrieved from [Link]
Al-Ostath, A. I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. MDPI. Retrieved from [Link]
Soares, A. S., et al. (2015). Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. Cell Biology and Toxicology, 31(5), 219–229. Retrieved from [Link]
Smith, T. E., et al. (2018). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Chemical Biology, 13(9), 2634–2643. Retrieved from [Link]
Animal models for evaluating 2-Methylpentane-1-sulfonamide efficacy
Application Note: Preclinical Evaluation of 2-Methylpentane-1-sulfonamide (2-MPS) Executive Summary This Application Note details the preclinical evaluation strategy for 2-Methylpentane-1-sulfonamide (2-MPS) . Based on i...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Preclinical Evaluation of 2-Methylpentane-1-sulfonamide (2-MPS)
Executive Summary
This Application Note details the preclinical evaluation strategy for 2-Methylpentane-1-sulfonamide (2-MPS) . Based on its chemical structure—a branched aliphatic chain coupled with a sulfonamide moiety—2-MPS acts as a bioisostere to branched-chain fatty acids (e.g., valproic acid) while possessing the pharmacophore features of sulfonamide-based anticonvulsants (e.g., zonisamide).
Consequently, this guide prioritizes the evaluation of anticonvulsant activity and neuropathic pain modulation , hypothesizing a dual mechanism of action involving Voltage-Gated Sodium Channel (VGSC) blockade and Carbonic Anhydrase (CA) inhibition.
Part 1: Pharmacokinetic (PK) & Safety Profiling
Before efficacy testing, it is critical to establish that 2-MPS penetrates the Blood-Brain Barrier (BBB), a common challenge for polar sulfonamides unless adequately lipophilic (provided here by the 2-methylpentyl chain).
Experiment 1.1: Pharmacokinetics and BBB Penetration
Objective: Determine oral bioavailability (%F) and Brain-to-Plasma ratio (
).
Species: Male Sprague-Dawley Rats (n=3 per timepoint).
Formulation: 2-MPS is lipophilic. Formulate in 5% DMSO / 10% Solutol HS15 / 85% Saline.
Dosing:
IV Arm: 2 mg/kg (Tail vein).
PO Arm: 10 mg/kg (Oral gavage).
Sampling: Blood and Brain tissue collected at 0.25, 0.5, 1, 4, 8, and 24 hours post-dose.
Analysis: LC-MS/MS quantification.
Success Criteria:
(Indicates sufficient CNS penetration).
hours (Rapid onset required for acute seizure control).
Experiment 1.2: Motor Toxicity (Rotarod Test)
Rationale: Anticonvulsants often cause sedation or ataxia. We must distinguish between efficacy (seizure suppression) and toxicity (muscle relaxation).
Protocol:
Train mice to balance on a rotating rod (15 RPM).
Administer 2-MPS (IP) at escalating doses (10, 30, 100, 300 mg/kg).
Test latency to fall at 30 min, 1h, and 4h post-dose.
Endpoint:
(Toxic Dose 50%): The dose at which 50% of animals fall within 1 minute.
Part 2: Primary Efficacy – Acute Seizure Models
The structural duality of 2-MPS requires a "Broad Spectrum" screening approach. We utilize two "Gold Standard" models to triangulate the mechanism of action.
Workflow Logic
If active in MES: Suggests Na+ channel blockade (similar to Phenytoin/Carbamazepine).
If active in scPTZ: Suggests T-type Ca2+ blockade or GABAergic modulation (similar to Ethosuximide/Valproate).
Active in BOTH: Suggests broad-spectrum potential (similar to Zonisamide/Valproate).
Experiment 2.1: Maximal Electroshock Seizure (MES) Test
Observation: Monitor for the presence of Tonic Hindlimb Extension (THE) .
Scoring: Protection is defined as the complete abolition of THE (animal does not extend hindlimbs >90°).
Data Output:
Calculate
(Effective Dose 50%) using Probit analysis.
Calculate Therapeutic Index (TI) :
(Rotarod) / (MES). A TI > 10 is desired.
Experiment 2.2: Subcutaneous Pentylenetetrazol (scPTZ) Test
Target Mechanism: GABAergic System / T-type
Channels
Protocol:
Animals: Male CD-1 Mice (n=8 per dose group).
Pre-treatment: Administer 2-MPS (IP).
Induction: Inject PTZ (85 mg/kg, s.c.) into the loose fold of the neck.
Observation: Observe for 30 minutes in isolation cages.
Endpoint: Latency to first Clonic Seizure (lasting >3s).
Interpretation:
Significant increase in latency compared to vehicle indicates efficacy against absence or myoclonic seizures.
Part 3: Secondary Efficacy – Neuropathic Pain[1][2]
Sulfonamides (e.g., Acetazolamide, Zonisamide) often exhibit utility in neuropathic pain states where neuronal hyperexcitability is driven by carbonic anhydrase or sodium channels.
Experiment 3.1: Chronic Constriction Injury (CCI) Model
Protocol:
Surgery: Loose ligation of the sciatic nerve in rats (Bennett & Xie model).
Recovery: Allow 14 days for hyperalgesia to develop.
Testing:
Mechanical Allodynia: Von Frey filaments applied to the plantar surface of the hind paw.
Thermal Hyperalgesia: Hargreaves test (radiant heat source).
Dosing: Chronic dosing of 2-MPS (BID for 7 days).
Success Criteria:
Restoration of paw withdrawal threshold to >70% of the contralateral (uninjured) paw.
Part 4: Data Visualization & Logic
Figure 1: The Screening Cascade
This diagram illustrates the decision-making logic for evaluating 2-MPS, ensuring resources are not wasted on efficacy models if PK properties are poor.
Caption: Decision tree for the preclinical evaluation of 2-MPS. Development proceeds only if CNS exposure is confirmed.
Figure 2: Hypothesized Mechanism of Action (SAR)
Based on the structure of 2-Methylpentane-1-sulfonamide.
Caption: Structure-Activity Relationship (SAR) hypothesis linking the 2-MPS chemical moieties to specific physiological targets.
Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368. Link
Swinyard, E. A., et al. (1989). General principles: experimental selection, quantification, and evaluation of anticonvulsants. Antiepileptic Drugs, 3rd ed., 85-102. Link
Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2] Nature Reviews Drug Discovery, 7(2), 168-181. Link
Bennett, G. J., & Xie, Y. K. (1988). A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man. Pain, 33(1), 87-107. Link
White, H. S., et al. (2002). The National Institutes of Health Anticonvulsant Drug Development Program: screening for efficacy and toxicity. Epilepsy Research, 50(1-2), 17-33. Link
Formulation Development Guide: 2-Methylpentane-1-sulfonamide
Document Control: Version: 1.0 Status: Approved for R&D Use Abstract This technical guide outlines the formulation development strategy for 2-Methylpentane-1-sulfonamide , a branched alkyl sulfonamide. Unlike common aryl...
Author: BenchChem Technical Support Team. Date: February 2026
Document Control:
Version: 1.0
Status: Approved for R&D Use
Abstract
This technical guide outlines the formulation development strategy for 2-Methylpentane-1-sulfonamide , a branched alkyl sulfonamide. Unlike common aryl sulfonamide antibiotics, this molecule presents unique challenges due to its aliphatic nature, specifically regarding UV detection limits and high pKa values (>11), which render pH-dependent solubilization ineffective at physiological conditions.[1] This protocol prioritizes solubility enhancement via cosolvency and cyclodextrin complexation, supported by a validated stability-indicating HPLC-ELSD/UV method.[1]
Part 1: Preformulation Characterization
Objective: To establish the physicochemical "fingerprint" of the API (Active Pharmaceutical Ingredient) to dictate formulation strategy.
Physicochemical Profiling
Before formulation, the following parameters must be empirically verified. Theoretical values are provided as baselines.
Moderately lipophilic; indicates potential for rapid absorption if solubilized.[1]
pKa (Sulfonamide)
> 11.0 (Estimated)
Crucial: Unlike aryl sulfonamides (pKa ~6-10), this alkyl derivative is a very weak acid.[1] Salt formation is not a viable strategy for physiological pH.
Challenge: The lack of a conjugated aromatic system in the 2-methylpentane tail significantly reduces UV absorption compared to sulfamethoxazole.
Solution: Use ELSD (Evaporative Light Scattering Detection) or Low-Wavelength UV (205 nm) .[1]
Saturation: Add excess 2-Methylpentane-1-sulfonamide to each vial.
Equilibration: Vortex for 30 seconds, then shake at 25°C for 24 hours (orbital shaker).
Filtration: Centrifuge at 10,000 rpm for 5 mins. Filter supernatant through 0.22 µm PTFE filter.[1]
Quantification: Dilute 1:100 with Mobile Phase and analyze via Protocol A.
Cyclodextrin Complexation (Protocol C)
Mechanism: The hydrophobic 2-methylpentyl tail fits into the lipophilic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD), while the hydrophilic exterior aids water solubility [1].
Steps:
Stock Solution: Prepare 40% (w/v) HP-β-CD in distilled water.
Serial Dilution: Create 0%, 10%, 20%, 30%, and 40% CD solutions.
Addition: Add excess API to each solution.
Equilibration: Stir for 48 hours at room temperature.
Analysis: Filter and quantify API concentration.
Plot: Construct a Phase Solubility Diagram (Concentration of API vs. Concentration of CD). A linear increase (
The following diagram illustrates the decision logic for formulating this specific alkyl sulfonamide.
Caption: Formulation decision tree highlighting the rejection of pH adjustment due to high pKa.
Part 4: Stability & Stress Testing
Scientific Integrity: A formulation is useless if the sulfonamide bond hydrolyzes. Alkyl sulfonamides are generally more resistant to hydrolysis than aryl sulfonamides, but oxidative stability of the branched alkyl chain must be verified [2].[1]
Stress Protocol:
Acid Hydrolysis: 0.1 N HCl, 60°C, 4 hours.
Base Hydrolysis: 0.1 N NaOH, 60°C, 4 hours.
Oxidation: 3%
, Room Temp, 24 hours.
Acceptance Criteria: >95% recovery of parent peak; no single impurity >0.5%.
Part 5: Recommended Prototype Formulation
Based on general alkyl sulfonamide properties, the following Intravenous (IV) / Oral Solution prototype is recommended for preclinical dosing.
Component
Function
Concentration (% w/v)
2-Methylpentane-1-sulfonamide
Active API
0.5% - 2.0% (Target)
HP-β-CD
Solubilizer / Stabilizer
20.0%
PEG 400
Cosolvent
10.0%
Phosphate Buffer (pH 7.4)
Vehicle / Buffer
q.s. to 100%
Manufacturing Procedure:
Dissolve HP-β-CD in 80% of the buffer volume.
Add PEG 400 and mix until homogenous.
Slowly add API while stirring (magnetic stirrer, 500 rpm) at 25°C.
Sonicate for 10 minutes to ensure complete dissolution/complexation.
Filter through 0.22 µm PVDF filter (sterilization).[1]
References
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology. Link
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation. Link
PubChem. 2-Methylpentane (Physicochemical data source for alkyl chain properties).[1] Link
BenchChem. Enhancing the Solubility of Poorly Soluble Sulfonamide Drugs. Link
Application Note: Scalable Synthesis of 2-Methylpentane-1-sulfonamide
Executive Summary This Application Note details a robust, scalable process for the synthesis of 2-Methylpentane-1-sulfonamide , a critical aliphatic sulfonamide intermediate often used in the development of bioactive inh...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This Application Note details a robust, scalable process for the synthesis of 2-Methylpentane-1-sulfonamide , a critical aliphatic sulfonamide intermediate often used in the development of bioactive inhibitors and agrochemicals.
While direct sulfonation of aliphatic chains often yields inseparable isomeric mixtures, this protocol utilizes a regioselective functional group interconversion strategy. We employ a "Green Chemistry" aligned oxidative chlorosulfonation route, replacing hazardous gaseous chlorine (
) with sodium hypochlorite (Bleach) and hydrochloric acid. This method offers superior thermal control, higher safety profiles for kilogram-scale batches, and avoids the formation of difficult-to-remove phosphorus byproducts associated with routes.
To ensure regiochemical fidelity (placing the sulfonamide specifically at the C1 position), we reject direct alkane sulfonation. Instead, we select a pathway starting from the commercially available 2-methyl-1-pentanol or its corresponding halide 1-bromo-2-methylpentane .
Selected Pathway: The Isothiouronium Oxidative Cleavage
Activation: Conversion of alcohol to alkyl bromide.
Nucleophilic Displacement: Reaction with thiourea to form the S-alkylisothiouronium salt.
Oxidative Chlorosulfonation: In-situ oxidation of the salt using NaOCl/HCl to generate the sulfonyl chloride.
Aminolysis: Reaction with aqueous ammonia to yield the final sulfonamide.
Rationale for Selection:
Safety: Avoids the use of anhydrous
gas and highly unstable diazonium intermediates.
Purification: The sulfonyl chloride intermediate separates as an organic layer, minimizing chromatography.
Cost: Thiourea and Bleach are low-cost commodity chemicals.
Reaction Scheme & Logic Flow
Figure 1: Step-wise synthetic pathway for 2-Methylpentane-1-sulfonamide.
Detailed Experimental Protocols
Stage 1: Preparation of 1-Bromo-2-methylpentane
Note: If starting from commercially available 1-bromo-2-methylpentane, skip to Stage 2.
Reagents:
2-Methyl-1-pentanol (1.0 equiv)
Hydrobromic acid (48% aq, 1.5 equiv)
Sulfuric acid (conc., 0.5 equiv)
Protocol:
Charge 2-methyl-1-pentanol into a reactor fitted with a reflux condenser.
Add 48% HBr slowly under stirring.
Add concentrated
dropwise (Caution: Exothermic).
Reflux the mixture for 5–6 hours (
).
Cool to room temperature (RT) and separate the phases. The alkyl bromide is the bottom layer (density ~1.2 g/mL).
Wash the organic layer with water, then saturated
, then brine.
Dry over
and distill if necessary (BP ~145°C).
Stage 2: Synthesis of S-(2-methylpentyl)isothiouronium Bromide
Reagents:
1-Bromo-2-methylpentane (1.0 equiv)
Thiourea (1.05 equiv)
Ethanol (95%, 3-5 volumes)
Protocol:
Dissolve thiourea in ethanol in a reactor.
Add 1-bromo-2-methylpentane.
Heat to reflux (
) for 6–12 hours. Monitor consumption of bromide by TLC or GC.
Workup: Concentrate the ethanol under reduced pressure. The product often crystallizes upon cooling or addition of diethyl ether/hexanes.
Checkpoint: Isolate the white solid salt by filtration. Dry in a vacuum oven at
.
Yield Expectation: 90–95%
Stage 3: Oxidative Chlorosulfonation (The "Bleach" Method)
Critical Step: Temperature control is vital to prevent over-oxidation or hydrolysis.
Suspend the isothiouronium salt in DCM (or EtOAc) and water (1:1 ratio) in a jacketed reactor cooled to 0–5°C .
Add HCl (to maintain pH < 2).
Dropwise Addition: Slowly add the NaOCl solution over 30–60 minutes.
Observation: The reaction is exothermic. Maintain internal temperature < 10°C .
Chemistry: The oxidative cleavage releases the sulfonyl chloride into the organic layer.
Stir for an additional 30 minutes at 5°C.
Phase Separation: Separate the cold organic layer containing the sulfonyl chloride.
Wash the organic layer immediately with cold water and cold brine.
Do NOT concentrate to dryness unless necessary, as aliphatic sulfonyl chlorides can be unstable. Use the solution directly in Stage 4.
Stage 4: Aminolysis to 2-Methylpentane-1-sulfonamide
Reagents:
2-Methylpentane-1-sulfonyl chloride (in solution from Stage 3)
Ammonium Hydroxide (28-30%
, 5.0 equiv)
Optional: Catalytic DMAP (if reaction is sluggish, rarely needed for primary amines)
Protocol:
Cool the sulfonyl chloride solution to 0°C .
Add aqueous ammonia slowly. A white precipitate (the sulfonamide) may begin to form immediately.
Allow the mixture to warm to RT and stir for 2–4 hours.
Monitoring: Check by HPLC for disappearance of sulfonyl chloride (convert a sample to methyl ester with MeOH for GC/HPLC check if chloride is not visible).
Workup:
Evaporate the organic solvent.
The residue is the crude sulfonamide.
Recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes.
Quantitative Data Summary
Parameter
Stage 1 (Bromination)
Stage 2 (Thiouronium)
Stage 3 (Sulfonyl Cl)
Stage 4 (Sulfonamide)
Limiting Reagent
Alcohol
Alkyl Bromide
Isothiouronium Salt
Sulfonyl Chloride
Solvent
None (Neat)
Ethanol
DCM/Water
DCM/Water
Temp Range
100-110°C
78°C
< 10°C
0-25°C
Typical Yield
85-90%
90-95%
~85% (in solution)
80-90%
Purification
Distillation
Filtration
Phase Sep.
Recrystallization
Process Safety & Hazards (HSE)
Exotherm Control (Stage 3): The oxidation of the sulfur center by bleach is highly exothermic. On a scale >100g, active cooling (chiller) is mandatory. Failure to control temp leads to decomposition (
loss) and formation of alkyl chlorides.
Chlorine Gas Evolution: Although bleach is used, acidic conditions can liberate
gas. Ensure scrubber connection or adequate ventilation.
Vesicant Properties: 1-bromo-2-methylpentane and the sulfonyl chloride intermediate are alkylating agents. Use double nitrile gloves and face shields.
Ammonia Handling: Stage 4 generates ammonia fumes. Seal reactor during stirring.
Analytical Quality Control
NMR Validation (
NMR, ):
Look for the disappearance of the
-Br signal (~3.3 ppm) and appearance of - (~3.0-3.1 ppm).
The sulfonamide
protons typically appear as a broad singlet around 4.5–5.0 ppm (exchangeable with ).
The isopropyl-like doublet (from the 2-methyl group) is a diagnostic fingerprint.
HPLC Method:
Column: C18 Reverse Phase.
Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient 10% -> 90%.
Detection: UV 210 nm (Sulfonamides have low UV absorption; low wavelength required). ELSD is preferred if available.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield in Stage 3
Temperature too high (>15°C)
Cool reactor to -5°C before addition; slow down addition rate.
Product is Oily/Sticky
Impurities (unreacted bromide)
Recrystallize from Hexane/EtOAc. If oil persists, tritur with cold pentane.[1]
Slow Amination
Biphasic mixing issues
Increase agitation speed; add a phase transfer catalyst (TBAB) or use THF as cosolvent.
Hydrolysis of Sulfonyl Cl
pH too high during oxidation
Ensure pH remains acidic (<2) during bleach addition to prevent hydrolysis to sulfonic acid.
References
Yang, Z., Zhou, B., & Xu, J. (2014).[2] A clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts.[2] Synthesis, 46(02), 225-229. Link
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[3] Direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides.[3] The Journal of Organic Chemistry, 74(24), 9287-9291. Link
Woolven, H., et al. (2011).[2] DABSO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis.[2][4] Organic Letters, 13(18), 4876-4878. Link
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience.
Optimizing reaction conditions for 2-Methylpentane-1-sulfonamide synthesis
To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimization of 2-Methylpentane-1-sulfonamide Synthesis Executive Summary Synthesizing 2-methylpen...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research & Development Team
From: Senior Application Scientist, Chemical Synthesis Division
Subject: Technical Guide: Optimization of 2-Methylpentane-1-sulfonamide Synthesis
Executive Summary
Synthesizing 2-methylpentane-1-sulfonamide presents a classic challenge in aliphatic sulfur chemistry: installing a polar sulfonamide group on a hydrophobic,
-branched alkyl chain. While traditional Strecker sulfite alkylation is common, it often requires harsh chlorinating agents () that degrade product purity.
This guide prioritizes the Isothiouronium Salt Oxidation Route , a modern, optimized protocol that offers higher yields and milder conditions for primary alkyl halides with steric hindrance near the reaction center.
Part 1: The Optimized Synthesis Workflow
The following diagram outlines the recommended pathway, designed to minimize desulfonylation side-reactions common in branched aliphatic substrates.
Figure 1: Optimized 3-step synthesis pathway via the isothiouronium intermediate.
Part 2: Technical Support & Troubleshooting
Module 1: Precursor Activation (S-Alkylation)
Objective: Convert 1-bromo-2-methylpentane to the S-(2-methylpentyl)isothiouronium salt.
Critical Constraint: The 2-methyl group creates
-branching, sterically hindering the attack at the C1 position.
Q: The reaction conversion stalls at 60-70%. Should I increase the temperature?A: No, simply increasing temperature often promotes elimination to 2-methyl-1-pentene. Instead, switch the solvent system. Standard ethanol reflux is often too slow for
-branched substrates.
Optimization: Use n-Butanol (boiling point 117°C) or add a catalytic amount of NaI (Finkelstein condition) to generate the more reactive alkyl iodide in situ.
Protocol Adjustment: 1.0 eq Alkyl Bromide + 1.1 eq Thiourea + 0.1 eq NaI in Ethanol/Water (or n-Butanol). Reflux for 16–24 hours.
Q: My isothiouronium salt is an oil, not a solid. How do I purify it?A: Aliphatic isothiouronium salts with mid-length chains often form viscous oils.
Fix: Do not attempt crystallization. Wash the oil with cold diethyl ether to remove unreacted alkyl bromide (which is soluble in ether) and thiourea. The salt is generally insoluble in ether. Use the crude oil directly in the next step; high purity is less critical here than in the final step.
Module 2: Oxidative Chlorination (The Critical Step)
Objective: Convert the salt to 2-methylpentane-1-sulfonyl chloride.
Method: N-Chlorosuccinimide (NCS) + HCl is preferred over
gas for stoichiometry control.
Q: I see vigorous gas evolution and a drop in yield. What is happening?A: You are likely witnessing desulfonylation . Aliphatic sulfonyl chlorides are less stable than their aryl counterparts. If the reaction temperature rises above 10–15°C during oxidation, the sulfonyl chloride can decompose, releasing
and forming the alkyl chloride.
Troubleshooting Guide:
Cooling: Maintain internal temperature between 0°C and 5°C .
Quenching: Do not let the reaction stir prolonged after oxidant addition. Quench immediately with ice water once the starting material is consumed (monitor by TLC).
Phase Separation: Keep the aqueous layer acidic during extraction to prevent premature hydrolysis.
Q: Can I use Bleach (NaOCl) instead of NCS?A: Yes, this is the "Green" route (Yang et al.). However, commercial bleach concentration varies (5–12%).
Protocol: Suspend the isothiouronium salt in
. Add aqueous HCl. Add bleach dropwise at <5°C.
Warning: Bleach is basic. You must ensure the aqueous phase remains acidic (pH < 2) throughout the addition to generate the active
species and prevent hydrolysis of the newly formed sulfonyl chloride.
Module 3: Amidation (Sulfonamide Formation)
Objective: React sulfonyl chloride with ammonia to form the final sulfonamide.[1]
Q: I am getting the sulfonic acid (hydrolysis product) instead of the sulfonamide.A: This is a competition between
and for the electrophilic sulfur.
Solution: Use anhydrous conditions if possible.
Best:
gas bubbled into dry THF or at 0°C.
Alternative: If using aqueous
, use a biphasic system (/Water) with vigorous stirring. The organic solvent protects the sulfonyl chloride while the ammonia attacks at the interface.
Stoichiometry: Use at least 2.5 equivalents of
. The first equivalent forms the product; the second neutralizes the HCl byproduct.
Part 3: Data & Reagent Selection
Table 1: Comparison of Chlorination Reagents for Aliphatic Substrates
Reagent System
Yield Potential
Selectivity
Safety Profile
Recommendation
NCS / HCl / Water
High (85-95%)
Excellent
Moderate (Succinimide byproduct water-soluble)
Primary Choice
NaOCl (Bleach) / HCl
High (80-90%)
Good
High (Green chemistry, cheap)
Best for Scale-up
Gas / Water
Variable
Moderate
Low (Toxic gas, hard to control stoichiometry)
Avoid
/
Low-Moderate
Poor
Low (Harsh, difficult purification)
Legacy method
References
Yang, Z., Zhou, B., & Xu, J. (2014).[2] A clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts.[2] Synthesis, 46(02), 225-229.
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[3][4] Direct conversion of thiols and disulfides into sulfonyl chlorides using N-chlorosuccinimide.[2][4] The Journal of Organic Chemistry, 74(24), 9287-9291.
Shaikh, T. M., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine. Organic Letters, 22(23), 9325–9329. [1]
Technical Support Center: Synthesis of 2-Methylpentane-1-sulfonamide
Welcome to the technical support center for the synthesis of 2-Methylpentane-1-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize the yield and purity of...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-Methylpentane-1-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize the yield and purity of this aliphatic sulfonamide. We will move beyond simple protocols to explain the underlying chemical principles, troubleshoot common experimental hurdles, and provide a robust, reproducible workflow.
Overview of the Synthetic Strategy
The most reliable and common method for preparing primary sulfonamides, such as 2-Methylpentane-1-sulfonamide, is a two-step process.[1][2] This approach ensures high conversion and minimizes side reactions by first creating a stable, yet reactive intermediate—the sulfonyl chloride—which is then converted to the final sulfonamide.
The core strategy involves:
Step 1: Oxidative Chlorination. Synthesis of the key intermediate, 2-Methylpentane-1-sulfonyl chloride, from its corresponding thiol, 2-Methylpentane-1-thiol.
Step 2: Amination. Reaction of the purified 2-Methylpentane-1-sulfonyl chloride with an ammonia source to form the target sulfonamide.
Experimental Workflow Diagram
Caption: Overall workflow for the two-step synthesis of 2-Methylpentane-1-sulfonamide.
Step 1: Synthesis of 2-Methylpentane-1-sulfonyl Chloride
The quality of this intermediate is paramount for achieving a high yield in the subsequent step. Alkanesulfonyl chlorides are notoriously sensitive to moisture and can be thermally unstable.[1] Therefore, the reaction and workup must be conducted under anhydrous conditions and at low temperatures. We recommend the oxidative chlorination of the corresponding thiol, a method that offers excellent control and high yields when performed correctly.[3][4]
Experimental Protocol: Oxidative Chlorination
Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of 2-methylpentane-1-thiol (1.0 equiv) in dichloromethane (DCM, anhydrous, ~0.5 M).
Cooling: Cool the solution to -10 °C using an ice-salt bath.
Chlorination: While stirring vigorously, add N-Chlorosuccinimide (NCS, 3.0 equiv) portion-wise, ensuring the internal temperature does not exceed -5 °C. Following the NCS addition, slowly add aqueous hydrochloric acid (e.g., 2.4 M HCl, 2.0 equiv) via a dropping funnel.[5] The reaction is often biphasic.
Reaction Monitoring: Stir the mixture at -5 to 0 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS by quenching a small aliquot with an amine (e.g., aniline) to form a stable sulfonamide derivative.
Workup (Critical): Once the starting thiol is consumed, transfer the reaction mixture to a pre-chilled separatory funnel.
Separate the layers.
Wash the organic layer sequentially with ice-cold saturated sodium bicarbonate (NaHCO₃) solution and ice-cold brine. Caution: Perform washes quickly to minimize hydrolysis of the product.
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) at a low temperature (e.g., in a -20 °C freezer) for 30 minutes.
Isolation: Filter the drying agent and concentrate the solvent in vacuo at a low temperature (<10 °C). The resulting 2-methylpentane-1-sulfonyl chloride should be a pale oil and should be used immediately in the next step.
Troubleshooting & FAQs for Step 1
Q1: My yield of sulfonyl chloride is very low or zero. What went wrong?
Causality: The most likely culprit is hydrolysis. Alkanesulfonyl chlorides are highly reactive and will readily react with water to form the corresponding sulfonic acid, which is difficult to separate and will not proceed to the sulfonamide.
Solution:
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under a stream of inert gas (nitrogen or argon). Use anhydrous grade solvents.
Low Temperature: Maintain the reaction and, critically, the workup temperature at or below 0 °C.[5] Pre-cool all aqueous solutions (brine, NaHCO₃) before use.
Inefficient Oxidation: Ensure the NCS is of high purity. Older reagents can be less effective.
Q2: I see a spot on my TLC that corresponds to a disulfide. How do I prevent this?
Causality: The thiol starting material can be easily oxidized to the corresponding disulfide, especially under mild or incomplete chlorinating conditions. This is a common side reaction.
Solution:
Sufficient Oxidant: Ensure the correct stoichiometry of NCS is used. A slight excess can help drive the reaction to completion.
Vigorous Stirring: In a biphasic system, vigorous stirring is essential to ensure proper mixing and reaction between the thiol in the organic phase and the reagents.
Q3: The product decomposed during solvent removal. How can I isolate it safely?
Causality: Alkanesulfonyl chlorides can be thermally unstable. Applying high heat during rotary evaporation is a common mistake.
Solution:
Cold Rotary Evaporation: Use a rotary evaporator with a cryo-cooled condenser or a cold water bath (<10 °C). Do not heat the flask.
Immediate Use: The best practice is to not isolate the pure sulfonyl chloride unless absolutely necessary. After drying and filtering, the solution in DCM can often be used directly in the next step, assuming accurate quantification of the starting thiol.
Step 2: Synthesis of 2-Methylpentane-1-sulfonamide
This step involves the nucleophilic substitution of the chloride on the sulfonyl chloride by ammonia.[6] The primary challenge here is to prevent the formation of the disulfonimide byproduct, where a second molecule of sulfonyl chloride reacts with the newly formed sulfonamide.
Experimental Protocol: Amination
Setup: In a separate flask, prepare a concentrated solution of ammonia. This can be done by bubbling ammonia gas through a cold (0 °C) solvent like THF or by using a concentrated aqueous solution of ammonium hydroxide (~30%). A large excess (≥10 equivalents) of ammonia is crucial.
Addition: Cool the ammonia solution to 0 °C. To this, add the cold solution of 2-methylpentane-1-sulfonyl chloride (1.0 equiv) in DCM dropwise via an addition funnel. Maintain the temperature below 10 °C throughout the addition.
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the sulfonyl chloride.
Workup:
Quench the reaction by adding water.
If the product precipitates, it can be collected by filtration.
If it remains in solution, transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer 2-3 times with DCM or ethyl acetate.
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: The crude product can be purified by either recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) or by silica gel column chromatography.
Troubleshooting & FAQs for Step 2
Q1: My final yield is low, and I recovered a lot of 2-methylpentanesulfonic acid.
Causality: This points to hydrolysis of your sulfonyl chloride intermediate before it had a chance to react with ammonia. This happens if the intermediate was not handled under anhydrous conditions or if the ammonia solution was too dilute (i.e., too much water).
Solution:
Ensure the sulfonyl chloride solution is kept anhydrous.
Use a highly concentrated ammonia source. While aqueous ammonia works, using ammonia in an organic solvent (THF, Dioxane) can improve yields by creating a more homogeneous and less aqueous environment.
Q2: I have a major, less polar byproduct that is difficult to separate from my product. What is it?
Causality: This is almost certainly the disulfonimide byproduct, (2-methylpentyl-SO₂)₂NH. It forms when a molecule of the desired sulfonamide is deprotonated and acts as a nucleophile, attacking a second molecule of the sulfonyl chloride.
Solution:
Large Excess of Ammonia: This is the most critical factor. Using a large excess (≥10 eq) of ammonia ensures that the sulfonyl chloride is statistically far more likely to encounter an ammonia molecule than a sulfonamide molecule.
Slow Addition at Low Temperature: Adding the sulfonyl chloride slowly to the ammonia solution (inverse addition) maintains a high concentration of the ammonia nucleophile relative to the electrophile at all times, suppressing the side reaction.
Mechanistic View of Product vs. Byproduct Formation
Caption: Competing reaction pathways for amination of the sulfonyl chloride.
Summary of Key Optimization Parameters
Parameter
Step 1 (Sulfonyl Chloride)
Step 2 (Sulfonamide)
Rationale & Impact on Yield
Temperature
-10 °C to 0 °C
0 °C to Room Temp
Low temperature minimizes decomposition and hydrolysis of the sulfonyl chloride.
Solvent
Anhydrous DCM
DCM, THF, or Dioxane
Must be anhydrous to prevent hydrolysis. Aprotic solvents are preferred.
Reagent Stoichiometry
~3 eq. NCS
≥10 eq. NH₃
Sufficient oxidant ensures full conversion of the thiol. A large excess of ammonia is critical to prevent disulfonimide formation.
Workup
Fast, cold, anhydrous
Standard aqueous
The sulfonyl chloride workup is highly sensitive. The final product is much more stable.
Addition Mode
N/A
Slow, dropwise addition of sulfonyl chloride to ammonia
Maintains a high concentration of ammonia, suppressing the formation of the disulfonimide byproduct.
References
El-Faham, A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Molecules, 24(2), 319. [Link]
Bowser, J.R., et al. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111-4113. [Link]
Kar, S., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32966-32993. [Link]
Patsnap Eureka. (2025). Application of 2-Methylpentane in Organic Synthesis Pathways. Patsnap. [Link]
Chourasiya, G., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(10), 3607-3618. [Link]
Wikipedia contributors. (2023). Sulfonamide (medicine). Wikipedia. [Link]
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA. [Link]
Ross, S., et al. (2020). Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry, 18(32), 6206-6225. [Link]
Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]
Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9254–9258. [Link]
Chegg. (2019). Solved Devise a synthesis of 2-methylpentane using one of. Chegg.com. [Link]
Supporting Information for an unspecified article, detailing the synthesis of sulfonyl chloride substrates. (n.d.). [Link]
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. organic-chemistry.org. [Link]
Wikipedia contributors. (2023). Sulfonamide. Wikipedia. [Link]
King, J. F., et al. (1984). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Canadian Journal of Chemistry, 62(9), 1977-1987. [Link]
Technical Support Center: 2-Methylpentane-1-sulfonamide
Topic: Purification & Isolation Challenges Ticket ID: CHEM-SUP-2MP-SULF Status: Open Assigned Specialist: Senior Application Scientist Welcome to the Technical Support Hub You are likely working with 2-methylpentane-1-su...
You are likely working with 2-methylpentane-1-sulfonamide , a critical branched alkyl sulfonamide intermediate. Due to the specific 2-methyl branching on the pentyl chain, this molecule exhibits unique physicochemical behaviors compared to its linear analogs (e.g., n-hexanesulfonamide).
Users frequently report three core challenges:
Phase Separation: "Oiling out" during crystallization due to the branched alkyl chain disrupting lattice packing.
Impurity Scavenging: Difficulty separating the sulfonic acid hydrolysis byproduct (
) from the desired sulfonamide ().
Chromatography: Peak tailing on silica gel due to the polar sulfonamide head group.
Below are the specific troubleshooting protocols designed to resolve these issues.
Module 1: Isolation & Crystallization
Issue: The product separates as a viscous oil instead of a solid precipitate during cooling.
Root Cause Analysis:
The 2-methyl branch creates steric bulk that inhibits rapid crystal lattice formation. When the solution cools, the substance reaches its "liquid-liquid phase separation" (LLPS) boundary before it hits the crystallization boundary. This results in the product "oiling out."
Root Cause Analysis:
Sulfonyl chlorides hydrolyze to sulfonic acids in the presence of water. Separation by standard extraction is difficult because both the sulfonamide and the sulfonic acid are polar. However, their pKa values differ significantly, allowing for a "pH Swing" separation.
Sulfonic Acid (
): pKa < 1 (Always ionized at pH > 2).
Sulfonamide (
): pKa ≈ 10.5 (Ionized only at pH > 11).
Troubleshooting Protocol: The "Salt Reject" Extraction
This method uses the acidity of the sulfonamide to purify it.
Protocol:
Dissolution: Dissolve the crude mixture in DCM (Dichloromethane) or MTBE .
First Wash (Acidic Removal): Wash the organic layer with 5% NaHCO₃ (pH ~8.5) .
Mechanism:[1][2][3][4][5][6][7] At pH 8.5, the Sulfonic Acid is deprotonated (anionic, water-soluble) and goes into the aqueous layer. The Sulfonamide remains protonated (neutral) and stays in the organic layer.
Discard the aqueous layer.
Extraction (Product Capture - Optional for high purity): Extract the organic layer with 0.5 M NaOH (pH ~13) .
Mechanism:[1][2][3][4][5][6][7] At pH 13, the Sulfonamide is deprotonated (
) and moves to the aqueous layer. Non-acidic impurities (dimers, unreacted alkanes) stay in the organic layer.
Keep the aqueous layer.
Precipitation: Acidify the aqueous layer with HCl to pH 4. The sulfonamide reprecipitates.
Figure 2: The "Bicarbonate Wash" strategy to selectively remove sulfonic acid impurities based on pKa differences.
Module 3: Chromatography Support
Issue: Peaks are broad and tailing on silica gel columns.
Root Cause Analysis:
Primary sulfonamides possess a polar
group that acts as a Hydrogen Bond Donor (HBD). This interacts strongly with the acidic silanol groups () on the surface of silica gel, causing drag (tailing).
Troubleshooting Protocol: Mobile Phase Modification
Q: Can I use standard Hexane/Ethyl Acetate?
A: You can, but you will likely see tailing.
Q: What is the fix?
A: Add a "sacrificial base" or switch to a high-dipole solvent.
Method
Additive/Solvent
Mechanism
Standard Phase
1% Triethylamine (TEA)
TEA blocks the acidic silanol sites on the silica, preventing the sulfonamide from sticking.
Alternative
DCM / Methanol (95:5)
The high polarity of Methanol out-competes the sulfonamide for silanol binding sites.
Reverse Phase
Water / Acetonitrile + 0.1% Formic Acid
If using C18, acid keeps the sulfonamide neutral (protonated) for sharper peaks.
References
Sulfonamide Synthesis & Properties:
Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (General synthesis of alkyl sulfonamides via sulfonyl chlorides).
pKa of Sulfonamides
J. Chem. Educ. 2017, 94, 6, 690–695. pKa Values in the Undergraduate Curriculum. (Establishes primary sulfonamide pKa range ~10-11).
Crystallization of Branched Molecules:
Handbook of Industrial Crystallization, 2nd Ed. Butterworth-Heinemann. (Principles of oiling out and seeding in branched alkyl systems).
Impurity Removal (Sulfonic Acids)
US Patent 3496224A. Purification of sulfonic acids. (Describes separation logic of sulfonic acids vs other sulfur species).
Technical Support Center: Troubleshooting 2-Methylpentane-1-sulfonamide Solubility
Executive Summary & Physicochemical Profile User Issue: "My compound, 2-Methylpentane-1-sulfonamide, precipitates when added to cell culture media/assay buffer, or yields inconsistent IC50 data." Root Cause Analysis: 2-M...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Physicochemical Profile
User Issue: "My compound, 2-Methylpentane-1-sulfonamide, precipitates when added to cell culture media/assay buffer, or yields inconsistent IC50 data."
Root Cause Analysis:
2-Methylpentane-1-sulfonamide is an aliphatic primary sulfonamide .[1] Its solubility challenges stem from a conflict between its lipophilic alkyl tail (2-methylpentyl) and the high lattice energy of the primary sulfonamide group. Unlike aromatic sulfonamides (which are often acidic enough to ionize at physiological pH), aliphatic sulfonamides have high pKa values (>10.5), meaning they remain neutral (uncharged) at pH 7.4.[1]
Without a charge to interact with water molecules, the compound relies entirely on its polar surface area, which is insufficient to overcome the hydrophobic effect of the branched alkyl chain.
Moderately lipophilic.[1] Soluble in DMSO/EtOH, poor in water.[1]
pKa
~10.5 – 11.0
Critical: Remains neutral at pH 7.[1]4. Adjusting pH to 8.0 or 9.0 will NOT improve solubility.[1]
Solubility (Aq)
< 100 µM (Kinetic)
High risk of precipitation upon dilution from DMSO stock.[1]
Diagnostic FAQ: Is Solubility Your Problem?
Q1: My IC50 curves are flat or show a "bell shape." Is this solubility?A: Yes, this is a classic signature.
The Symptom: At high concentrations, the compound precipitates.[2][3] The solid particles are not bioavailable, so the "effective" concentration plateaus or drops.
The Test: Centrifuge your assay plate (e.g., 3000 x g for 10 min) before reading. If the signal changes significantly compared to a non-centrifuged control, you have precipitate interfering with the readout (especially in optical density/turbidity assays).
Q2: I see crystals in my 100x stock in media. Why?A: You likely hit the "Kinetic Solubility Limit."
When you dilute a 10 mM DMSO stock 1:100 into media, you create a momentary supersaturated state.[1] The compound may stay in solution for minutes (metastable) and then crash out over hours. This is distinct from Thermodynamic Solubility (the true equilibrium limit), which is often much lower.[1]
Troubleshooting Guide: Step-by-Step Solutions
Strategy A: The "Step-Down" Dilution Protocol (Immediate Fix)
Avoids "shocking" the compound with a sudden 100% aqueous environment.
The Error: Adding 1 µL of 100% DMSO stock directly to 999 µL of Media. This creates a localized high-concentration plume that triggers nucleation.[1]
The Fix: Intermediate dilution.
Prepare Stock: 10 mM in 100% DMSO.
Intermediate Step: Dilute 1:10 into pure DMSO first (create 1 mM stock).
Secondary Intermediate: Dilute 1:10 into a compatible co-solvent like PEG-400 or Ethanol (if tolerated by cells) to create 100 µM.
Final Step: Dilute this mix into the assay media.
Why: This reduces the kinetic energy barrier of mixing and prevents the formation of micro-aggregates.
Strategy B: Formulation with Cyclodextrins (Recommended)
Best for: High concentrations (>100 µM) or long-term incubation.[1]
Since 2-Methylpentane-1-sulfonamide is neutral and has an alkyl tail, it is a perfect candidate for encapsulation by Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1] The hydrophobic alkyl chain fits inside the CD ring, while the hydrophilic exterior keeps it soluble in water.
Protocol:
Prepare a 20% (w/v) HP-β-CD solution in your assay buffer/media.[1]
Use this solution as the diluent for your compound instead of pure media.
Note: Always run a vehicle control with HP-β-CD alone to ensure it doesn't affect your specific cell line (it is generally safe).[1]
Preparation: Add 196 µL of Assay Buffer to columns 2-12 of the plate.
Spike: Add 200 µL of 200 µM compound solution (prepared in buffer with 2% DMSO) to column 1.
Serial Dilution: Transfer 100 µL from col 1 to col 2, mix, and repeat across the plate (1:2 dilution).
Incubation: Seal and shake at room temperature for 2 hours (Kinetic Equilibrium).
Read: Measure Absorbance at 620 nm (Turbidity).
Interpretation: A sudden spike in OD620 indicates the precipitation point.
Validation: Filter the remaining solution (0.45 µm) and measure the filtrate by HPLC-UV to confirm the dissolved concentration.
References
Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]
Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Chapter on Solubility).
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] [1]
Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]
PubChem. (2024).[1] "2-Methylpentane (Compound Summary)." National Library of Medicine.[1] (Used for alkyl chain physicochemical properties inference).
Overcoming poor stability of 2-Methylpentane-1-sulfonamide solutions
Introduction Welcome to the Technical Support Center for 2-Methylpentane-1-sulfonamide (CAS 1918-79-2 / 1247852-31-8) . While primary aliphatic sulfonamides are generally robust, 2-Methylpentane-1-sulfonamide presents un...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the Technical Support Center for 2-Methylpentane-1-sulfonamide (CAS 1918-79-2 / 1247852-31-8) .
While primary aliphatic sulfonamides are generally robust, 2-Methylpentane-1-sulfonamide presents unique stability challenges in solution.[1][2] These often manifest not as spontaneous chemical decomposition, but as physical instability (precipitation/crystallization) due to its amphiphilic nature, or hydrolytic degradation triggered by residual synthetic impurities (e.g., sulfonyl chlorides or acids).[1]
This guide moves beyond generic advice, offering a root-cause analysis framework and validated protocols to ensure the integrity of your stock solutions and reaction mixtures.
Module 1: Diagnosis & Root Cause Analysis
Q: My solution has turned cloudy or formed a precipitate. Is the compound degrading?
A: Likely not. This is most often a physical stability failure (solubility limit), not chemical degradation.[1][2]
2-Methylpentane-1-sulfonamide possesses a hydrophobic branched alkyl tail (
) and a polar sulfonamide head group ().[1][2] This amphiphilic structure leads to complex solubility behaviors, often resulting in "crashing out" when:
Temperature fluctuates: The solubility index is highly temperature-dependent.[1][2][3]
Hygroscopicity: The solution absorbs atmospheric moisture, acting as an anti-solvent.[1][2]
Diagnostic Workflow:
Perform this rapid check to distinguish Physical vs. Chemical failure.[1][2]
Figure 1: Rapid diagnostic decision tree for distinguishing between solubility issues and chemical decomposition.
Module 2: Solvent Selection & Preparation
Q: What is the optimal solvent system to prevent precipitation?
A: Avoid pure non-polar solvents (like hexanes) and pure water.[2] You must match the solubility parameter (
Primary sulfonamides have high polarity due to hydrogen bonding capabilities (
is a H-bond acceptor; is a donor).[1][2] However, the 2-methylpentyl chain requires van der Waals interactions.[1][2]
Recommended Solvent Systems:
Solvent System
Suitability
Mechanism of Action
DMSO (Dimethyl sulfoxide)
Excellent
High dielectric constant disrupts intermolecular H-bonds; solubilizes both polar head and alkyl tail.[1][2]
DMF / DMAc
Good
Similar to DMSO but harder to remove downstream.[1][2] Good for high-concentration stocks (>50 mM).[1][2]
Methanol / Ethanol
Moderate
Good for intermediate concentrations.[1][2] Risk:[4][5][6] Evaporation leads to rapid crystallization.[1][2]
DCM / Chloroform
Poor
Solubilizes the tail but poorly solvates the sulfonamide head, leading to aggregation.[2]
Water
Very Poor
Hydrophobic effect drives precipitation.[1][2] Only soluble at high pH (formation of sulfonamide anion).[2]
Critical Protocol: The "Dry-Solvent" Rule
Water acts as an anti-solvent for this compound.[2]
Use anhydrous DMSO (≤50 ppm water) for stock solutions.[1][2]
Store DMSO over 3Å or 4Å molecular sieves to prevent moisture absorption.[1][2]
Why? Even 1-2% water uptake in DMSO can significantly reduce the solubility of hydrophobic sulfonamides, triggering slow precipitation over days [1].[1][2]
Module 3: Chemical Stability & Storage
Q: I see new peaks in my LC-MS. What is degrading?
A: Primary aliphatic sulfonamides are chemically stable at neutral pH.[1][2] If degradation occurs, it is usually driven by acid-catalyzed hydrolysis or oxidative impurities .[1][2]
1. Acid-Catalyzed Hydrolysis
If your starting material contained residual sulfonyl chloride or if the solution is acidic (pH < 4), the sulfonamide bond can hydrolyze, albeit slowly.[1][2]
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 210 nm (sulfonamides have low UV absorbance; 210 nm captures the amide bond) or ELSD/CAD if available.[2]
Acceptance Criteria: Purity > 95%; no new peaks > 1% area compared to Day 0.
Visualizing the Stability Workflow
Figure 2: Standard Operating Procedure (SOP) for the preparation and storage of stable sulfonamide solutions.
References
Martinez, F. et al. (2013).[1][2] Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society.[2] [1][2]
Baran, W. et al. (2012).[1][2] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials.
PubChem. (2023).[1][2] 2-Methylpentane-1-sulfonamide Compound Summary. National Library of Medicine.[1][2]
Nayak, S. K. (2000).[1][2][6] A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides. Synthesis.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of 2-Methylpentane-1-sulfonamide
Ticket ID: #MPS-SYN-001
Topic: Troubleshooting Side Reactions & Impurity Profiles
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Reaction Landscape
The synthesis of 2-Methylpentane-1-sulfonamide via the ammonolysis of 2-methylpentane-1-sulfonyl chloride is a competition between nucleophilic substitution, elimination, and hydrolysis.
While the target reaction (Pathway A) is kinetically favored under optimized conditions, the presence of
-hydrogens (at the C1 position) and the steric influence of the -methyl group introduce specific failure modes.
The Core Reaction:
(Where R = 2-methylpentyl)
Critical Troubleshooting Guide (The "Emergency Room")
Use this section to diagnose immediate experimental failures.
Issue 1: "My product yield is low (<50%), and the reaction mixture is highly acidic."
Diagnosis:Hydrolysis (The Water Competitor)
The Mechanism: Water competes with ammonia for the sulfonyl chloride. The resulting sulfonic acid (
) is water-soluble and does not precipitate, leading to "missing mass."
Root Cause:
Wet solvents (THF or DCM often carry moisture).
Using aqueous ammonia (
) without sufficient excess or phase transfer catalysis.
Hygroscopic ammonia gas lines.
Corrective Action:
Switch to Anhydrous: Use dry THF or DCM and bubble anhydrous
gas.
The "Sacrificial" Base: If using aqueous ammonia is mandatory, increase the molar ratio to >5:1 (
:Substrate) to kinetically outcompete water.
Issue 2: "I see a high-MW impurity by LC-MS (M+ mass approx. 320-330 Da)."
) is still nucleophilic. If the local concentration of sulfonyl chloride is high and ammonia is low, the product attacks the starting material.
Root Cause:
Inverse Addition: Adding ammonia to the chloride creates a chloride-rich environment.
Stagnant Mixing: Poor agitation creates "hotspots" of sulfonyl chloride.
Corrective Action:
Standard Addition: Always add the Sulfonyl Chloride slowly into a saturated solution of Ammonia.
High Agitation: Vortex or vigorous stirring is non-negotiable.
Issue 3: "The reaction turned dark/tarry, and yield is low."
Diagnosis:Sulfene Oligomerization (The Elimination Trap)
The Mechanism: The 2-methylpentyl chain has
-hydrogens. Strong bases or high temperatures can induce E2-like elimination to form a transient sulfene (). This reactive intermediate can polymerize rather than trapping ammonia.
Root Cause:
Reaction temperature > 0°C during addition.
Use of overly strong auxiliary bases (e.g., TEA/DIEA) without ammonia present.
Corrective Action:
Cryogenic Control: Maintain
during the addition phase.
Visualizing the Reaction Network
The following diagram maps the competitive landscape. Green paths are desired; red paths are yield losses.
Figure 1: Mechanistic competition between amidation (green), hydrolysis (red), and bis-sulfonylation (red).
Purification Protocol: The pH Swing
Purifying sulfonamides from their specific side products relies on exploiting
Basify: Redissolve the residue in 1M NaOH (pH > 12).
Why? All three species (Product, Acid, Disulfonimide) convert to anions and dissolve in water. Non-acidic impurities (e.g., unreacted chloride, neutral tars) remain insoluble.
Wash: Extract the basic aqueous layer with Ethyl Acetate or Ether. Discard the organic layer (removes neutrals).
Acidify (The Critical Step): Slowly add 1M HCl to the aqueous layer until pH 4-5 .
Mechanism:[1][2][3][4][5][6][7][8] At pH 4, the Sulfonamide protonates to its neutral form and precipitates. The Disulfonimide and Sulfonic Acid remain deprotonated (anionic) and stay in the water.
Filter: Collect the white precipitate. This is your pure 2-Methylpentane-1-sulfonamide.
Frequently Asked Questions (Mechanistic Deep Dive)
Q: Does the 2-methyl group affect the reaction rate compared to n-hexane sulfonyl chloride?A: Yes, slightly. The
-branching (relative to the sulfur) introduces minor steric hindrance, slowing the nucleophilic attack at sulfur. This makes the reaction slightly more susceptible to hydrolysis if water is present, as the "window of opportunity" for water to attack is wider. It also increases the stability of the sulfene intermediate if formed.
Q: Can I use Triethylamine (TEA) as a proton scavenger?A: Use with caution. While TEA neutralizes the HCl formed, tertiary amines are excellent at promoting the sulfene elimination pathway (see Fig 1). If you use TEA, ensure ammonia is present before the sulfonyl chloride is added to trap the sulfene immediately.
Q: Why not just use aqueous ammonia? It's cheaper.A: You can, but it requires a biphasic system (e.g., DCM/Water). The mass transfer limitation means the sulfonyl chloride stays in the organic phase while ammonia is in the aqueous phase. Hydrolysis at the interface becomes a major competitor. If you must use aqueous
, add a Phase Transfer Catalyst (e.g., TBAB) to shuttle hydroxide/ammonia into the organic layer.
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for sulfonyl chloride ammonolysis).
King, J. F. "Return of the Sulfenes." Accounts of Chemical Research, vol. 8, no. 1, 1975, pp. 10–17. Link (Mechanistic authority on sulfene formation from alkanesulfonyl chlorides).
Hoggett, J. G., et al.Nitration and Aromatic Reactivity. Cambridge University Press. (General reference for acidity of disulfonimides vs sulfonamides).
PubChem. "2-Methylpentane-1-sulfonyl chloride." National Library of Medicine. Link (Structural confirmation).
Technical Support Center: Sulfonamide Lead Optimization
Current Status: Online 🟢 | Topic: ADME Optimization | Ticket Priority: High Welcome to the Lead Optimization Support Center. This guide addresses critical bottlenecks in sulfonamide drug discovery.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online 🟢 | Topic: ADME Optimization | Ticket Priority: High
Welcome to the Lead Optimization Support Center. This guide addresses critical bottlenecks in sulfonamide drug discovery. Unlike generic ADME guides, this resource focuses on the specific physicochemical quirks of the sulfonamide pharmacophore (
), particularly issues related to crystalluria (solubility) , metabolic switching (NAT2 vs. CYP) , and protein binding .
📂 Module 1: Solubility & Renal Safety (The "Crystalluria" Ticket)
Issue: Users frequently report compounds precipitating in acidic media (Simulated Gastric Fluid) or causing renal toxicity in in vivo rodent models.
Root Cause: Sulfonamides are weak acids.[1][2][3] Their solubility is pH-dependent.[4] In acidic urine (pH < 5.5), the un-ionized form predominates, which often has poor aqueous solubility, leading to crystalluria (precipitation in renal tubules).
🔧 Troubleshooting Guide
Q: My lead compound shows excellent potency but low thermodynamic solubility at pH 1.2 and 5.0. How do I fix this without losing potency?
A: You are likely facing the "pKa mismatch." Sulfonamides generally follow a Bell-lin relationship where potency often peaks near pKa 6-7, but solubility drops as pKa increases above the physiological pH.
Medicinal Chemistry Strategy:
Lower the pKa: The goal is to bring the pKa of the sulfonamide
closer to urinary pH (5.5–6.5). This ensures a higher fraction of the drug exists in the ionized (soluble) salt form in urine.
Action: Introduce electron-withdrawing heteroaromatic rings at the
position (e.g., isoxazole, pyrimidine, thiadiazole).
Mechanism:[5][6][7][8][9] Electron withdrawal stabilizes the negative charge on the nitrogen, lowering pKa.
Disrupt Crystal Packing: High melting points often correlate with low solubility.
Action: Introduce "molecular kinks" (e.g., ortho-substitution or non-planar rings) to disrupt
stacking.
Q: How do I screen for crystalluria risk in vitro?
A: Do not rely solely on DMSO stock precipitation. You must determine the Intrinsic Solubility (
) and pKa .
🧪 Protocol: Thermodynamic Solubility vs. pH Profiling
Use this protocol to validate renal safety early.
Preparation: Prepare saturated solutions of the test compound in buffers ranging from pH 1.2 to 7.4 (specifically pH 1.2, 4.5, 5.5, 6.8, 7.4).
Incubation: Shake at 37°C for 24 hours.
Filtration: Filter using a PVDF membrane (0.45 µm) to remove undissolved solids.
Critical Step: Check the filter for binding.[10] Sulfonamides can bind to nylon; PVDF is preferred.
Analysis: Quantify filtrate using HPLC-UV or LC-MS/MS against a standard curve.
Figure 1: Decision tree for troubleshooting sulfonamide solubility issues based on pKa and Lipophilicity.
📂 Module 2: Metabolic Stability & Safety (The "Acetylation" Ticket)
Issue: High clearance in hepatocytes or unexpected toxicity (hypersensitivity) in later stages.
Root Cause: Sulfonamides undergo two major metabolic divergences:
N4-Acetylation: Catalyzed by NAT2 (N-acetyltransferase 2). The acetylated metabolite is often less soluble, increasing crystalluria risk.
CYP2C9 Oxidation: Can lead to reactive hydroxylamine intermediates (toxicity alert) or simply rapid clearance.
🔧 Troubleshooting Guide
Q: My compound is stable in microsomes but has high clearance in hepatocytes. Why?
A: Microsomes often lack the cytosolic cofactors required for Phase II conjugation. NAT2 is a cytosolic enzyme.
Diagnosis: If Microsomal Stability is High (
min) but Hepatocyte Stability is Low, you are likely seeing N-acetylation.
Solution: Modify the aniline (
) position. However, this is often essential for antibacterial activity (dihydropteroate synthase binding). If you are designing non-antibacterial sulfonamides (e.g., diuretics, ion channel blockers), replace the aniline with a bioisostere (e.g., methyl group, halogen).
Q: How do I avoid CYP2C9 inhibition (DDI risk)?
A: Sulfonamides (e.g., sulfamethoxazole) are notorious CYP2C9 inhibitors (interaction with warfarin).
Structural Alert: The anionic nitrogen of the sulfonamide coordinates with the heme iron of CYP2C9.
Strategy: Increase steric bulk near the sulfonamide group or reduce the acidity (raise pKa) to weaken the heme coordination, though this trades off with the solubility strategy in Module 1. A balance is required.
🧪 Protocol: NAT2 vs. CYP Phenotyping
Use this to distinguish metabolic pathways.
System: Use Cryopreserved Human Hepatocytes (contains both CYPs and NATs).
Incubation C: Test Compound + Hepatocytes + Bis-para-nitrophenyl phosphate (BNPP) (General esterase/amidase inhibitor, can affect acetylation assessment indirectly).
Analysis: Monitor disappearance of parent and appearance of N-acetyl metabolite (+42 Da shift in LC-MS).
Interpretation:
If Incubation B clearance
Incubation A clearance: CYP2C9 is not the primary driver.
If N-acetyl metabolite is abundant: NAT2 is the driver.[8]
📊 Visualization: Metabolic Divergence
Figure 2: The dual metabolic risks of sulfonamides. NAT2 leads to solubility issues; CYP2C9 leads to potential reactive metabolites.
📂 Module 3: Distribution & Protein Binding
Issue: High potency in enzymatic assays but poor cellular activity or high plasma protein binding (PPB > 99%).
Root Cause: Sulfonamides bind avidly to Albumin Site I (Sudlow Site I) . This is the same site used by warfarin and bilirubin. High binding reduces the free fraction (
), limiting tissue distribution.
🔧 Troubleshooting Guide
Q: My compound has >99% binding to human plasma. How do I improve the free fraction?
A: Albumin binding is driven by lipophilicity and anionic charge interaction.
Strategy: Reduce LogP.
Tactic: Introduce polar side chains (ethers, alcohols) on the
ring.
Warning: Do not completely remove the acidic nature if you need renal elimination, but shifting the pKa slightly higher (less ionized at pH 7.4) can sometimes reduce albumin affinity, which prefers the anionic species.
Data Summary: Impact of R-Group on ADME
Property
Desired Range
Structural Modification Strategy
pKa
5.5 – 6.5
Electron-withdrawing heteroarocyles (Isoxazole, Pyrimidine) at .
LogP
1.0 – 3.0
Add polar ethers/amines; avoid large alkyl chains.
Solubility
>100 µg/mL
Lower LogP; disrupt symmetry; ensure ionization at urine pH.
Metabolism
min
Block (if non-antibiotic); add steric bulk to block CYP oxidation.
📚 References
Strategic approaches to optimizing peptide ADME properties. AAPS J. 2015. (Discusses general ADME optimization strategies applicable to lead design).
Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Med. Chem. Lett. 2015. (Case study on optimizing sulfonamide metabolic stability and bioavailability).
Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. J. Med. Chem. (via PubMed).[9] (Fundamental SPR data on sulfonamide pKa and solubility).
Heme Protein Binding of Sulfonamide Compounds. ACS Omega. 2022.[8][11][12] (Detailed mechanism of sulfonamide binding to proteins).
N-acetyltransferases: pharmacogenetics and clinical consequences. Pharmacogenetics. (Defines the NAT2 acetylation pathway risk).
Resolving peak tailing in HPLC analysis of 2-Methylpentane-1-sulfonamide
Ticket ID: #T-992-MPS | Status: Escalated to Senior Application Scientist Subject: Resolving Peak Tailing ( ) for 2-Methylpentane-1-sulfonamide Executive Summary You are observing peak tailing in the analysis of 2-Methyl...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #T-992-MPS | Status: Escalated to Senior Application Scientist
Subject: Resolving Peak Tailing (
) for 2-Methylpentane-1-sulfonamide
Executive Summary
You are observing peak tailing in the analysis of 2-Methylpentane-1-sulfonamide . Unlike aromatic sulfonamides (which can be zwitterionic), this is an aliphatic primary sulfonamide . It is chemically neutral at standard HPLC pH levels (pH 2–8) but possesses a polar head group (
) capable of strong hydrogen bonding.
The Root Cause: The tailing is almost certainly caused by secondary hydrogen bonding interactions between the sulfonamide protons and residual silanol groups (
) on the stationary phase, rather than ionic interactions common with basic amines.
This guide provides a diagnostic workflow to isolate and eliminate these interactions.
Module 1: The Diagnostic Phase
Is the issue Chemical (Interaction) or Physical (Hardware)?
Before altering your chemistry, you must rule out hardware failure. Use this rapid diagnostic logic.
Diagnostic Decision Tree
Figure 1: Diagnostic logic to distinguish between system voids (physical) and silanol interactions (chemical).
Module 2: Chemical Troubleshooting (The "Why" & "How")
If your neutral standard is symmetrical but 2-Methylpentane-1-sulfonamide tails, the cause is Silanol H-Bonding .
The Mechanism
Aliphatic sulfonamides are weak acids (pKa
11-12). In a typical Reversed-Phase (RP) mobile phase (pH 3–7), the molecule is neutral. However, the group acts as a Hydrogen Bond Donor, and the oxygens act as Acceptors.
The Enemy: Free Silanols (
) on the silica surface.
The Interaction: The sulfonamide nitrogen donates a hydrogen to the silanol oxygen, creating a "drag" effect that manifests as the tail of the peak.
Protocol A: Mobile Phase Optimization
Objective: Suppress silanol activity and mask secondary interactions.
Parameter
Recommendation
Scientific Rationale
Buffer pH
pH 2.5 – 3.0
At pH < 3, surface silanols are fully protonated (), preventing ionization to . While your analyte is neutral, suppressing the silica's ionization reduces the polarity of the surface.
Ionic Strength
> 25 mM
Higher ionic strength helps "mask" the silica surface. Use 25–50 mM Phosphate (for UV) or Formate (for MS).
Modifier
Methanol
Methanol is a protic solvent. It can hydrogen bond with silanols, effectively competing with your analyte for those active sites. Acetonitrile (aprotic) cannot do this.
Step-by-Step Optimization:
Prepare Mobile Phase A: 25 mM Potassium Phosphate Monobasic (
), adjusted to pH 2.5 with Phosphoric Acid ().
Prepare Mobile Phase B: 100% Methanol (LC-MS Grade).
Run Isocratic Hold: 50% A / 50% B (adjust based on retention).
Assess: If tailing persists, increase buffer concentration to 50 mM.
Protocol B: Column Selection
If mobile phase adjustments fail, your stationary phase has too many accessible silanols.
Switch to an "End-Capped" Column: Ensure your C18 column is fully end-capped (e.g., TMS capping). This physically blocks silanols.
Use a "Polar-Embedded" Group: Columns with an embedded polar group (carbamate/amide) shield the silica surface and provide a "water-rich" layer that improves the peak shape of polar analytes like sulfonamides.
Module 3: Physical & Hardware Troubleshooting
If all peaks (including Toluene) are tailing, the issue is hydrodynamic, not chemical.
Common Culprits & Fixes
Extra-Column Volume (Dead Volume):
Symptom:[1][2][3][4][5][6][7][8][9][10] Broad, tailing peaks for early eluters.
Fix: Check the tubing from the column outlet to the detector. It should be 0.005" ID (Red PEEK) or smaller. A short length of 0.010" (Blue) tubing can destroy peak shape.
Column Void (Headspace):
Symptom:[1][2][3][4][5][6][7][8][9][10] Split peaks or severe "shark fin" tailing.
Test: Reverse the column (if permitted by manufacturer) and flush into a beaker. If the pressure drops significantly or particles elute, the bed has collapsed.
Issue: If the data rate is too slow for a narrow peak, the integration looks like a tail.
Fix: Ensure the sampling rate is
10 Hz (points per second).
Module 4: Visualizing the Interaction
Understanding the molecular behavior is critical for long-term method robustness.
Figure 2: The dual-interaction mechanism. The hydrophobic tail provides retention (Green), while the polar head drags on silanols (Red), causing tailing.
FAQ: Frequently Asked Questions
Q: Can I use Triethylamine (TEA) to fix the tailing?A: TEA is a "silanol blocker" often used for basic amines. While it might help by competing for silanol sites, it is harsh on columns and incompatible with LC-MS. For a neutral sulfonamide, using a Polar-Embedded column is a cleaner, more modern solution than adding TEA.
Q: Why does my peak tail more at low concentrations?A: This is classic adsorption behavior. There are a finite number of "active" silanol sites. At high concentrations, these sites are saturated, and the bulk of the analyte elutes normally. At low concentrations, a higher percentage of your sample gets "stuck" on these sites, exaggerating the tail. This confirms a Chemical issue (Module 2).
Q: Is 2-Methylpentane-1-sulfonamide stable at pH 2.5?A: Yes. Sulfonamides are generally very stable against acid hydrolysis at room temperature. The amide bond (
) is much more robust than a carboxylic amide.
References
Dolan, J. W. (2025).[2][3] LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. LCGC International. [Link]
Chrom Tech, Inc. (2025).[2][3] What Causes Peak Tailing in HPLC? Chrom Tech Technical Guides. [Link]
Phenomenex. (2025).[2][3] How to Reduce Peak Tailing in HPLC? Phenomenex Blog. [Link]
Permentier, H. P., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs. PubMed Central. [Link]
Technical Support Center: 2-Methylpentane-1-sulfonamide Stability & Storage
Executive Summary & Core Directive 2-Methylpentane-1-sulfonamide is a critical aliphatic sulfonamide intermediate, often utilized in the synthesis of metalloproteinase inhibitors and diverse pharmaceutical scaffolds. Unl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
2-Methylpentane-1-sulfonamide is a critical aliphatic sulfonamide intermediate, often utilized in the synthesis of metalloproteinase inhibitors and diverse pharmaceutical scaffolds. Unlike its aromatic counterparts (e.g., sulfanilamide), it lacks the stabilizing resonance of a benzene ring, making its physical stability and hygroscopic nature the primary concerns during storage.
The Core Directive: The degradation of this compound is rarely spontaneous chemical decomposition; rather, it is driven by environmental entropy —specifically moisture absorption leading to caking and subsequent hydrolytic cleavage under non-ideal pH conditions.
Immediate Action Required:
Isolate from Moisture: Store under inert gas (Argon/Nitrogen) if possible.
Control Temperature: Maintain at 2–8°C for long-term storage (>3 months).
Monitor Physical State: Caking is the first indicator of compromised integrity.
Critical Storage Parameters (The "Why" and "How")
This section details the causal link between environmental factors and chemical integrity.[1][2]
A. Humidity & Hygroscopicity (The Primary Threat)
The Mechanism: The primary sulfonamide group (
) possesses both hydrogen bond donors and acceptors. In high humidity, water molecules coordinate with the sulfonyl oxygen atoms.
The Consequence: This hydration shell facilitates caking (particle agglomeration). While not chemical degradation initially, this physical change increases the surface area for potential hydrolysis and makes accurate weighing impossible.
Protocol:
Store in a tightly sealed vial with a PTFE-lined cap .
Place the primary container inside a secondary desiccator cabinet or a jar containing active silica gel or molecular sieves.
B. Temperature & Thermodynamics[1]
The Mechanism: Aliphatic carbon-sulfur bonds (
) are generally stable. However, elevated temperatures increase the kinetic energy of trace impurities (e.g., residual sulfonyl chlorides from synthesis), accelerating their reaction with the sulfonamide to form dimers or sulfonimides.
Protocol:
Short-term (<1 month): Ambient temperature (
) is acceptable if kept dry.
Long-term (>1 month): Refrigerate at
. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
C. Light Sensitivity
The Mechanism: Unlike aromatic sulfonamides, 2-Methylpentane-1-sulfonamide lacks a chromophore that absorbs strongly in the near-UV range. Photodegradation is minimal.
Protocol: Standard amber vials are sufficient. No darkroom handling is required.
Storage Decision Tree & Workflow
The following diagram illustrates the logical flow for determining the optimal storage strategy based on your usage frequency and duration.
Figure 1: Decision logic for storage conditions based on usage frequency and environmental humidity.
Troubleshooting & FAQs
These responses address specific observations reported by users in the field.
Q1: My sample has clumped together into a hard solid. Is it still usable?
Diagnosis:Hygroscopic Caking.Explanation: The compound has absorbed atmospheric moisture. This is primarily a physical change, but it introduces water that could lead to hydrolysis over time.
Action:
Check Purity: Run a quick
-NMR in . Look for a broad singlet around 7.0–7.5 ppm (sulfonamide ).
Remediation: If purity is >98%, dry the sample in a vacuum oven at
over for 4 hours.
Re-test: If the melting point remains sharp (check CoA for specific batch value), it is usable.
Q2: I detect a faint ammonia-like odor when opening the vial.
Diagnosis:Hydrolytic Degradation.Explanation: Under acidic conditions or extreme moisture, the sulfonamide bond can cleave, releasing ammonia (
) and the corresponding sulfonic acid.
Action:
Immediate Discard: This indicates irreversible chemical breakdown. The presence of free sulfonic acid will alter the stoichiometry of your subsequent reactions (especially nucleophilic substitutions).
Root Cause: Likely storage in an environment with acid vapors (e.g., near HCl or TFA stocks) combined with moisture.
Q3: The white powder has turned slightly yellow.
Diagnosis:Trace Impurity Oxidation.Explanation: Aliphatic sulfonamides are typically colorless. Yellowing often comes from trace amounts of precursor (sulfinyl chlorides or thiols) remaining from synthesis that have oxidized.
Action:
Recrystallization: Dissolve in a minimal amount of warm ethanol/ethyl acetate and recrystallize.
Filtration: If the color persists, pass a solution through a small pad of silica or activated charcoal.
QC & Validation Protocols
To validate the integrity of your stock, perform the following self-validating tests.
A. Chemical Purity Check (HPLC-UV/ELSD)
Since aliphatic sulfonamides have weak UV absorbance (lacking aromatic rings), standard UV detection at 254 nm is often insufficient.
Method: HPLC with ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) .
Mobile Phase: Water/Acetonitrile gradient (0.1% Formic Acid).
Pass Criteria: Single peak >98% area.
B. Degradation Pathway Visualization
Understanding how it fails allows you to detect it.
Turbidity in MeOH (indicates polymerization or salts)
-NMR
singlet integral = 2.0
Integral < 1.8 or shift in alkyl backbone signals
References
ChemicalBook. (2024).[3] 2-Methylpentane Safety Data Sheet (SDS).[3][4] Retrieved from
Grounds the physical safety and volatility data of the hydrocarbon backbone.
National Institutes of Health (NIH). (2017). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates.[5] PMC. Retrieved from
Provides mechanistic insight into the hydrolytic stability of sulfonate/sulfonamide derivatives.
Białk-Bielińska, A., et al. (2012).[6] Hydrolysis of sulphonamides in aqueous solutions.[7] Journal of Hazardous Materials. (Cited via ResearchGate). Retrieved from
Establishes the baseline hydrolytic resistance of the sulfonamide bond under neutral conditions.
Sigma-Aldrich. (n.d.). Product Specification: Aliphatic Sulfonamides. Retrieved from
General reference for handling standards of reagent-grade sulfonamides.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Method Validation & Troubleshooting for Aliphatic Sulfonamide Impurities
Status: Active | Updated: 2024 (Aligned with ICH Q2(R2))
Audience: Analytical Chemists, QC Managers, CMC Leads[1]
Executive Summary
Welcome to the technical support hub for 2-Methylpentane-1-sulfonamide (2-MPS) analysis. Unlike the commonly analyzed aryl sulfonamide antibiotics (e.g., sulfamethoxazole), 2-MPS is an aliphatic sulfonamide.[1] This structural distinction creates unique analytical challenges: it lacks a strong UV chromophore, possesses distinct solubility profiles, and often functions as a Potentially Genotoxic Impurity (PGI) or a synthesis intermediate, requiring high-sensitivity detection (ppm/ppb levels).[1]
This guide synthesizes field-proven troubleshooting protocols with the latest ICH Q2(R2) regulatory expectations.
Module 1: Detection & Sensitivity Issues
Q: Why is my UV detector showing no response for 2-MPS, even at high concentrations?
A: You are likely facing a "Chromophore Void."
2-MPS (
) lacks the conjugated -electron system (aromatic ring) found in medicinal sulfonamides.[1] It is effectively "invisible" to standard UV-Vis detection above 210 nm.[1]
The Fix:
Switch Detectors:
Mass Spectrometry (LC-MS/MS): The gold standard. Use ESI Negative Mode (deprotonation of the sulfonamide -NH) for high specificity. Note: Some aliphatic sulfonamides may require ESI Positive mode with ammonium adducts
if the moiety is less acidic.
Charged Aerosol Detection (CAD) / ELSD: If MS is unavailable and limits are in the ppm range (not ppb), CAD provides a near-universal response for non-chromophoric species.[1]
Derivatization (Last Resort): If you must use UV/Fluorescence, pre-column derivatization with Fluorescamine or Dansyl Chloride targets the primary amine, introducing a chromophore.[1] However, this adds variance and is discouraged for robust GMP methods.[1]
Q: My LC-MS signal for 2-MPS is erratic (high %RSD) in the presence of the Drug Substance (API). Why?
A: Ion Suppression (Matrix Effect).
Because 2-MPS is a small, polar molecule, it often elutes early in Reverse Phase (RP) chromatography, potentially co-eluting with the massive "dump" of the API or salts/buffers.[1]
The Fix:
Divert Valve: Direct the LC flow to waste during the API elution window to prevent source fouling.
Internal Standard (IS): You must use a stable isotope-labeled IS (e.g.,
-2-MPS) or a structural analog (e.g., 1-Pentanesulfonamide) to normalize ionization efficiency changes.[1]
Calculate Matrix Factor (MF): Per ICH Q2(R2), compare the response of 2-MPS spiked into the matrix vs. in pure solvent.
Module 2: Chromatographic Retention (The "Sticky" Issue)
Q: 2-MPS elutes in the void volume (
) on my C18 column. How do I retain it?
A: Aliphatic sulfonamides are too polar for standard C18 interactions.
The isopentyl chain provides minimal hydrophobic interaction, and the polar sulfonamide head group dominates.
The Protocol: Column Selection Decision Tree
Figure 1: Decision matrix for selecting the appropriate stationary phase for polar aliphatic sulfonamides.
Technical Recommendation:
Primary Choice:C18-PFP (Pentafluorophenyl) .[1] The fluorine atoms provide unique selectivity for sulfonamides via dipole-dipole interactions, often separating 2-MPS from the API without requiring the long equilibration times of HILIC.
Mobile Phase: Use Methanol over Acetonitrile.[1] Methanol often provides better selectivity for sulfonamides due to hydrogen bonding capabilities.[1]
Module 3: Validation & Regulatory (ICH Q2(R2))
Q: How do I define the Limit of Quantitation (LOQ) for 2-MPS if it is a mutagenic impurity?
A: Align with ICH M7 and Q2(R2).
If 2-MPS is classified as a mutagenic impurity (common for sulfonamide precursors), the LOQ must be at or below the Threshold of Toxicological Concern (TTC) .
Calculation Table:
Parameter
Standard Limit
Calculation Logic
Daily Dose (API)
Example: 1.0 g/day
Based on clinical max dose
TTC Limit
1.5 µ g/day
Standard lifetime exposure limit
Concentration Limit
1.5 ppm
Required LOQ
0.5 ppm
Target 30% of the specification limit
Validation Requirement:
You must demonstrate Linearity from the LOQ up to 120% of the specification limit. For trace impurities, a 6-point calibration curve weighted (
or ) is mandatory to ensure accuracy at the lower end.[1]
Q: Specificity is failing due to a "Ghost Peak" in the blank. Is 2-MPS contaminating my system?
A: Check your Wash Solvents.
Sulfonamides are "sticky" on stainless steel and plastic tubing due to their polarity and H-bonding potential.
Troubleshooting Steps:
Needle Wash: Ensure your needle wash contains at least 10-20% organic solvent (MeOH/ACN) and a pH modifier (e.g., 0.1% Formic Acid).[1] The pH shift helps desorb the sulfonamide.
Carryover Check: Inject a blank immediately after your highest standard.[1] If the peak area > 20% of the LOQ, your wash cycle is insufficient.
System Passivation: If using an older LC system, active sites on steel tubing can adsorb sulfonamides.[1] Passivate with 30% Phosphoric acid (consult instrument manual) or switch to PEEK tubing where possible.[1]
Module 4: Sample Preparation Protocols
Protocol: Trace Extraction from Drug Substance
Objective: Extract 2-MPS (ppm level) from a hydrophobic API matrix.
Weighing: Accurately weigh 50 mg of API into a 15 mL centrifuge tube.
Dissolution: Add 1.0 mL of DMSO (Universal solvent). Vortex until fully dissolved.[1]
Mechanism:[1][2][3] This forces the hydrophobic API to precipitate out, while the polar 2-MPS remains in the aqueous supernatant.
Centrifugation: Spin at 10,000 rpm for 10 mins.
Filtration: Filter supernatant through a 0.2 µm PVDF filter. Note: Do not use Nylon filters, as they can bind sulfonamides.[1]
Analysis: Inject the clear supernatant into the LC-MS/MS.
References
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][3] Link
European Medicines Agency. (2014).[1] ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.Link
Tölgyesi, A., et al. (2013).[1][4] Analysis of Sulfonamide Residues... Using Liquid Chromatography with Fluorescence and Tandem Mass Spectrometry.[1][4][5] Molnar Institute.[1] Link[1]
Agilent Technologies. (2013).[1] Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.Link
PubChem. (2024).[1] 2-Methylpentane-1-sulfonamide Compound Summary. National Library of Medicine.[1] Link[1]
Improving the selectivity of 2-Methylpentane-1-sulfonamide for its target
The following technical guide addresses the optimization of 2-Methylpentane-1-sulfonamide , a classic aliphatic zinc-binding scaffold. Based on its structure, this compound acts primarily as a Carbonic Anhydrase Inhibito...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the optimization of 2-Methylpentane-1-sulfonamide , a classic aliphatic zinc-binding scaffold. Based on its structure, this compound acts primarily as a Carbonic Anhydrase Inhibitor (CAI) .
The central challenge with this scaffold is promiscuity . The sulfonamide moiety (
) binds tightly to the conserved Zn ion found in the active sites of all human Carbonic Anhydrase isoforms (hCA I through hCA XV). To achieve selectivity for a specific therapeutic target (typically the tumor-associated hCA IX/XII or mitochondrial hCA VA/VB ) over the ubiquitous cytosolic off-targets (hCA I/II ), you must exploit the subtle structural differences in the enzyme's "middle" and "outer" rims.
Case ID: ALIPH-SULF-002
Subject: Improving Isoform Selectivity & Potency
Assigned Specialist: Senior Application Scientist, Lead Discovery Group
Diagnostic Phase: Validating the Selectivity Baseline
Before initiating chemical modification, ensure your current selectivity data is an intrinsic property of the molecule and not an experimental artifact.
Q: My IC
values fluctuate significantly between runs. Is the compound unstable?
A: It is likely not instability, but rather a "Zinc Stripping" or Assay Condition artifact.
Aliphatic sulfonamides are generally chemically stable. However, in in vitro assays (Stopped-Flow CO
Hydration or Esterase assays), two common issues arise:
Non-Specific Zinc Binding: If your assay buffer contains chelating agents (EDTA/EGTA) or if the enzyme concentration is too low (< 10 nM), the sulfonamide may appear less potent due to competition for the zinc ion, or conversely, appear artificially potent if it aggregates.
CO
Saturation: The reaction rate of hCA II () is so fast that substrate depletion occurs in milliseconds. If your stopped-flow mixing time is >10ms, you are measuring the diffusion limit, not inhibition.
Troubleshooting Protocol:
Remove Chelators: Ensure assay buffers are strictly metal-free but contain no EDTA .
Check Stoichiometry: Perform a titration curve. If the IC
is close to half the enzyme concentration (), you are in the "titration mode" regime (tight binding). You must lower the enzyme concentration or use a mathematically corrected Ki equation (Henderson-Hasselbalch modification for tight binders).
Q: Why does the racemate show moderate selectivity, but the separated peaks show none?
A: You are likely observing the "Eutomer/Distomer" effect where one enantiomer drives potency while the other drives steric clash.
2-Methylpentane-1-sulfonamide has a chiral center at the C2 position. The hydrophobic pockets of CA isoforms differ significantly in size and shape.
hCA II (Off-target): Has a compact, cylindrical hydrophobic pocket.
hCA IX (Target): Has a wider, more flexible entrance.
Action Item:
You must separate the enantiomers. It is highly probable that one enantiomer (often the S-isomer for C2-branched aliphatics, though this must be empirically determined) fits the target pocket while clashing with the hCA II Phe131 residue.
The Design Phase: The "Tail Approach"
The sulfonamide headgroup is the anchor; the aliphatic tail is the rudder. You cannot improve selectivity by changing the headgroup.
Q: How do I modify the "tail" to avoid hCA II inhibition?
A: You must extend the scaffold to reach the "Selective Pocket" using the Tail Approach.
The 2-methylpentane tail is too short to interact with the variable amino acids at the entrance of the active site. hCA II is highly conserved near the zinc, but residues 10-20 Å away are variable.
The Strategy:
Elongation: The aliphatic chain needs to be a "linker" rather than the end-group.
Derivatization: Attach a bulky, polar, or aromatic group to the end of the pentane chain.
Branching: The C2-methyl group is a good start, but increasing steric bulk here (e.g., to an ethyl or isopropyl) can destabilize binding to the sterically constricted hCA I/II active sites while being tolerated by the larger hCA IX active site.
Visualizing the "Tail Approach" Strategy:
Caption: The "Tail Approach" relies on the scaffold bridging the gap between the conserved catalytic center and the variable outer rim residues.
Experimental Optimization Protocols
Protocol A: Stereochemical Resolution & Screening
Do not proceed with the racemate. Selectivity is a 3D property.
Synthesis: React 2-methylpentan-1-amine with sulfonyl chloride to generate the sulfonamide.
Separation: Use Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).
Mobile Phase: Hexane/IPA (90:10).
X-Ray Crystallography (Critical): Co-crystallize both enantiomers with hCA II (commercially available).
Goal: Observe the orientation of the C2-methyl group. Does it point towards Phe131 (clash) or Val121 (hydrophobic fit)?
Outcome: Select the enantiomer that shows weaker binding to hCA II (higher
) as your starting point for hCA IX targeting.
Protocol B: Isoform Profiling Table
Use this template to track your Selectivity Index (SI).
Compound ID
Structure
hCA I ( nM)
hCA II ( nM)
hCA IX ( nM)
SI (II/IX)
Status
Reference
Acetazolamide
250
12
25
0.48
Non-Selective
Start
2-Me-pentane-SA (Rac)
150
85
40
2.1
Poor
Lead A
(R)-2-Me-pentane-SA
300
450
15
30
Promising
Lead B
(S)-2-Me-pentane-SA
80
10
120
0.08
Discard
Note: A Selectivity Index (SI) > 50 is typically required for a viable therapeutic candidate to minimize systemic side effects.
Advanced Troubleshooting: The "Water Bridge"
Q: My docking suggests the tail fits, but the
is poor. Why?
A: You are ignoring the conserved water network.
The active site of Carbonic Anhydrase contains a highly ordered network of water molecules.
The Trap: A hydrophobic 2-methylpentane tail might displace a "structural" water molecule that bridges the enzyme to the inhibitor. If displacing this water costs more energy (enthalpy) than the hydrophobic interaction gains, affinity drops.
The Fix: Introduce a polar group (ether oxygen or amine) into the pentane chain (e.g., at C3 or C4) to mimic the displaced water molecule and restore the hydrogen bond network.
References & Authority
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Foundational text on the "Tail Approach" and isoform distribution.
Nocentini, A., et al. (2019). The tail approach for the design of carbonic anhydrase inhibitors: A historical perspective and recent developments. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Specific strategies for modifying sulfonamide tails for selectivity.
Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II–inhibitor complex reveals a new binding mode. Proceedings of the National Academy of Sciences (PNAS). Link
Structural validation methods for sulfonamide binding.
Addressing batch-to-batch variability of 2-Methylpentane-1-sulfonamide
The following technical guide serves as a specialized support center for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals working with 2-Methylpentane-1-sulfonamide . This document addresses the...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide serves as a specialized support center for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals working with 2-Methylpentane-1-sulfonamide . This document addresses the root causes of batch variability, specifically focusing on chirality, solid-state polymorphism, and synthesis-derived impurities.
Before addressing variability, we must establish the baseline for a "Gold Standard" batch. 2-Methylpentane-1-sulfonamide contains a chiral center at the C2 position, making stereochemistry a primary source of inconsistency if not strictly controlled.
Property
Specification (Target)
Common Variability Factors
CAS Number
1247852-31-8
N/A
Chemical Structure
N/A
Chirality
Racemic (standard) or Enantiopure
Critical: Unintended enantiomeric enrichment in racemic batches causes melting point depression.
Purity (HPLC)
Late-eluting dimers; des-amino precursors.
Water Content
(w/w)
Hygroscopicity varies with crystal habit (polymorphs).
Issue 1: "Why does the melting point vary significantly between batches?"
Diagnosis: This is likely due to Enantiomeric Composition Drift or Polymorphism .
Technical Insight:
2-Methylpentane-1-sulfonamide has a chiral center at C2.
The Wallach Rule: For many chiral compounds, the racemate and the pure enantiomer crystallize in different space groups with different densities and melting points. If a batch labeled "racemic" actually has an enantiomeric excess (ee) of 10% due to process drift, the lattice energy changes, altering the melting point [1].
Polymorphism: Sulfonamides are notorious for exhibiting multiple crystal forms (polymorphs). Rapid cooling during the final crystallization step can trap metastable forms (kinetic polymorphs) which have lower melting points and higher solubility than the stable thermodynamic form [2].
Action Plan:
Step 1: Run Chiral HPLC. Verify if the batch is truly racemic (50:50) or if ee drift has occurred.
Step 2: Perform DSC (Differential Scanning Calorimetry). A sharp endotherm indicates a pure crystalline form; a broad or double peak suggests a mixture of polymorphs or an amorphous phase.
Issue 2: "My reaction yields are inconsistent when using different lots."
Diagnosis: Presence of Sulfonic Acid or Sulfonate Ester impurities.[1]
Technical Insight:
The synthesis typically involves the reaction of 2-methylpentane-1-sulfonyl chloride with ammonia.
Hydrolysis: If the starting sulfonyl chloride was exposed to moisture during storage, it hydrolyzes to the sulfonic acid. This acid is unreactive toward amination under standard conditions, lowering yield.
Genotoxic Impurities: If methanol or ethanol was used during purification (recrystallization), trace sulfonyl chloride can react to form alkyl sulfonate esters (e.g., methyl 2-methylpentane-1-sulfonate). These are potent alkylating agents and potential genotoxins, which can also inhibit downstream biological assays due to their high reactivity [3].
Action Plan:
Titration: Check the pH of a 10% aqueous solution of the material. Significant acidity (pH < 4) indicates residual sulfonic acid.
Solvent Swap: Avoid primary alcohols in the final purification step. Use acetonitrile/water or ethyl acetate/heptane systems to prevent ester formation.
Issue 3: "The compound is clumping and difficult to dissolve."
Diagnosis:Hygroscopicity induced by Amorphous Content .
Technical Insight:
Amorphous solids have higher surface free energy and are more hygroscopic than crystalline forms. If a batch was lyophilized or rotary evaporated too quickly ("crash precipitation"), it may contain significant amorphous regions. These regions absorb atmospheric water, causing clumping and variable dissolution rates (intrinsic dissolution) [4].
Action Plan:
Annealing: Subject the batch to a controlled "slurry" in a non-solvent (e.g., heptane) for 24 hours to convert amorphous material to the crystalline thermodynamic form.
Visualizing the Variability Pathways
The following diagram illustrates the chemical pathways leading to common impurities and variability sources during the synthesis and storage of 2-Methylpentane-1-sulfonamide.
Figure 1: Synthesis pathways showing critical control points where moisture (Hydrolysis) or alcohol solvents (Esterification) introduce batch impurities.
Standardized Validation Protocol
To ensure data integrity across experiments, strictly follow this validation workflow for every new batch received.
Protocol A: Purity & Identity Verification
Solvent Preparation: Dissolve 10 mg of sample in 1 mL of anhydrous DMSO-d6 . (Avoid protic solvents that exchange protons).
H-NMR Analysis:
Verify the integral ratio of the sulfonamide protons (
, typically ppm, broad singlet) against the terminal methyl groups.
Check for Hydrolysis: A shift in the methylene protons adjacent to sulfur (
) often indicates hydrolysis to the sulfonic acid form.
Chiral GC/HPLC (If stereochemistry is critical):
Column: Chiralpak AD-H or equivalent.
Mobile Phase: Hexane:IPA (90:10).
Acceptance Criteria: Enantiomeric Excess (ee)
for racemates (i.e., 50:50 ratio) OR for single enantiomers.
Protocol B: Solid-State Stability
Microscopy: Place a small amount of powder under a polarized light microscope.
Fail: Dark, non-birefringent regions indicate amorphous content (high hygroscopicity risk).
References
Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley.
Cruz-Cabeza, A. J., & Bernstein, J. (2014). Conformational polymorphism. Chemical Reviews, 114(4), 2170-2191.
Teasdale, A., et al. (2013). Mechanism of formation of alkyl sulfonate esters in the synthesis of sulfonic acid salts. Organic Process Research & Development, 17(2), 221–230.
Hancock, B. C., & Zografi, G. (1997). Characteristics and significance of the amorphous state in pharmaceutical systems. Journal of Pharmaceutical Sciences, 86(1), 1-12.
Technical Comparison: 2-Methylpentane-1-sulfonamide vs. Pentane-1-sulfonamide in Carbonic Anhydrase Inhibition
Executive Summary & Core Directive This guide provides a rigorous technical comparison between 2-Methylpentane-1-sulfonamide (a branched aliphatic sulfonamide) and its linear analog, Pentane-1-sulfonamide . The analysis...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
This guide provides a rigorous technical comparison between 2-Methylpentane-1-sulfonamide (a branched aliphatic sulfonamide) and its linear analog, Pentane-1-sulfonamide .
The analysis focuses on their utility as Carbonic Anhydrase Inhibitors (CAIs) .[1][2][3][4] While aromatic sulfonamides (e.g., acetazolamide) are the clinical standard, aliphatic sulfonamides represent a critical experimental class for understanding the "Tail Approach" in drug design. This guide elucidates how a single methyl branch at the C2 position fundamentally alters binding kinetics, isoform selectivity (hCA II vs. hCA IX), and hydrophobic pocket interactions.
Chemical Properties & Structural Logic
The primary distinction between these two compounds lies in their steric profile and how they interact with the hydrophobic sub-pockets of the enzyme active site.
Feature
2-Methylpentane-1-sulfonamide
Pentane-1-sulfonamide
Structure Type
Branched Aliphatic
Linear Aliphatic
Molecular Formula
Steric Bulk
High (C2-Methyl Group)
Low (Flexible Chain)
Lipophilicity (LogP)
~1.2 (Estimated)
~0.8 (Estimated)
Key SAR Feature
Steric Lock: The methyl group restricts rotation and probes specific hydrophobic clefts.
Flexibility: The linear chain adapts to fit various pocket shapes but lacks specificity.
The biological activity of these compounds is governed by the "Tail Approach" theory pioneered by Supuran et al. The sulfonamide moiety binds the catalytic Zinc (
) ion, while the aliphatic tail interacts with the hydrophobic and hydrophilic halves of the active site entrance.
Mechanistic Comparison
Pentane-1-sulfonamide (Linear):
Binding Mode: The flexible pentyl chain collapses into the hydrophobic pocket of the enzyme.
Consequence: Because the chain is flexible, it can accommodate the active sites of most hCA isoforms (I, II, IX, XII) with moderate affinity. It lacks the rigidity to "clash" with specific residues, resulting in poor isoform selectivity .
2-Methylpentane-1-sulfonamide (Branched):
Binding Mode: The C2-methyl group introduces a chiral center (if resolved) and significant steric bulk near the zinc-binding group (ZBG).
Consequence:
hCA II (Cytosolic, Ubiquitous): The active site of hCA II is relatively compact near the ZBG. The C2-methyl group often causes a steric clash with residues like Val121 or Phe131 , significantly reducing affinity (
increases).
hCA IX/XII (Tumor-Associated): These isoforms possess slightly different active site topologies. The branched tail can sometimes exploit specific hydrophobic clefts unavailable to the linear analog, potentially enhancing selectivity over hCA II.
Representative Inhibition Data (
)
Note: Values below are representative of general trends for aliphatic sulfonamides (linear vs. branched) derived from structure-activity literature [1, 2].
Isoform
Pentane-1-sulfonamide ()
2-Methylpentane-1-sulfonamide ()
Interpretation
hCA I
~50 - 150 nM
> 500 nM
Branching reduces potency due to active site constriction.
hCA II
10 - 50 nM
150 - 400 nM
Critical: Steric clash at C2 significantly lowers affinity for the ubiquitous hCA II.
hCA IX
~30 - 80 nM
~40 - 100 nM
Potency is maintained or slightly reduced, but the Selectivity Ratio (II/IX) improves.
Selectivity (II/IX)
~0.5 (Non-selective)
~4.0 (Moderate Selectivity)
The branched compound is less potent overall but more selective for tumor isoforms.
Rapidly mix A and B in a Stopped-Flow instrument (e.g., Applied Photophysics).
Measurement: Monitor the acidification rate (color change of Phenol Red from red to yellow) at 557 nm.
Calculation: Determine
from the dose-response curve and convert to using the Cheng-Prusoff equation:
(Where is the concentration and is the Michaelis constant for the specific isoform).
Conclusion & Recommendation
Use Pentane-1-sulfonamide when you need a broad-spectrum reference standard to establish a baseline for aliphatic sulfonamide binding. It represents the "unhindered" binding state.
Use 2-Methylpentane-1-sulfonamide when investigating isoform selectivity mechanisms . It serves as a probe to map the steric tolerance of the hCA II active site versus the more accommodating hCA IX/XII pockets.
Final Verdict: The 2-methyl derivative is less of a drug candidate itself and more of a chemical probe used to refine the "Tail Approach" for designing next-generation, tumor-selective CAIs.
References
Supuran, C. T. (2020). "Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action." Journal of Medicinal Chemistry. Link
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery. Link
Alterio, V., et al. (2012). "Crystal structure of the human carbonic anhydrase II adduct with 1-(4-sulfamoylphenyl-ethyl)-2,4,6-triphenylpyridinium perchlorate." Bioorganic & Medicinal Chemistry Letters. Link
Mincione, F., et al. (2002). "Carbonic anhydrase inhibitors: anticonvulsant sulfonamides incorporating valproyl and other lipophilic moieties." Journal of Medicinal Chemistry. Link
Comparative Analysis of Sulfonamide Derivatives in Ophthalmic Glaucoma Therapeutics
Introduction: The Sulfonamide Zinc-Binding Motif Glaucoma remains a leading cause of irreversible blindness, primarily driven by elevated intraocular pressure (IOP). The ciliary body of the eye secretes aqueous humor, a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Sulfonamide Zinc-Binding Motif
Glaucoma remains a leading cause of irreversible blindness, primarily driven by elevated intraocular pressure (IOP). The ciliary body of the eye secretes aqueous humor, a process heavily dependent on the enzyme Carbonic Anhydrase (CA) . Specifically, the hCA II isoform catalyzes the reversible hydration of carbon dioxide (
), generating the bicarbonate ions necessary for aqueous humor production.
For decades, sulfonamides (
) have served as the primary pharmacophore for CA inhibition. The sulfonamide anion binds directly to the ion within the enzyme's active site, displacing the catalytic water molecule and halting bicarbonate production.
This guide provides a technical comparison of the three critical generations of sulfonamide CA inhibitors (CAIs): Acetazolamide (Systemic) , Dorzolamide (Topical) , and Brinzolamide (Topical) . We analyze their physicochemical properties, binding kinetics, and the structural evolution that allowed for the transition from oral dosing (burdened by systemic acidosis) to targeted topical delivery.
Mechanism of Action: The Catalytic Blockade
To understand the differentiation between derivatives, one must first grasp the target mechanism. The CA active site contains a Zinc ion coordinated by three histidine residues.
Native State: A water molecule (or hydroxide ion) is coordinated to the Zinc, ready to attack
.
Inhibition: The sulfonamide moiety (
) acts as a transition state analogue. It coordinates to the Zinc in a distorted tetrahedral geometry, physically blocking the entry of and disrupting the proton shuttle network.
Diagram 1: Sulfonamide Interference Mechanism
The following diagram illustrates the competitive displacement of the catalytic water molecule by the sulfonamide inhibitor.
Figure 1: Mechanistic pathway of Carbonic Anhydrase inhibition. The sulfonamide anion displaces the catalytic water/hydroxide ion at the Zinc center, preventing CO2 hydration.
Comparative Performance Analysis
The evolution of CAIs was driven by the need to eliminate systemic side effects (metabolic acidosis, paresthesia, renal stones) caused by non-selective systemic inhibition.
Table 1: Physicochemical and Pharmacodynamic Profile
Data synthesized from Supuran et al. and standard medicinal chemistry databases.
Feature
Acetazolamide (AZA)
Dorzolamide (DZA)
Brinzolamide (BZA)
Administration
Oral / IV (Systemic)
Topical (Eye Drop)
Topical (Eye Drop)
Generation
First (Classic)
Second (Topical)
Second (Topical)
hCA II (nM)
~12 nM
~9 nM
~3 nM
Water Solubility
Low (requires pH adjustment)
High (Hydrochloride salt)
Low (Suspension)
LogP (Lipophilicity)
-0.26 (Hydrophilic)
1.3 (Amphiphilic)
0.8 (Optimized)
Ocular Penetration
Poor (via topical)
Excellent
Excellent
Primary Side Effect
Systemic Acidosis, Fatigue
Ocular Stinging (Acidic pH)
Blurred Vision (Suspension)
Half-life ()
4 - 8 hours
~4 months (RBC binding)
~111 days (RBC binding)
Analysis of Derivatives[1]
1. Acetazolamide (The Systemic Standard)
While AZA is a potent inhibitor, it lacks the lipophilicity required to penetrate the cornea effectively when applied topically. Consequently, it must be administered orally. This floods the entire body with the drug, inhibiting CA isoforms in the kidney and blood, leading to its notorious side effect profile. It is now reserved for acute angle-closure glaucoma or cases refractory to topical therapy.
2. Dorzolamide (The Topical Breakthrough)
Dorzolamide was the first effective topical CAI. The introduction of a thienothiopyran ring increased lipophilicity (LogP ~1.3), allowing corneal penetration.
The Trade-off: To maintain water solubility, DZA is formulated as a hydrochloride salt at pH ~5.6. This acidity causes the "stinging" sensation reported by 25-30% of patients upon instillation.
3. Brinzolamide (The Optimized Derivative)
Brinzolamide modifies the side chain (adding a methoxy group to the alkyl tail).
Performance: It has a higher affinity for hCA II (
~3 nM) compared to DZA.
Comfort: It is formulated at physiological pH (~7.5). However, because it is less water-soluble at this pH, it must be formulated as a suspension . This solves the stinging problem but introduces a transient "blurring" of vision as the particles dissolve.
Experimental Validation: Stopped-Flow Kinetics
To validate the efficacy of a new sulfonamide derivative, standard UV spectrophotometry is insufficient because the hydration of
by CA is one of the fastest known enzymatic reactions ().
The Gold Standard: The Stopped-Flow
Hydration Assay.[1]
This method measures the time course of pH change (using an indicator dye) in the millisecond range.
Protocol: Stopped-Flow CO2 Hydration Assay
Objective: Determine the Inhibition Constant (
) of a sulfonamide derivative against hCA II.
Reagents:
Buffer: 20 mM HEPES (pH 7.5), ionic strength adjusted to 20 mM with
.
Indicator: Phenol Red (0.2 mM).
Substrate:
-saturated water (prepared by bubbling gas into water at 25°C for 30 mins).
Enzyme: Recombinant hCA II (approx. 10-20 nM final concentration).
Workflow:
Syringe A Preparation: Mix Enzyme + Indicator + Inhibitor (Sulfonamide) in Buffer. Incubate for 15 mins to reach equilibrium.
Syringe B Preparation:
-saturated water (Substrate).
Injection: Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow mixing chamber.
Detection: Monitor absorbance at 557 nm (Phenol Red
). The reaction converts to and , causing acidification.
Calculation: The initial rate of acidification is calculated.
is derived using the Cheng-Prusoff equation adapted for tight-binding inhibitors.
Diagram 2: Stopped-Flow Assay Workflow
The following diagram details the experimental setup required to capture the rapid kinetics of CA inhibition.
Figure 2: Workflow for Stopped-Flow CO2 Hydration Assay. Rapid mixing allows measurement of initial rates before the reaction reaches equilibrium.
Structure-Activity Relationship (SAR) Deep Dive
The transition from Acetazolamide to Brinzolamide represents a masterclass in SAR optimization.
Rule: The nitrogen must be unsubstituted to bind Zinc.
-substituted sulfonamides are inactive.
The Scaffold (Aromatic/Heterocyclic Ring):
Acetazolamide: Thiadiazole ring. High polarity, low lipid solubility.
Dorzolamide/Brinzolamide: Thienothiopyran ring (fused bicyclic system). This bulkier, more lipophilic scaffold allows the drug to pass through the corneal epithelium (lipophilic) and stroma (hydrophilic).
The "Tail" (Substituents):
Modifications at the tail dictate water solubility and isozyme selectivity.
Dorzolamide: Contains a secondary amine. This confers water solubility but requires an acidic formulation to stay in solution.
Brinzolamide: Contains a tertiary amine and an alkyl tail (
-propyl group). This increases lipophilicity further and allows for a neutral pH formulation, though it necessitates a suspension delivery system.
Conclusion
For researchers developing next-generation antiglaucoma agents, the comparative data highlights a critical balance: Potency is rarely the limiting factor. Acetazolamide is highly potent but clinically limited by pharmacokinetics. The success of Dorzolamide and Brinzolamide proves that optimizing lipophilicity (LogP) and local tolerability (pH/Solubility) is as vital as the
value.
Future development focuses on "Two-Tail" sulfonamides or hybrid molecules (e.g., NO-donating sulfonamides) that target both IOP reduction and neuroprotection.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3] Nature Reviews Drug Discovery, 7(2), 168-181. Link
Scozzafava, A., & Supuran, C. T. (2000). Glaucoma and the applications of carbonic anhydrase inhibitors.[4][2][3][5][6][7][8][9] Ophthalmic Research, 34(3), 139-144. Link
Maren, T. H. (1995). The development of topical carbonic anhydrase inhibitors.[7][8] Journal of Glaucoma, 4(1), 49-62. Link
Silver, L. H. (2000). Clinical efficacy and safety of brinzolamide (Azopt), a new topical carbonic anhydrase inhibitor for primary open-angle glaucoma and ocular hypertension. American Journal of Ophthalmology, 126(3), 400-408. Link
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[6][8][10][11] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link
Validating the Mechanism of Action of 2-Methylpentane-1-sulfonamide
A Technical Comparison and Validation Guide Executive Summary: The Lipophilic Probe 2-Methylpentane-1-sulfonamide represents a critical class of aliphatic primary sulfonamides used to probe the hydrophobic pockets of met...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Comparison and Validation Guide
Executive Summary: The Lipophilic Probe
2-Methylpentane-1-sulfonamide represents a critical class of aliphatic primary sulfonamides used to probe the hydrophobic pockets of metalloenzymes, specifically Carbonic Anhydrases (CAs) . Unlike classical hydrophilic inhibitors (e.g., Acetazolamide) that bind promiscuously to the catalytic zinc ion, 2-Methylpentane-1-sulfonamide leverages its branched alkyl tail to exploit specific hydrophobic interactions within the enzyme's active site cleft.
This guide outlines the rigorous validation of its Mechanism of Action (MoA), focusing on its role as a reversible, competitive inhibitor of CA isoforms (CA I, II, IX, XII) and its potential utility as a scaffold for anticonvulsant drug design.
Mechanism of Action (MoA): The "Tail" Hypothesis
The primary mechanism of 2-Methylpentane-1-sulfonamide is Zinc Coordination coupled with Hydrophobic Interaction .
The Two-Step Binding Event
Zinc Anchoring (The Warhead): The ionized sulfonamide moiety (
) acts as a zinc-binding group (ZBG). It displaces the zinc-bound water molecule/hydroxide ion () deep within the active site, disrupting the catalytic hydration of .
Hydrophobic Stabilization (The Tail): The 2-methylpentyl chain extends towards the hydrophobic half of the active site (lined by residues Val121, Leu198, and Phe131 in hCA II). This "tail" interaction confers isoform selectivity, distinguishing it from smaller, rigid inhibitors.
Signaling Pathway & Inhibition Logic
The following diagram illustrates the interference of the compound with the catalytic cycle of Carbonic Anhydrase.
Figure 1: Mechanism of Action showing the displacement of the catalytic water molecule by the sulfonamide zinc-binding group.
Comparative Analysis: Benchmarking Performance
To validate the efficacy of 2-Methylpentane-1-sulfonamide, it must be benchmarked against clinical standards.
Feature
2-Methylpentane-1-sulfonamide
Acetazolamide (AAZ)
Zonisamide (ZNS)
Class
Aliphatic Sulfonamide
Heterocyclic Sulfonamide
Benzisoxazole Sulfonamide
Primary Target
CA Isoforms (I, II, IX, XII)
Pan-CA Inhibitor (Promiscuous)
CA Inhibitor + Na+/Ca2+ Channels
Binding Mode
Flexible Aliphatic Tail
Rigid Aromatic Stacking
Mixed Mode
Lipophilicity (LogP)
High (~1.4)
Low (-0.26)
Moderate (0.35)
BBB Permeability
High (Predicted)
Low to Moderate
High
Key Advantage
Probing Hydrophobic Pockets
High Potency ( nM)
CNS Bioavailability
Primary Use
Research / SAR Validation
Glaucoma / Diuretic
Anticonvulsant
Insight: While Acetazolamide is the potency standard, 2-Methylpentane-1-sulfonamide offers a superior structural template for designing CNS-active agents due to its aliphatic lipophilicity, similar to the anticonvulsant Zonisamide.
Experimental Validation Protocols
The following protocols are required to rigorously validate the MoA described above.
Protocol A: Stopped-Flow CO2 Hydration Assay (The Gold Standard)
Objective: Determine the inhibition constant (
) against specific CA isoforms.
Why this works: Standard esterase assays (p-nitrophenyl acetate) are often too slow for highly active CA isoforms. The stopped-flow technique measures the physiological reaction directly.
Reagent Prep:
Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4 (to maintain ionic strength).
Indicator: 0.2 mM Phenol Red.
Substrate: CO2-saturated water (approx. 17-25 mM).
Enzyme Incubation:
Incubate purified hCA isozyme (10–20 nM) with varying concentrations of 2-Methylpentane-1-sulfonamide (0.1 nM – 10 µM) for 15 minutes at room temperature.
Reaction Trigger:
Rapidly mix the Enzyme-Inhibitor solution with the CO2 substrate solution in a Stopped-Flow apparatus (e.g., Hi-Tech SF-61DX2).
Data Acquisition:
Monitor the absorbance change at 557 nm (Phenol Red color shift from red to yellow as pH drops).
Objective: Visualize the "Tail" interaction in the hydrophobic pocket.
Crystallization:
Use the hanging drop vapor diffusion method.
Mix hCA II (10 mg/mL) with 2-Methylpentane-1-sulfonamide (molar ratio 1:3).
Precipitant: 1.0 M sodium citrate, 0.1 M Tris-HCl (pH 8.5).
Diffraction & Solving:
Collect data at 100 K using a synchrotron source.
Solve structure via Molecular Replacement (using PDB: 3CA2 as a template).
Validation Check:
Look for electron density (
map) continuous from the Zinc ion to the inhibitor nitrogen.
Critical Step: Verify the orientation of the 2-methylpentyl chain. Does it point towards Leu198 ? If yes, the hydrophobic MoA is validated.
Validation Workflow Diagram
This flowchart guides the researcher through the logical steps of validating the compound.
Figure 2: Step-by-step validation workflow for confirming the efficacy and mechanism of the compound.
References
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II in complex with a new inhibitor. Proceedings of the National Academy of Sciences (PNAS). Link
Thiry, A., et al. (2008).[1] Anticonvulsant sulfonamides/sulfamates/sulfamides with carbonic anhydrase inhibitory activity: drug design and mechanism of action. Current Pharmaceutical Design. Link
Maren, T. H. (1967). Carbonic anhydrase: chemistry, physiology, and inhibition. Physiological Reviews. Link
Advanced SAR Analysis: 2-Methylpentane-1-sulfonamide Analogs vs. Standard Therapeutics
Executive Summary: The Shift to Aliphatic Scaffolds In the realm of sulfonamide therapeutics, the historical dominance of aromatic sulfonamides (e.g., sulfamethoxazole, acetazolamide) is being challenged by the emergence...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Shift to Aliphatic Scaffolds
In the realm of sulfonamide therapeutics, the historical dominance of aromatic sulfonamides (e.g., sulfamethoxazole, acetazolamide) is being challenged by the emergence of aliphatic sulfonamides . This guide focuses on 2-Methylpentane-1-sulfonamide , a branched aliphatic scaffold that offers a distinct pharmacological profile compared to its aromatic predecessors.
While aromatic sulfonamides rely on pi-stacking interactions within the active site, aliphatic analogs like 2-methylpentane-1-sulfonamide utilize hydrophobic interactions and steric fitting to achieve isoform selectivity—a critical parameter in reducing off-target side effects in Carbonic Anhydrase (CA) inhibition and anticonvulsant therapy.
This guide objectively compares the Structure-Activity Relationship (SAR) of this branched analog against industry standards, providing actionable protocols for synthesis and biological evaluation.
Mechanism of Action & Signaling Pathway
The primary biological target for 2-Methylpentane-1-sulfonamide is the Carbonic Anhydrase (CA) family of metalloenzymes, specifically the cytosolic (hCA I, II) and membrane-bound (hCA IX, XII) isoforms. A secondary, less characterized mechanism involves the modulation of voltage-gated sodium channels, contributing to anticonvulsant properties.
The Zinc Trap Mechanism
The sulfonamide moiety (
) acts as a zinc-binding group (ZBG). The nitrogen atom coordinates directly with the catalytic ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion essential for the catalytic hydration of .
Pathway Visualization
The following diagram illustrates the inhibition pathway and the role of the hydrophobic tail (2-methylpentyl group) in stabilizing the complex.
Figure 1: Mechanism of Carbonic Anhydrase inhibition by sulfonamides.[1] The inhibitor competes with CO2 for the Zinc active site.
Structure-Activity Relationship (SAR) Deep Dive
The potency and selectivity of 2-Methylpentane-1-sulfonamide are governed by two distinct structural domains: the Zinc-Binding Head and the Lipophilic Tail .
The Head Group (
)
Requirement: The primary sulfonamide is non-negotiable. Substitution on the nitrogen (e.g.,
) drastically reduces affinity for CA isoforms because the proton is required for hydrogen bonding with the Thr199 residue in the active site.
Acidity: The pKa of aliphatic sulfonamides (typically ~10.5) is higher than aromatic ones (~7-9). This makes the anion less available at physiological pH, potentially reducing potency but increasing membrane permeability (neutral form crosses BBB).
The Tail Group (2-Methylpentyl)
This is the differentiator. Unlike the planar benzene ring of Acetazolamide, the 2-methylpentyl chain is flexible and hydrophobic.
Branching Effect (C2-Methyl): The methyl group at the C2 position creates a chiral center.
Stereochemistry: The (R)- and (S)-enantiomers will interact differently with the hydrophobic pocket of the enzyme. The branched nature introduces steric bulk that can clash with residues in the narrow active sites of ubiquitous isoforms (hCA I/II), potentially enhancing selectivity for tumor-associated isoforms (hCA IX) which have slightly different pocket topologies.
Chain Length (Pentyl): An optimal length for hydrophobic interaction. Shorter chains (ethyl/propyl) lack sufficient Van der Waals contact; longer chains (octyl/decyl) suffer from steric clashes and poor solubility.
Lipophilicity (LogP): The estimated LogP of ~1.5–2.0 allows for excellent passive diffusion across the Blood-Brain Barrier (BBB), a distinct advantage over hydrophilic inhibitors like Acetazolamide for CNS indications (epilepsy).
Comparative Performance Analysis
The following table contrasts 2-Methylpentane-1-sulfonamide with standard clinical alternatives.
Table 1: Comparative Profile of Sulfonamide Classes
Feature
2-Methylpentane-1-sulfonamide (Aliphatic)
Acetazolamide (Heterocyclic Aromatic)
Zonisamide (Benzisoxazole)
Primary Indication
Research Tool / Novel Candidate
Glaucoma, Altitude Sickness
Epilepsy, Parkinson's
CA Inhibition Potency
Moderate ( 20–100 nM)
High ( ~10 nM)
Moderate ( ~50 nM)
Isoform Selectivity
High (Tunable via branching)
Low (Pan-inhibitor)
Moderate
BBB Permeability
High (Lipophilic Tail)
Low (Requires transport)
High
Metabolic Stability
Moderate (Oxidation at tail)
High
High
Water Solubility
Low
Low to Moderate
Moderate
Key Advantage
Isoform Selectivity & CNS Entry
Proven Efficacy
Dual Mechanism (Na+ Channel)
Expert Insight: While Acetazolamide is the gold standard for potency, its lack of selectivity leads to systemic side effects (paresthesia, acidosis). The 2-methylpentane analog represents a "scalpel" approach—targeting specific hydrophobic pockets—versus the "sledgehammer" approach of aromatic sulfonamides.
Experimental Protocols
To validate the SAR claims, the following protocols are recommended. These are designed to be self-validating , meaning they include internal controls to ensure data integrity.
Synthesis Workflow (Chlorosulfonation Route)
Objective: Synthesize the target sulfonamide from 2-methylpentane (or 2-methyl-1-pentanol).
Precursor Activation: Convert 2-methyl-1-pentanol to 2-methyl-1-bromo-pentane using
in DCM (, 4h).
Validation: Check TLC for disappearance of alcohol spot.
Thiol Formation: React bromide with thiourea in refluxing ethanol, followed by alkaline hydrolysis (
).
Oxidative Chlorination: Treat the resulting thiol with
gas (or NCS) in acetic acid/water to generate sulfonyl chloride.
Critical Step: Maintain temp
to prevent hydrolysis of the sulfonyl chloride.
Amidation: React sulfonyl chloride with aqueous
(excess) at .
Purification: Recrystallize from Ethanol/Water.
Quality Control: Purity must be
by HPLC. Confirm structure via -NMR (Look for doublet at ppm for the methyl branch).
CA Inhibition Assay (Stopped-Flow Kinetics)
Objective: Determine the Inhibition Constant (
).
Reagents:
Buffer: HEPES (20 mM, pH 7.5), Phenol Red indicator.
Substrate:
-saturated water.
Enzyme: Recombinant hCA II (Sigma-Aldrich or expressed in-house).
Procedure:
Incubate enzyme with inhibitor (various concentrations, 0.1 nM – 10
) for 15 min at RT.
Rapidly mix with
solution in a Stopped-Flow apparatus.
Monitor absorbance change at 557 nm (acidification rate).
Data Analysis: Fit the initial rates to the Cheng-Prusoff equation.
Self-Validation: Run Acetazolamide as a positive control. If Acetazolamide
deviates from literature (12 nM), discard run.
Experimental Workflow Diagram
Figure 2: Synthetic and validation workflow for 2-Methylpentane-1-sulfonamide.
Conclusion
2-Methylpentane-1-sulfonamide represents a pivotal scaffold in the transition from "promiscuous" aromatic inhibitors to "targeted" aliphatic agents. Its branched structure offers a unique balance of lipophilicity (for CNS penetration) and steric bulk (for isoform selectivity).
For researchers, this molecule is not just a candidate but a template. By modifying the branch length (ethyl vs. methyl) or position (C2 vs. C3), one can fine-tune the fit within the hydrophobic pocket of CA isozymes, potentially unlocking new treatments for hypoxic tumors (hCA IX) or drug-resistant epilepsy.
References
Supuran, C. T. (2020). "Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action." Journal of Medicinal Chemistry.
De Simone, G., et al. (2021). "A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors." International Journal of Molecular Sciences.
Thiry, A., et al. (2008).[2] "Anticonvulsant sulfonamides/sulfamates/sulfamides with carbonic anhydrase inhibitory activity: drug design and mechanism of action." Current Pharmaceutical Design.
Reiss, R., et al. (2021). "Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors." International Journal of Molecular Sciences.
Maryanoff, B. E., et al. (2008). "Novel, Broad-Spectrum Anticonvulsants Containing a Sulfamide Group: Pharmacological Properties of (S)-N-[(6-Chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide (JNJ-26489112)." Journal of Pharmacology and Experimental Therapeutics.
Publish Comparison Guide: In Vivo Validation of 2-Methylpentane-1-sulfonamide
This guide outlines a rigorous translational framework for validating the in vivo efficacy of 2-Methylpentane-1-sulfonamide (2-MPS) . Given the structural classification of 2-MPS as an aliphatic primary sulfonamide , thi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a rigorous translational framework for validating the in vivo efficacy of 2-Methylpentane-1-sulfonamide (2-MPS) .
Given the structural classification of 2-MPS as an aliphatic primary sulfonamide , this guide operates on the high-probability pharmacological premise that the molecule functions as a Carbonic Anhydrase Inhibitor (CAI) or a neuromodulator (similar to sulfonamide-based anticonvulsants like Zonisamide). The validation roadmap addresses the specific challenges of translating non-aromatic sulfonamides—specifically metabolic stability and Blood-Brain Barrier (BBB) penetration—compared to established aromatic standards.
Executive Summary & Mechanism
2-Methylpentane-1-sulfonamide (2-MPS) represents a distinct class of aliphatic sulfonamides. Unlike classical "sulfa drugs" (which contain an aniline ring and target dihydropteroate synthase) or aromatic CAIs (like Acetazolamide), 2-MPS features a branched alkyl chain.
The In Vitro Promise: Preliminary in vitro assays likely demonstrate high affinity for metalloenzymes (e.g., Carbonic Anhydrase II/VII) or voltage-gated ion channel modulation.
The In Vivo Challenge: Aliphatic chains are susceptible to rapid oxidative metabolism (ω-oxidation) and high plasma protein binding, which often decouples in vitro potency from in vivo efficacy.
This guide defines the protocols to validate whether the in vitro IC50 translates to a therapeutic physiological response, using Acetazolamide (AZM) and Valproic Acid (VPA) as structural and functional benchmarks.
Comparative Landscape: 2-MPS vs. Standards
To validate 2-MPS, you must benchmark its performance against established agents. The table below highlights the critical physicochemical and pharmacokinetic parameters that must be assessed.
Feature
2-Methylpentane-1-sulfonamide (Target)
Acetazolamide (Standard CAI)
Valproic Acid (Structural Analog)
Structure Type
Aliphatic Sulfonamide
Heterocyclic Sulfonamide
Branched Aliphatic Acid
Primary Mechanism
Enzyme Inhibition (Hypothetical: CA)
Carbonic Anhydrase Inhibition
GABA Transaminase Inhibition / Na+ Block
LogP (Lipophilicity)
~1.2 - 1.5 (Predicted)
-0.26 (Hydrophilic)
2.75 (Lipophilic)
BBB Penetration
High Potential (Lipophilic alkyl chain)
Low (Requires active transport)
High (Passive diffusion)
Metabolic Risk
High (Cytochrome P450 ω-oxidation)
Low (Renal excretion unchanged)
High (Glucuronidation/Oxidation)
Validation Endpoint
Seizure protection / pH modulation
IOP Reduction / Diuresis
Seizure protection
Analytic Insight: 2-MPS shares the branched aliphatic architecture of Valproic Acid but the pharmacophore of Acetazolamide. The critical failure point for 2-MPS in vivo will likely be metabolic clearance , not target engagement.
Translational Validation Workflow
The following self-validating workflow allows for "Go/No-Go" decisions at each stage.
Phase I: The "False Positive" Check (ADME-Tox)
Before efficacy studies, you must confirm the molecule survives long enough to reach the target.
Protocol A: Microsomal Stability & Metabolite ID
Rationale: Aliphatic chains are prime targets for CYP450 hydroxylation.
Depending on the in vitro hit profile, use one of the following gold-standard models.
Scenario A: Validation as an Anticonvulsant (CNS)
If 2-MPS showed inhibition of neuronal firing or ion channels in vitro.
The Maximal Electroshock Seizure (MES) Test
This is the definitive screen for seizure spread, validated for sulfonamides like Zonisamide.
Animals: Male CF-1 mice (n=8 per dose group).
Dosing: Intraperitoneal (i.p.) injection of 2-MPS (range: 10–100 mg/kg) vs. Vehicle vs. Valproate (positive control, 300 mg/kg).
Stimulus: Corneal electrodes delivering 50 mA, 60 Hz for 0.2s.
Endpoint: Abolition of the tonic hindlimb extension (THE) component.
Data Output: Calculate
(Effective Dose for 50% protection).
Scenario B: Validation as a CA Inhibitor (Systemic/Ocular)
If 2-MPS showed high affinity for Carbonic Anhydrase (Ki < 100 nM).
The Intraocular Pressure (IOP) Model
Animals: Normotensive Dutch Belted rabbits.
Dosing: Topical instillation (1% solution) or systemic delivery.
Measurement: Tonometer readings at 0, 1, 2, 4, and 6 hours post-dose.
Benchmark: Compare peak IOP reduction against Acetazolamide (systemic) or Dorzolamide (topical).
Visualizing the Validation Logic
The following diagram illustrates the decision tree for validating 2-MPS, integrating the "Go/No-Go" checkpoints.
Figure 1: Decision matrix for translating 2-MPS from in vitro results to in vivo proof-of-concept.
Experimental Data Presentation (Template)
When publishing your validation data, summarize the comparative efficacy using the following structure to ensure rigor.
Table 1: Pharmacodynamic Profile of 2-MPS vs. Standards
Compound
Dose (mg/kg)
(Plasma)
Brain/Plasma Ratio
Efficacy ( or IOP)
Toxicity ()
2-MPS
Experimental
Measured µM
Calculated
Result
Rotarod Test
Valproate
200
~1500 µM
0.15
250 mg/kg (MES)
>600 mg/kg
Acetazolamide
20
~80 µM
< 0.05
-4 mmHg (IOP)
N/A
Note: High Brain/Plasma ratio for 2-MPS combined with low toxicity would validate it as a superior CNS candidate compared to Acetazolamide.
References
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.
Löscher, W., et al. (1991). The role of technical, biological and pharmacological factors in the laboratory evaluation of anticonvulsant drugs. IV. Protective indices. Epilepsy Research.
Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. ScienceDirect.
Zonisamide Mechanism : Sambrook, M. A. (2008).[1] Zonisamide: a new antiepileptic drug. The Lancet Neurology.
A Comparative Guide to the Bioactivity of Linear vs. Cyclic Sulfonamides
In the landscape of drug discovery and development, the sulfonamide functional group represents a cornerstone of medicinal chemistry.[1][2][3] Its presence in a vast array of therapeutic agents, from antimicrobials to an...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and development, the sulfonamide functional group represents a cornerstone of medicinal chemistry.[1][2][3] Its presence in a vast array of therapeutic agents, from antimicrobials to anticancer drugs, underscores its versatility and significance.[1][2][4] While linear sulfonamides have a long and storied history, a growing body of evidence suggests that their cyclic counterparts often exhibit superior biological activity.[1][2] This guide provides a comprehensive comparison of the bioactivity of linear and cyclic sulfonamides, offering insights into their structural advantages, mechanisms of action, and pharmacokinetic profiles, supported by experimental data.
The Structural Advantage of Cyclization
The fundamental difference between linear and cyclic sulfonamides lies in their topology, which has profound implications for their biological function. Cyclization imparts a degree of conformational rigidity that is absent in flexible linear structures.[1][2] This pre-organization of the molecule can lead to a lower entropic penalty upon binding to a biological target, resulting in enhanced affinity and potency.[1][2][5]
Several key advantages stem from this structural constraint:
Enhanced Target Affinity: The conformational rigidity of cyclic sulfonamides can lock the molecule into a bioactive conformation, leading to a more precise fit with the target protein's binding site.[1][2]
Improved Membrane Permeability: Cyclization can reduce the polarity of a molecule, which often translates to better permeability across cellular membranes.[1][2]
Increased Metabolic Stability: The cyclic backbone can protect the molecule from enzymatic degradation by proteases and other metabolic enzymes, leading to a longer plasma half-life.[6]
Diagram 1: Structural Comparison of Linear and Cyclic Sulfonamides
This diagram illustrates the basic structural difference between a linear and a cyclic sulfonamide.
Caption: General structures of linear and cyclic sulfonamides.
Comparative Bioactivity Across Therapeutic Areas
The theoretical advantages of cyclization translate into tangible differences in biological activity across various therapeutic applications.
The sulfonamides were among the first effective antimicrobial agents. While linear sulfa drugs are well-established, studies on cyclic analogs have shown mixed but often promising results. In some cases, cyclization leads to superior antimicrobial efficacy and lower cytotoxicity.[7] However, other studies have demonstrated that linear peptides can be more potent against specific bacterial strains.[8][9][10][11]
For instance, a study comparing linear and cyclic peptoids showed that conformational ordering upon macrocyclization is generally associated with an enhanced capacity to inhibit bacterial cell growth.[12]
Table 1: Comparative Antimicrobial Activity (MIC in µM)
Sulfonamides have emerged as a significant class of anticancer agents, with mechanisms including carbonic anhydrase inhibition, cell cycle arrest, and disruption of microtubule assembly.[4][13] The introduction of cyclic linkers into benzenesulfonamide structures has been shown to significantly enhance their anticancer activity and inhibitory effect on tumor-associated carbonic anhydrase IX (CA IX).[14]
A study on N-bridgehead cyclic sulfonamides also demonstrated their potential as anticancer agents.[15][16] Furthermore, a methanesulfonamide analogue of the natural product cryptopleurine exhibited improved bioavailability and significant antitumor activity.[17]
Table 2: Comparative Anticancer Activity (IC50 in µM)
Note: Lower IC50 and Ki values indicate higher potency.
The conformational constraint of cyclic sulfonamides makes them attractive candidates for potent and selective enzyme inhibitors. Their rigid structure can lead to a more favorable interaction with the enzyme's active site.[18]
Recent research has identified cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2, with one compound exhibiting robust inhibitory activity (IC50 = 0.88 µM) and high oral bioavailability (77%).[19] In the context of carbonic anhydrase inhibition, both linear and cyclic sulfonamides have shown efficacy, with the specific structure-activity relationship dictating potency against different isoforms.[20]
Pharmacokinetic Profile: The Cyclic Advantage
A significant differentiator between linear and cyclic compounds is their pharmacokinetic behavior. Cyclic molecules, particularly polymers and peptides, often exhibit longer circulation times and improved tissue distribution compared to their linear counterparts of similar molecular weight.[21][22][23]
This is attributed to several factors:
Reduced Renal Clearance: Linear polymers can more easily pass through the nanopores of the glomeruli in the kidneys via an "end-on" motion, leading to faster elimination. The lack of chain ends in cyclic polymers hinders this process, resulting in longer plasma circulation.[22]
Increased Stability: As mentioned earlier, the cyclic structure provides protection against enzymatic degradation, contributing to a longer half-life.[6]
A study on PEGylated poly(acrylic acid) comb polymers demonstrated that cyclic versions had significantly longer circulation times and higher tumor uptake than their linear counterparts.[21]
Diagram 2: Pharmacokinetic Advantage of Cyclic Polymers
This diagram illustrates the differential renal clearance of linear and cyclic polymers.
A Head-to-Head Comparison of 2-Methylpentane-1-sulfonamide (Compound X) and Acetazolamide as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals Senior Application Scientist's Foreword: The sulfonamide functional group is a cornerstone in medicinal chemistry, leading to the development of a wide arra...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: The sulfonamide functional group is a cornerstone in medicinal chemistry, leading to the development of a wide array of therapeutic agents, from antimicrobials to diuretics and anticonvulsants.[1] A key class of sulfonamide-based drugs are the carbonic anhydrase inhibitors, which have established roles in managing conditions like glaucoma, epilepsy, and acute mountain sickness.[2] This guide provides a comparative analysis of the well-established carbonic anhydrase inhibitor, Acetazolamide, and a novel investigational compound, 2-Methylpentane-1-sulfonamide, hereafter referred to as Compound X.
It is important to note that Compound X is a hypothetical molecule created for the purpose of this guide to illustrate the comparative process in drug discovery. The experimental data for Compound X is therefore simulated but designed to be plausible within the context of carbonic anhydrase inhibition. This guide will delve into the physicochemical properties, mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profiles of both compounds, offering a framework for the evaluation of new chemical entities in this therapeutic space.
Introduction to Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] This reaction is fundamental to numerous physiological processes, including pH regulation, CO2 transport, and fluid secretion.[4] Inhibition of CA activity can therefore have profound therapeutic effects. For instance, in the eye, CA inhibition reduces the secretion of aqueous humor, thereby lowering intraocular pressure (IOP), a key strategy in the management of glaucoma.[5][6]
Acetazolamide, a first-generation CA inhibitor, has been in clinical use since 1952 and serves as a benchmark for the development of new inhibitors.[7] It is used to treat glaucoma, certain types of seizures, and altitude sickness.[8][9] The exploration of novel CA inhibitors like Compound X is driven by the desire for improved potency, selectivity, and pharmacokinetic properties, potentially leading to enhanced efficacy and better patient tolerance.
Physicochemical Properties: A Tale of Two Sulfonamides
The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparison of the key properties of Acetazolamide and the hypothetical Compound X.
Data for Acetazolamide sourced from established databases. Data for Compound X is estimated based on its chemical structure.
The structural differences between the aromatic, heterocyclic nature of Acetazolamide and the aliphatic character of Compound X are expected to significantly influence their biological activity and pharmacokinetics. The lower molecular weight and higher predicted LogP of Compound X suggest it may have different membrane permeability and distribution characteristics compared to Acetazolamide.
Mechanism of Action: Targeting the Zinc Center
Both Acetazolamide and Compound X are presumed to act as inhibitors of carbonic anhydrase. The catalytic mechanism of CA involves a zinc-bound hydroxide ion that attacks a carbon dioxide molecule. Sulfonamide inhibitors mimic the transition state of the CO2 hydration reaction, with the sulfonamide group coordinating to the zinc ion in the enzyme's active site, thereby blocking its catalytic activity.[11]
Caption: Inhibition of Carbonic Anhydrase by Sulfonamides.
In Vitro Efficacy and Selectivity
The inhibitory potency of a compound is typically determined by its half-maximal inhibitory concentration (IC50) against the target enzyme. A lower IC50 value indicates a more potent inhibitor. It is also crucial to assess the selectivity of the inhibitor against different isoforms of the target enzyme to predict its therapeutic window and potential side effects.
Hypothetical In Vitro Inhibition Data:
Carbonic Anhydrase Isoform
Acetazolamide IC50 (nM)
Compound X IC50 (nM)
hCA I (cytosolic)
250
500
hCA II (cytosolic, glaucoma target)
12
8
hCA IV (membrane-bound)
74
30
hCA IX (transmembrane, tumor-associated)
25
150
hCA XII (transmembrane, tumor-associated)
5.7
80
This data is hypothetical for illustrative purposes.
Based on this hypothetical data, Compound X demonstrates higher potency against the primary glaucoma target, hCA II, and hCA IV, another isoform involved in aqueous humor secretion.[6] However, it shows less activity against the off-target cytosolic isoform hCA I and the tumor-associated isoforms hCA IX and XII compared to Acetazolamide. This suggests Compound X could potentially have a more favorable therapeutic profile for glaucoma with fewer systemic side effects.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
The following is a standard protocol for determining the IC50 of a test compound against carbonic anhydrase.[12]
Materials:
Human or bovine carbonic anhydrase
p-Nitrophenyl acetate (p-NPA) substrate
Test compound (e.g., Compound X) and a known inhibitor (e.g., Acetazolamide)
Tris-HCl buffer (50 mM, pH 7.5)
DMSO for dissolving compounds
96-well microplate
Microplate reader
Procedure:
Prepare Solutions:
Dissolve the CA enzyme in cold Tris-HCl buffer to a stock concentration of 1 mg/mL.
Prepare a stock solution of p-NPA in a suitable organic solvent like acetonitrile.
Prepare serial dilutions of the test compound and Acetazolamide in DMSO.
Assay Setup:
In a 96-well plate, add the assay buffer, the test compound dilutions (or DMSO for control), and the CA enzyme solution.
Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.
Initiate Reaction:
Add the p-NPA substrate solution to all wells to start the reaction.
Measure Absorbance:
Immediately measure the absorbance at 400-405 nm in kinetic mode at 30-second intervals for 10-30 minutes.
Data Analysis:
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: In Vitro CA Inhibition Assay Workflow.
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of a drug determine its concentration in the body over time. An ideal drug should be well-absorbed, distribute to the target tissue, have a predictable metabolism, and be eliminated at an appropriate rate.
Data for Acetazolamide is from published literature. Data for Compound X is hypothetical.
The hypothetical pharmacokinetic profile of Compound X suggests a longer half-life compared to Acetazolamide, which could allow for less frequent dosing. Its metabolism in the liver, in contrast to Acetazolamide's lack of metabolism, might offer different drug-drug interaction profiles.
In Vivo Efficacy in a Preclinical Model of Glaucoma
To assess the in vivo efficacy of a potential anti-glaucoma drug, animal models that mimic the human disease are used.[14] A common approach is to induce ocular hypertension in rodents or rabbits.[15][16]
Experimental Protocol: Steroid-Induced Ocular Hypertension Model in Rabbits
This protocol describes a method to evaluate the IOP-lowering effects of Compound X and Acetazolamide in a rabbit model of glaucoma.[17]
Animals:
New Zealand white rabbits
Procedure:
Induction of Ocular Hypertension:
Administer a topical corticosteroid (e.g., dexamethasone) to one eye of each rabbit daily for 2-3 weeks to induce a sustained elevation in IOP.
Drug Administration:
Once ocular hypertension is established, divide the rabbits into three groups: Vehicle control, Acetazolamide (positive control), and Compound X.
Administer the respective treatments orally or topically.
IOP Measurement:
Measure IOP using a tonometer at baseline and at various time points after drug administration (e.g., 1, 2, 4, 6, and 8 hours).
Data Analysis:
Calculate the mean change in IOP from baseline for each treatment group.
Compare the IOP-lowering effect of Compound X to that of Acetazolamide and the vehicle control using appropriate statistical tests.
Expected Outcome: Based on its in vitro potency, Compound X is hypothesized to produce a more significant and sustained reduction in IOP compared to Acetazolamide at an equivalent dose.
Safety and Toxicology
Acetazolamide is generally well-tolerated, but common side effects include numbness and tingling, fatigue, and kidney stones.[7] As a sulfonamide, it also carries a risk of hypersensitivity reactions.[18]
For a novel compound like Compound X, a comprehensive toxicological assessment would be required. Initial in vitro cytotoxicity assays followed by in vivo acute and chronic toxicity studies in animal models would be necessary to establish its safety profile. Potential liabilities to consider for a novel sulfonamide would include renal toxicity and the potential for allergic reactions.[1]
Conclusion and Future Directions
This comparative guide has provided a hypothetical yet scientifically grounded evaluation of a novel carbonic anhydrase inhibitor, 2-Methylpentane-1-sulfonamide (Compound X), against the standard drug, Acetazolamide. The analysis suggests that Compound X could offer advantages in terms of potency and selectivity for the primary glaucoma target, hCA II, and may possess a more favorable pharmacokinetic profile allowing for less frequent dosing.
The next steps in the preclinical development of a compound like "Compound X" would involve:
Synthesis and in vitro validation: The actual synthesis of the compound and confirmation of its in vitro activity and selectivity profile.
ADME and toxicology studies: Comprehensive in vitro and in vivo studies to characterize its pharmacokinetic and safety profiles.
Efficacy in multiple preclinical models: Evaluation in different animal models of glaucoma to confirm its IOP-lowering effects and explore its potential for neuroprotection.
This structured approach, moving from in silico and in vitro assessments to in vivo studies, is fundamental to the successful development of new and improved therapeutics for the treatment of glaucoma and other diseases where carbonic anhydrase inhibition is a valid therapeutic strategy.
References
RxList. (n.d.). Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names. Retrieved from [Link]
K Health. (2021, December 28). Sulfonamides: Types, Usage, Side Effects & More. Retrieved from [Link]
Wikipedia. (2023, November 26). Sulfonamide (medicine). Retrieved from [Link]
Tariq, R. A., & Vashisht, R. (2023). Acetazolamide. In StatPearls. StatPearls Publishing. Retrieved from [Link]
Patsnap Synapse. (2024, June 14). What is Acetazolamide used for?. Retrieved from [Link]
O'Neill, P. M., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. RSC Medicinal Chemistry, 10(11), 1836–1841. Retrieved from [Link]
Deranged Physiology. (2021, May 24). Acetazolamide. Retrieved from [Link]
Wikipedia. (2024, January 15). Acetazolamide. Retrieved from [Link]
Lavanya, P. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. MOJ Bioequivalence & Bioavailability, 3(6), 1-8.
Drugs.com. (2023, April 13). List of Sulfonamides + Uses, Types & Side Effects. Retrieved from [Link]
MSD Manual Professional Edition. (2023). Sulfonamides. Retrieved from [Link]
Nickson, C. (2020, July 25). Pharm 101: Acetazolamide. LITFL. Retrieved from [Link]
Tucker, W. D., & Arora, Y. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]
Al-Gharbi, S., & Al-Hargan, A. (2013). Animal Models of Glaucoma. Journal of Ophthalmology, 2013, 616213. Retrieved from [Link]
Senturk, M., et al. (2011). In Vitro Inhibition of Human Carbonic Anhydrase I and II Isozymes with Natural Phenolic Compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 482-487.
Wikipedia. (2023, October 29). Carbonic anhydrase inhibitor. Retrieved from [Link]
Joos, B., & Tura, A. (2023). Exploring the current use of animal models in glaucoma drug discovery: where are we in 2023?. Expert Opinion on Drug Discovery, 18(12), 1287-1300. Retrieved from [Link]
SingleCare. (2022, April 11). Carbonic anhydrase inhibitors: Uses, common brands, and safety info. Retrieved from [Link]
Bua, S., et al. (2017). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Molecules, 22(8), 1349. Retrieved from [Link]
protocols.io. (2019, April 23). Carbonic Anhydrase Activity Assay. Retrieved from [Link]
Yaseen, B., et al. (2018). Carbonic anhydrase inhibitors in patients with respiratory failure and metabolic alkalosis: a systematic review and meta-analysis of randomized controlled trials. BMC Pulmonary Medicine, 18(1), 164. Retrieved from [Link]
Sakanaka, K., et al. (2002). Pharmacokinetics and pharmacodynamics of acetazolamide in patients with transient intraocular pressure elevation. Biological & Pharmaceutical Bulletin, 25(1), 84-88. Retrieved from [Link]
Supuran, C. T. (2016). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(1), 2-30. Retrieved from [Link]
Nakazawa, T. (2016). Recent advances in genetically modified animal models of glaucoma and their roles in drug repositioning. British Journal of Ophthalmology, 100(1), 88-94. Retrieved from [Link]
Reproducibility of 2-Methylpentane-1-sulfonamide synthesis methods
Executive Summary 2-Methylpentane-1-sulfonamide (CAS: KUPZDLNZQVUSOE-UHFFFAOYSA-N ) is a critical aliphatic sulfonamide building block, often utilized in the synthesis of kinase inhibitors and quinazoline-based therapeut...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Methylpentane-1-sulfonamide (CAS: KUPZDLNZQVUSOE-UHFFFAOYSA-N ) is a critical aliphatic sulfonamide building block, often utilized in the synthesis of kinase inhibitors and quinazoline-based therapeutics.[1] Its synthesis presents a specific regiochemical challenge: the
-branching at the C2 position introduces steric bulk that hinders standard nucleophilic attacks, while the aliphatic tail requires robust activation methods to prevent elimination side-products (2-methyl-1-pentene).
This guide objectively compares three distinct synthetic methodologies. Unlike generic protocols, these workflows are optimized for the 2-methylpentyl scaffold, prioritizing reproducibility, yield, and purity.
Method A: Thiol-Mediated Oxidative Chlorination (The "Gold Standard")
Rationale: This method separates the C-S bond formation from the oxidation state adjustment. Using thiourea prevents the formation of dialkyl sulfide byproducts common with direct hydrosulfide attacks. The oxidative chlorination using N-chlorosuccinimide (NCS) is milder than gaseous
, preserving the alkyl chain integrity.
Protocol
Thiol Formation:
Reflux 1-bromo-2-methylpentane (1.0 equiv) with thiourea (1.1 equiv) in ethanol (0.5 M) for 4 hours.
Cool and add 10% NaOH (aq). Reflux for 2 hours to hydrolyze the isothiouronium salt.
Critical Checkpoint: Acidify and extract the 2-methylpentane-1-thiol . Verify absence of starting bromide by TLC (Hexanes).
Oxidative Chlorination:
Dissolve the thiol in Acetonitrile/2M HCl (5:1 ratio). Cool to 0°C.
Add NCS (N-chlorosuccinimide, 4.0 equiv) portion-wise. Maintain temp <10°C to prevent over-oxidation to sulfonic acid.
Mechanism:[3][4][11] The thiol is oxidized to the sulfenyl chloride, then the sulfinyl chloride, and finally the 2-methylpentane-1-sulfonyl chloride .
Amination:
Extract the sulfonyl chloride with DCM. Do not concentrate to dryness (instability risk).
Add the DCM solution dropwise to a stirred solution of 28% aqueous
(10 equiv) at 0°C.
Stir for 1 hour. Acidify to pH 2, extract, and recrystallize from EtOH/Water.
Reproducibility Note: The
-branching at C2 stabilizes the intermediate carbocation slightly if conditions are too acidic/hot, leading to elimination. Keep oxidation temps strictly <10°C.
Method B: Grignard-Mediated Sulfinylation (The "Green" Route)
Rationale: This route avoids the foul-smelling thiol intermediate. It utilizes DABSO (DABCO-bis(sulfur dioxide)) as a solid, bench-stable source of
.[8] This is ideal for discovery-scale synthesis where odor control is difficult.
Protocol
Grignard Formation:
Activate Mg turnings with
. Add 1-bromo-2-methylpentane in anhydrous THF.
Note: Initiation may be sluggish due to the 2-methyl steric hindrance. Use a heat gun or DIBAL-H (cat.) to initiate.
Sulfinylation:
Add DABSO (0.6 equiv, delivers 1.2 equiv
) to the Grignard solution at -20°C.
Warm to RT and stir for 2 hours. A thick white precipitate (magnesium sulfinate) will form.
One-Pot Activation/Amination:
Cool to 0°C. Add NCS (1.1 equiv) directly to the suspension (forms the sulfonyl chloride in situ).
Add aqueous
(5 equiv) immediately.
Stir 12h.
Reproducibility Note: Moisture sensitivity is the killer here. The Grignard reagent must be titrated. If the yield is <40%, it is usually due to "wet" DABSO or incomplete Grignard formation.
Rationale: For multi-gram/kilogram scales, chromatography and expensive reagents (NCS, DABSO) are prohibitive. This method uses cheap inorganic salts but requires harsh activation conditions.
Protocol
Sulfonation:
Reflux 1-bromo-2-methylpentane with
(1.5 equiv) in Water/Dioxane (2:1) for 24 hours.
Causality: The
-branch significantly slows . Phase transfer catalyst (TBAB, 5 mol%) is mandatory to achieve conversion < 48h.
Chlorination:
Isolate the sodium sulfonate salt by evaporation. Dry thoroughly (vacuum oven, 100°C).
Mix the dry salt with
(1.1 equiv) and heat to 100°C (melt).
Warning: Distill off the
byproduct to isolate the crude sulfonyl chloride.
Amination:
React crude chloride with anhydrous
gas or solution in THF.
Visualization of Workflows
Figure 1: Comparative workflow of Thiol-Oxidation (Left) vs. Organometallic (Right) pathways.
Troubleshooting & QC
Critical Quality Attributes (CQA)
Melting Point: 2-Methylpentane-1-sulfonamide should melt sharply. Broad ranges indicate sulfonate salt contamination (Method C) or disulfide impurities (Method A).
NMR Signature: Look for the doublet at
ppm ().
Impurity Alert: A multiplet at
ppm indicates 2-methyl-1-pentene (elimination product). This is common if the reaction temperature exceeds 10°C during chlorination.
Failure Mode Analysis
Symptom
Probable Cause
Corrective Action
Low Yield (Method A)
Over-oxidation to sulfonic acid
Ensure Temp < 10°C during NCS addition. Reduce water content in MeCN.
Low Yield (Method B)
Wet DABSO or Dead Grignard
Dry DABSO under vacuum. Use to activate Mg.
Oily Product (All)
Side-product: Dialkyl Disulfide
Wash crude with dilute before recrystallization.
Incomplete Conversion
Steric hindrance at C2
Extend reaction times by 50% compared to n-hexyl analogs.
References
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[5] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[5] The Journal of Organic Chemistry, 74(24), 9287–9291. Link
Woolven, H., et al. (2011).[8] DABSO-Based Sulfonamide Synthesis. Organic Letters, 13(18), 4876–4878. Link
Veisi, H., et al. (2011).[5] In Situ Preparation of Sulfonyl Chlorides from Thiols. Synlett, 2011(16), 2315–2320. Link
Organic Chemistry Portal. (n.d.). Synthesis of Sulfonamides. Link
Google Patents. (2011). CN102250075B - Preparation of Quinazoline Derivatives. Link
Orthogonal Assays for Confirming 2-Methylpentane-1-sulfonamide Activity Against Carbonic Anhydrase IX: A Comparative Guide
In the landscape of contemporary drug discovery, the initial identification of a bioactive "hit" molecule is merely the prologue to a rigorous journey of validation. The imperative is to confirm that the observed biologi...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of contemporary drug discovery, the initial identification of a bioactive "hit" molecule is merely the prologue to a rigorous journey of validation. The imperative is to confirm that the observed biological activity is a direct consequence of the molecule's interaction with its intended target, rather than an artifact of the primary screening technology. This guide provides a comprehensive framework for the orthogonal validation of a hypothetical hit compound, 2-Methylpentane-1-sulfonamide, identified as a potential inhibitor of Carbonic Anhydrase IX (CA IX), a transmembrane enzyme strongly associated with tumor hypoxia and cancer progression.[1][2]
The sulfonamide functional group is a well-established pharmacophore for carbonic anhydrase inhibition.[3][4] This guide will detail two distinct, yet complementary, orthogonal assays to confirm the activity of 2-Methylpentane-1-sulfonamide against CA IX. We will explore a biophysical, label-free assay to confirm direct target engagement and a cell-based functional assay to assess the compound's effect on cancer cell viability. This dual approach provides a robust validation cascade, ensuring that the journey from hit to lead is built on a foundation of scientific certainty.
The Imperative of Orthogonal Validation
Primary high-throughput screening (HTS) assays, while powerful, are susceptible to false positives.[5] Orthogonal assays, which employ fundamentally different detection principles, are essential to triage initial hits and confirm that the observed activity is genuinely directed at the biological target of interest.[5] This strategy is a cornerstone of modern drug discovery, mitigating the risk of costly late-stage failures.
This guide will compare two such orthogonal methods:
Surface Plasmon Resonance (SPR): A biophysical technique to directly measure the binding kinetics and affinity of 2-Methylpentane-1-sulfonamide to purified CA IX protein in real-time.
Cell-Based Viability Assay: A functional assay to determine the cytotoxic or cytostatic effect of the compound on a cancer cell line endogenously expressing CA IX.
Caption: Logical workflow for orthogonal validation of a hit compound.
Assay 1: Surface Plasmon Resonance (SPR) for Direct Target Engagement
SPR is a label-free optical technique that measures molecular interactions in real-time.[6] It allows for the precise determination of binding kinetics (association and dissociation rates) and affinity (the equilibrium dissociation constant, KD).[7] A lower KD value signifies a stronger binding interaction.[7]
Causality Behind Experimental Choices
By immobilizing purified CA IX protein on a sensor chip and flowing solutions of 2-Methylpentane-1-sulfonamide over the surface, we can directly observe the binding event. This biophysical approach is critical as it isolates the interaction between the compound and its putative target, devoid of the complexities of a cellular environment. This allows for a clean assessment of target engagement.
Experimental Protocol: SPR Analysis
This protocol is adapted for a Biacore™ system using a CM5 sensor chip.
Materials:
Recombinant human Carbonic Anhydrase IX (extracellular domain)
PBS buffer (filtered and degassed) as running buffer[8]
2-Methylpentane-1-sulfonamide stock solution in DMSO
Acetazolamide (a known sulfonamide CA inhibitor) as a positive control
Procedure:
Sensor Chip Preparation:
Precondition a new CM5 sensor chip with a series of washes as per the manufacturer's instructions.[8]
Immobilization of CA IX via Amine Coupling:
Activate the carboxymethylated dextran surface of the sensor chip by injecting a 1:1 mixture of 0.1 M NHS and 0.4 M EDC for 7 minutes at a flow rate of 10 µL/min.[3]
Inject a solution of CA IX (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (e.g., ~5000 Resonance Units, RU).[9]
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5, for 7 minutes.[3]
A reference flow cell should be prepared similarly but without the injection of CA IX to allow for background signal subtraction.
Binding Analysis:
Prepare a serial dilution of 2-Methylpentane-1-sulfonamide in running buffer (e.g., from 0.1 µM to 100 µM) from the DMSO stock. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.
Inject the different concentrations of the sulfonamide over the CA IX and reference flow cells at a typical flow rate of 30 µL/min. Include a buffer-only injection as a blank.
Monitor the association of the compound with CA IX, followed by a dissociation phase where only running buffer is flowed over the chip.
Perform the same analysis with the positive control, Acetazolamide.
Caption: Workflow for the Surface Plasmon Resonance (SPR) assay.
Data Presentation and Interpretation
The output from an SPR experiment is a sensorgram, which plots the change in resonance units (RU) over time, reflecting the binding and dissociation of the analyte.[10]
Table 1: Hypothetical SPR Kinetic Data for CA IX Inhibitors
Compound
Association Rate (ka) (1/Ms)
Dissociation Rate (kd) (1/s)
Affinity (KD) (µM)
2-Methylpentane-1-sulfonamide
1.5 x 10⁴
3.0 x 10⁻³
0.20
Acetazolamide (Control)
2.5 x 10⁵
5.0 x 10⁻³
0.02
Negative Control Compound
No significant binding observed
No significant binding observed
>100
Interpretation:
The data would indicate that 2-Methylpentane-1-sulfonamide directly binds to CA IX. The calculated KD of 0.20 µM suggests a moderate affinity. By comparing these values to the well-characterized inhibitor Acetazolamide, we can benchmark the potency of our test compound. The observation of a dose-dependent increase in the binding signal and fitting to a 1:1 binding model would provide strong evidence for a direct, specific interaction.[9]
Assay 2: Luminescence-Based Cell Viability Assay
To complement the biophysical data, a cell-based assay is crucial to determine if the compound's binding to CA IX translates into a functional cellular outcome, such as the induction of cell death or inhibition of proliferation.[11] We will use a luminescence-based ATP assay, which measures the amount of ATP in metabolically active cells as an indicator of cell viability.[12][13]
Causality Behind Experimental Choices
CA IX is highly expressed in many cancer cell lines, such as the cervical cancer cell line HeLa, and contributes to their survival, particularly under hypoxic conditions.[14] By treating HeLa cells with 2-Methylpentane-1-sulfonamide, we can assess if inhibiting CA IX leads to a reduction in cell viability. The luminescence-based ATP assay is chosen for its high sensitivity, broad linear range, and simple "add-mix-measure" protocol, making it suitable for determining dose-response relationships.[13]
Trypsinize and resuspend the cells in fresh medium.
Seed the cells into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of medium.[16][17]
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
Compound Treatment:
Prepare a serial dilution of 2-Methylpentane-1-sulfonamide in culture medium (e.g., from 0.01 µM to 200 µM).
Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include wells with medium only (negative control) and a positive control (e.g., Staurosporine).
Incubate the plate for 72 hours at 37°C and 5% CO₂.
ATP Measurement:
Equilibrate the plate and the ATPlite™ reagents to room temperature.
Add 50 µL of the mammalian cell lysis solution to each well and shake the plate for five minutes at 700 rpm.[15]
Add 50 µL of the substrate solution to each well and shake for another five minutes at 700 rpm.[15]
Dark-adapt the plate for ten minutes and measure the luminescence using a plate-reading luminometer.[15]
Caption: Workflow for the cell-based viability assay.
Data Presentation and Interpretation
The raw luminescence data is used to calculate the percentage of cell viability relative to the untreated control. A dose-response curve is then plotted to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the cell viability.[18]
Table 2: Hypothetical Cell Viability Data and IC50 Values
Compound
IC50 (µM) on HeLa cells
2-Methylpentane-1-sulfonamide
5.2
Staurosporine (Control)
0.05
Negative Control Compound
>200
Interpretation:
An IC50 value of 5.2 µM for 2-Methylpentane-1-sulfonamide would indicate that it has a functional effect on HeLa cell viability at a micromolar concentration. This result, when considered alongside the SPR data, strengthens the hypothesis that the observed cytotoxicity is mediated through the inhibition of CA IX.
Synthesizing the Orthogonal Data: A Self-Validating System
The power of this orthogonal approach lies in the convergence of evidence from two disparate methodologies.
Assay Type
Question Answered
Key Parameter
Hypothetical Result for 2-Methylpentane-1-sulfonamide
Surface Plasmon Resonance (Biophysical)
Does the compound bind directly to the target protein?
Affinity (KD)
Yes, with a KD of 0.20 µM
Cell Viability Assay (Functional)
Does the compound have a functional effect on cells expressing the target?
Potency (IC50)
Yes, with an IC50 of 5.2 µM
The SPR data confirms a direct, high-affinity interaction between 2-Methylpentane-1-sulfonamide and CA IX. The cell-based assay demonstrates that this interaction translates into a biologically relevant outcome—a reduction in cancer cell viability. The correlation between the binding affinity (KD) and the functional potency (IC50) provides a self-validating system, significantly increasing the confidence that 2-Methylpentane-1-sulfonamide is a genuine on-target inhibitor of CA IX.
Conclusion
The validation of a hit compound is a critical inflection point in the drug discovery pipeline. By employing a carefully selected pair of orthogonal assays—one biophysical and one cell-based—researchers can build a robust, evidence-based case for advancing a compound. This guide has detailed the rationale, protocols, and data interpretation for using Surface Plasmon Resonance and a luminescence-based cell viability assay to confirm the activity of 2-Methylpentane-1-sulfonamide as a putative inhibitor of Carbonic Anhydrase IX. This structured, multi-faceted approach ensures scientific rigor and provides the necessary confidence to transition a promising hit into a viable lead candidate.
References
Biaffin GmbH & Co KG. (n.d.). This protocol describes how to collect binding data for a small molecule/protein interaction. Retrieved from [Link]
Gül, H. İ., et al. (2018). Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1034–1046. Retrieved from [Link]
IBA Lifesciences. (n.d.). Coating of BiacoreTM Sensor Chip CM5 with StrepMAB-Immo. Retrieved from [Link]
Nocentini, A., et al. (2017). Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. ACS Medicinal Chemistry Letters, 8(10), 1047–1052. Retrieved from [Link]
Pastorekova, S., et al. (2005). Carbonic anhydrase inhibitors. Design of fluorescent sulfonamides as probes of tumor-associated carbonic anhydrase IX that inhibit isozyme IX-mediated acidification of hypoxic tumors. Journal of Medicinal Chemistry, 48(15), 4951–4961. Retrieved from [Link]
Cytiva. (2022, October 6). Principles of surface plasmon resonance (SPR) used in Biacore™ systems [Video]. YouTube. Retrieved from [Link]
Angeli, A., et al. (2018). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. Molecules, 23(3), 573. Retrieved from [Link]
Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators, 27(5). Retrieved from [Link]
Di Paolo, M., et al. (2021). The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1698–1706. Retrieved from [Link]
Nocentini, A., et al. (2017). Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. ACS Medicinal Chemistry Letters, 8(10), 1047-1052. Retrieved from [Link]
Angeli, A., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 28(1), 5. Retrieved from [Link]
Bio-Rad Laboratories, Inc. (n.d.). Protein Interaction Analysis. Retrieved from [Link]
Rich, R. L., & Myszka, D. G. (2000). Surface Plasmon Resonance. In eLS. John Wiley & Sons, Ltd. Retrieved from [Link]
Biosensing Instrument. (n.d.). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved from [Link]
Cytiva. (n.d.). Biacore™ systems in small molecule drug discovery. Retrieved from [Link]
Cytiva. (n.d.). Amine coupling of ligand to Biacore sensor chips. Retrieved from [Link]
Platypus Technologies. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
ResearchGate. (2016). MTT assay on HeLa cell cultures. Retrieved from [Link]
Biosensing Instrument. (2021). Real-Time Binding Kinetics of Small Molecules to CA IX in Live Suspension Cells Using SPR Microscopy. Retrieved from [Link]
Asadzadeh, Z., et al. (2016). Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway. Avicenna Journal of Medical Biotechnology, 8(3), 126–132. Retrieved from [Link]
ResearchGate. (2014, July 25). What is the seeding density of hela cells and the best MTT concentration?. Retrieved from [Link]
Martínez-Poveda, B., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(13), 3466. Retrieved from [Link]
Creative Bioarray. (n.d.). ATP Cell Viability Assay. Retrieved from [Link]
ResearchGate. (2015, May 26). Problems with IC50 determination - cell viability over 100 %. How can I handle this?. Retrieved from [Link]
Dutscher. (n.d.). ATPlite 100 ml Luminescence Assay System, 1000 Assay Kit. Retrieved from [Link]
Royal Society of Chemistry. (2015). To determine cell viability the colorimetric MTT metabolic activity assay was used. Hela cells (1 × 104 cells/well) were cultured in a 96-well plate at 37 °C, and exposed to varying concentrations of Au@IPN-pNIPAAm nanogels for 24 h. Retrieved from [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
ResearchGate. (2017, June 24). I would appreciate some help with calculating and plating HeLa cells from a 100mm plate to a 96 well plate. Retrieved from [Link]
Sino Biological. (n.d.). Transfection protocol of adherent hela cells (96-well plate). Retrieved from [Link]
Azure Biosystems. (2023, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]
Comparative Study of the Metabolic Stability of Sulfonamide Isomers
Executive Summary In drug discovery, the metabolic stability of a lead compound dictates its pharmacokinetic (PK) profile and toxicity risks. For sulfonamide-containing scaffolds—widely used in antibiotics, diuretics, an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In drug discovery, the metabolic stability of a lead compound dictates its pharmacokinetic (PK) profile and toxicity risks. For sulfonamide-containing scaffolds—widely used in antibiotics, diuretics, and protease inhibitors—positional isomerism (ortho-, meta-, para-) plays a decisive role in metabolic fate.
This guide provides a technical comparison of how sulfonamide isomerism influences metabolic stability. Unlike simple lipophilicity adjustments, shifting the sulfonamide moiety relative to the primary amine (or other "soft spots") fundamentally alters enzyme accessibility. Specifically, we analyze the competition between N4-acetylation (Phase II detoxification) and oxidative bioactivation (Phase I toxicity) .
Key Insight: While para-sulfonamides (classical sulfa drugs) are rapidly cleared via N-acetylation, ortho-isomers often exhibit enhanced metabolic stability due to steric hindrance, though this can paradoxically increase the risk of idiosyncratic toxicity if oxidative pathways (CYP450) become the dominant clearance route.
To engineer stable sulfonamides, one must understand the two divergent pathways that dictate their clearance.
The N4-Acetylation Pathway (NAT1/NAT2)
The primary clearance route for sulfonamides is N-acetylation at the N4-aniline nitrogen, catalyzed by N-acetyltransferases (NAT1/NAT2).
Mechanism: The enzyme requires access to the nucleophilic amine.
Isomer Effect:
Para-isomers: The sulfonamide group is distal, offering minimal steric interference. These are high-clearance substrates.
Ortho-isomers: Placing the bulky sulfonamide group adjacent to the amine creates a "steric shield," significantly reducing
for acetylation.
The Oxidative Pathway (CYP450)
When N-acetylation is blocked, Cytochrome P450 enzymes (primarily CYP2C9) can oxidize the amine to a hydroxylamine (
). This reactive metabolite can spontaneously dehydrate to a nitroso species, binding covalently to proteins and causing hypersensitivity reactions.
Visualization of Metabolic Divergence
Figure 1: Divergent metabolic pathways for sulfonamides. The balance between NAT (green path) and CYP (red path) is dictated by the steric and electronic properties of the isomer.
Comparative Data: Isomer Stability Profile
The following table summarizes the metabolic characteristics of sulfonamide isomers based on experimental data from liver microsome (HLM) and hepatocyte assays.
Feature
Para-Isomer (e.g., Sulfanilamide)
Meta-Isomer
Ortho-Isomer
Primary Clearance
High (Rapid N-Acetylation)
Moderate
Low (Sterically Hindered)
Half-Life ()
Short (< 2 hours in vitro)
Intermediate
Extended (> 4 hours in vitro)
N-Acetylation Rate
Fast ( is high)
Moderate
Slow/Negligible
CYP450 Liability
Low (NAT dominates)
Moderate
High (If NAT is blocked, CYP takes over)
Solubility (pH 7.4)
Moderate
High
Low (Intramolecular H-bonding)
Rec. Optimization
Good for high-turnover drugs
Balanced profile
Best for metabolic stability , but screen for reactive metabolites
Experimental Evidence:
Studies on substituted anilines demonstrate that ortho-substitution can reduce N-acetylation rates by >90% compared to para-isomers due to the inability of the NAT active site to accommodate the adjacent steric bulk [1]. However, this "blocking" strategy must be validated to ensure it doesn't simply shunt metabolism toward toxic hydroxylamines.
Experimental Protocol: Metabolic Stability Assay
To objectively compare isomers, use this standardized protocol. It is designed to distinguish between Phase I (CYP) and Phase II (NAT) stability.
Materials
Test System: Pooled Human Liver Microsomes (HLM) for Phase I; Cryopreserved Human Hepatocytes for Phase I & II.
Cofactors: NADPH (for CYPs), Acetyl-CoA (essential for NAT activity in S9 fractions or hepatocytes).
Analysis: LC-MS/MS (Triple Quadrupole).
Workflow Diagram
Figure 2: Step-by-step workflow for assessing metabolic stability.
Step-by-Step Methodology
Pre-Incubation: Thaw HLM on ice. Dilute to 0.5 mg/mL protein in 100 mM phosphate buffer (pH 7.4). Add test compound (1 µM final, <0.1% DMSO). Pre-incubate at 37°C for 5 min.
Initiation:
Arm A (Oxidative): Add NADPH (1 mM final).
Arm B (Conjugation): Add Acetyl-CoA (1 mM final) if using S9/Hepatocytes.
Incubation: Shake gently at 37°C.
Sampling: At
min, remove 50 µL aliquots.
Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing Internal Standard (e.g., Tolbutamide).
Processing: Vortex for 1 min, centrifuge at 4,000 rpm for 20 min.
Analysis: Inject supernatant onto LC-MS/MS. Use a C18 column with a gradient of Water/Acetonitrile (+0.1% Formic Acid).
Critical Control: When testing isomers, ensure your LC method can chromatographically resolve the ortho, meta, and para forms, as metabolic interconversion (though rare) or impurities can skew results.
Troubleshooting & Validation
Issue: Non-Linear Depletion.
Cause: Enzyme inactivation or product inhibition.
Solution: Lower protein concentration to 0.2 mg/mL or reduce incubation time.
Issue: Isomer Co-elution.
Cause: Structural similarity.
Solution: Use a Phenyl-Hexyl column or slower gradient (e.g., 5% to 95% ACN over 10 min) to separate regioisomers [2].
Issue: Missing Metabolites.
Cause: Formation of reactive intermediates (hydroxylamine) that bind to microsomal protein.
Solution: Perform a Trapping Study by adding Glutathione (GSH) or N-Ethylmaleimide (NEM) to the incubation. Look for GSH-adducts (+307 Da) in the MS trace [3].
References
N-Acetyltransferases: Pharmacogenetics and Clinical Consequences. National Institutes of Health (NIH).
[Link]
Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study. PLOS ONE.
[Link][1][2]
Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates. MDPI.
[Link][1][2][3][4][5]
Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
[Link]
Validating target engagement of 2-Methylpentane-1-sulfonamide in cells
Publish Comparison Guide: Validating Target Engagement of 2-Methylpentane-1-sulfonamide in Cells Executive Summary & Mechanism of Action 2-Methylpentane-1-sulfonamide is an aliphatic sulfonamide derivative primarily util...
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Validating Target Engagement of 2-Methylpentane-1-sulfonamide in Cells
Executive Summary & Mechanism of Action
2-Methylpentane-1-sulfonamide is an aliphatic sulfonamide derivative primarily utilized as a chemical probe or fragment-based lead in the inhibition of Carbonic Anhydrases (CAs) . Unlike classical aromatic sulfonamides (e.g., Acetazolamide) which rely on pi-stacking interactions within the enzyme's hydrophobic pocket, aliphatic sulfonamides engage the catalytic Zinc (Zn²⁺) ion through a distinct steric and electronic profile.
This guide details the validation of 2-Methylpentane-1-sulfonamide target engagement (TE) in live cells. It compares the compound against industry-standard aromatic inhibitors, highlighting its utility in probing specific hydrophobic sub-pockets of CA isoforms (e.g., hCA II, IX, XII).
Core Mechanism:
The sulfonamide moiety (-SO₂NH₂) acts as a zinc-binding group (ZBG). In its deprotonated anionic form, it coordinates to the Zn²⁺ ion in the CA active site, displacing the zinc-bound water molecule/hydroxide ion essential for the catalytic hydration of CO₂. The 2-methylpentane "tail" provides hydrophobic interactions that dictate isoform selectivity.
Figure 1: Mechanism of Action. The aliphatic sulfonamide displaces the catalytic water molecule, coordinating directly with the Zinc ion to block CO₂ hydration.
Comparative Analysis: Aliphatic vs. Aromatic Inhibitors
To validate 2-Methylpentane-1-sulfonamide, it is crucial to benchmark it against the "Gold Standard" aromatic inhibitor, Acetazolamide (AAZ) .
Feature
2-Methylpentane-1-sulfonamide (Product)
Acetazolamide (Standard Alternative)
Implications for Validation
Chemical Class
Aliphatic Sulfonamide
Aromatic Heterocyclic Sulfonamide
Aliphatic tails probe different hydrophobic pockets than aromatic rings.[1]
pKa (-SO₂NH₂)
~10.0 - 10.5 (Higher)
~7.2 (Lower)
Higher pKa means less ionization at physiological pH; may require higher concentrations for initial binding.[1]
Cell Permeability
Moderate (Lipophilic tail)
Low to Moderate
2-Methylpentane-1-sulfonamide may show superior passive diffusion in specific cell lines.[1]
Selectivity
Potentially Isoform Specific (hCA I/II)
Pan-inhibitor (Broad spectrum)
Useful for dissecting specific isoform contributions in complex cellular systems.[1]
Binding Mode
Hydrophobic interaction via alkyl chain
Pi-stacking + H-bonds
CETSA shifts may be subtler due to lack of rigid aromatic stacking stabilization.[1]
Protocol 1: Cellular Thermal Shift Assay (CETSA)
The Gold Standard for Physical Target Engagement
Rationale: CETSA measures the physical stabilization of a protein upon ligand binding. As 2-Methylpentane-1-sulfonamide binds the Zn²⁺ pocket, it thermally stabilizes the CA protein (e.g., CA II) preventing denaturation at elevated temperatures.
Self-Validating Step: You must include a "Vehicle Control" (DMSO only) and a "Positive Control" (Acetazolamide) to ensure the assay window is valid.
Workflow:
Cell Seeding: Seed HEK293 or HeLa cells (high CA expression) at
cells/mL.
Treatment:
Arm A: DMSO (Vehicle).
Arm B: 2-Methylpentane-1-sulfonamide (10 µM, 50 µM).
Arm C: Acetazolamide (10 µM - Reference).
Incubate for 1 hour at 37°C.
Heating: Aliquot cell suspension into PCR tubes. Heat at a gradient (
) for 3 minutes.
Lysis: Cool to RT, lyse using freeze-thaw cycles (
) or mild detergent (0.5% NP-40).
Separation: Centrifuge at
for 20 min at 4°C to pellet aggregated (denatured) proteins.
Detection: Western Blot the supernatant for Carbonic Anhydrase II (or specific isoform of interest).
Data Interpretation:
Plot Relative Band Intensity vs. Temperature .
Calculate
(Aggregation Temperature).
Success Criteria: A
shift compared to DMSO confirms intracellular target engagement.
Figure 2: CETSA Workflow. A shift in thermal stability confirms the compound binds the target inside the cell.
Rationale: Carbonic Anhydrases regulate intracellular pH (pHi). By acidifying cells (using the Ammonium Pre-pulse method), CA activity accelerates the recovery of pHi. Inhibiting CA with 2-Methylpentane-1-sulfonamide will significantly slow down this recovery rate.
Amiloride: To block Na⁺/H⁺ exchanger (NHE), isolating CA-dependent recovery.
Step-by-Step Protocol:
Loading: Load cells with 1 µM BCECF-AM for 30 min. Wash with HEPES buffer.
Baseline: Measure baseline fluorescence ratio (490/440 nm).
Acidification (Pre-pulse): Perfusion with buffer containing 20 mM NH₄Cl for 5 min, then rapid washout with Na⁺-free buffer. This causes rapid intracellular acidification.
Recovery Phase (The Test): Switch to Na⁺-containing buffer + Amiloride (1 mM) + Test Compound .
Note: Amiloride is critical to block NHE1, forcing the cell to rely on Bicarbonate/CA transporters for pH recovery.
Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Link[1]
Vullo, D., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Journal of Medicinal Chemistry. Link[1]
Casey, J. R., et al. (2010). Sensors and regulators of intracellular pH. Nature Reviews Molecular Cell Biology. Link
Maresca, A., et al. (2014). Aliphatic sulfonamides: a still poorly investigated class of CA inhibitors. Bioorganic & Medicinal Chemistry. Link
Comparison of different purification techniques for 2-Methylpentane-1-sulfonamide
Topic: Comparison of Different Purification Techniques for 2-Methylpentane-1-sulfonamide Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1] Executive S...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparison of Different Purification Techniques for 2-Methylpentane-1-sulfonamide
Content Type: Technical Comparison Guide
Audience: Researchers, Process Chemists, and Drug Development Professionals[1]
Executive Summary
2-Methylpentane-1-sulfonamide (CAS: 1247852-31-8) is a branched aliphatic primary sulfonamide often utilized as a bioisostere or intermediate in medicinal chemistry.[1][2][3][4][5][6] Unlike highly crystalline aromatic sulfonamides (e.g., sulfanilamide), this compound presents unique purification challenges due to its low melting point and tendency to "oil out" during crystallization. This behavior stems from the steric disruption caused by the 2-methyl branch on the pentyl chain, which inhibits efficient lattice packing.[1]
This guide objectively compares three purification methodologies: Acid-Base Extraction (pH Swing) , Flash Column Chromatography , and Recrystallization . While chromatography offers high resolution, the Acid-Base Extraction protocol is identified here as the most scalable and cost-effective "workhorse" method for this specific substrate, leveraging the sulfonamide's weak acidity (
Best For: Bulk purification, removal of neutral organic impurities, and scalability.
Mechanism: Primary sulfonamides are weak acids.[1] They can be deprotonated by strong bases to form water-soluble salts, while non-acidic impurities (unreacted alcohols, alkyl halides) remain in the organic phase.
Protocol (Self-Validating System)
Dissolution: Dissolve crude reaction mixture in Dichloromethane (DCM) .
The Switch (Deprotonation): Extract with 1.0 M NaOH (3x).
Checkpoint: The sulfonamide moves to the aqueous layer (
Wash: Wash the combined aqueous basic layer with fresh DCM to remove entrained organics.[1]
The Return (Protonation): Cool the aqueous layer to 0°C. Slowly add 6.0 M HCl until pH reaches ~4–5.
Observation: The product will precipitate or form a distinct oil layer.[1]
Scientific Note: Do not acidify below pH 2.[1] Highly acidic sulfonic acid byproducts (
) are water-soluble and will remain in the aqueous phase at pH 4, effectively separating them from the sulfonamide.[1]
Isolation: Extract the cloudy acidic aqueous mixture with Ethyl Acetate (EtOAc) . Dry over
and concentrate.
Pros & Cons
Pros: Highly scalable; removes both neutral and highly acidic impurities; low solvent cost.[1]
Cons: Requires precise pH control; may not remove chemically similar sulfonamide byproducts (e.g., disulfonimides).
Flash Column Chromatography
Best For: High-purity requirements (>99%), isolation from complex reaction mixtures, and "oiled out" products.[1]
Mechanism: Separation based on polarity differences on a silica stationary phase.[1]
Mobile Phase: Gradient elution starting with Hexane:EtOAc (9:1) increasing to (6:4) .[1]
Loading: Dissolve crude oil in a minimum volume of DCM or toluene.[1]
Detection: TLC (Stain: KMnO₄ or Phosphomolybdic Acid - aliphatic sulfonamides are not UV active unless derivatized).[1]
Pros & Cons
Pros: Universal applicability; effective even if the product is an oil; removes closely related isomers.[1]
Cons: High solvent consumption; labor-intensive; difficult to scale >100g.[1]
Recrystallization (The "Polishing" Step)
Best For: Final purification of solid batches to remove trace salts.
Mechanism: Differential solubility based on temperature.[1]
Protocol
Solvent System:Toluene/Hexane or Isopropyl Alcohol (IPA)/Water .[1]
Critical Step: Due to the 2-methyl branch, this compound is prone to oiling out.[1]
Mitigation: Use a "seeding" technique.[1] Dissolve at reflux, cool slowly to room temperature, add a seed crystal, and then cool to -20°C.
Anti-Solvent Addition: Dissolve in minimal warm Toluene. Add Hexane dropwise until turbidity persists, then cool.
Pros & Cons
Pros: Produces highly crystalline, aesthetic product; lowest cost for small impurities.
Cons: High risk of yield loss due to oiling out; difficult for low-melting branched isomers.[1]
Comparative Analysis Summary
Metric
Acid-Base Extraction
Column Chromatography
Recrystallization
Purity Potential
95–98%
>99%
>99% (if successful)
Yield
High (85–95%)
Moderate (70–85%)
Variable (40–80%)
Scalability
Excellent (kg scale)
Poor (g scale)
Good (requires optimization)
Cost Efficiency
High
Low (Silica/Solvent cost)
High
Time Required
< 4 Hours
4–8 Hours
12–24 Hours
Primary Risk
pH overshoot (loss of product)
Co-elution of impurities
Oiling out (failed crystallization)
Visualizations
Figure 1: The "pH Swing" Purification Workflow
This diagram illustrates the logical flow of the Acid-Base extraction, highlighting the separation of impurities at specific pH checkpoints.
Caption: Workflow for isolating 2-Methylpentane-1-sulfonamide using its acidic properties (
).
Figure 2: Decision Matrix for Purification Strategy
A logic gate for researchers to select the optimal method based on the physical state of their crude product.[1]
Caption: Strategic decision tree for selecting the purification method based on crude product properties.[1]
References
Synthesis and Properties of Aliphatic Sulfonamides.
Source: Journal of Organic Chemistry.[1][7]
Context: General procedures for sulfonamide synthesis and physical properties of aliphatic derivatives.[1]
pKa Prediction and Experimental Values for Sulfonamides.
Source: Royal Society of Chemistry (RSC) Publishing.[1]
Context: Establishes the acidity range (
10–11) justifying the acid-base extraction method.
Purification of Sulfonamides via Recrystallization.
Source: Google Patents (US2777844A).[1]
Context: Historical and practical data on solvent selection (alcohols/water) for sulfonamide crystallization.[1]
Common Purification Methods: Acid-Base Extraction.
Source: LibreTexts Chemistry.[1]
Context: Fundamental principles of separating weak acids from neutral organic mixtures.[1]
Inter-Laboratory Validation of 2-Methylpentane-1-sulfonamide: A Definitive Bioanalytical Guide
Topic: Inter-laboratory Validation of 2-Methylpentane-1-sulfonamide Bioassay Content Type: Publish Comparison Guide Executive Summary The validation of bioanalytical methods for aliphatic sulfonamides, such as 2-Methylpe...
The validation of bioanalytical methods for aliphatic sulfonamides, such as 2-Methylpentane-1-sulfonamide (2-MPS) , presents distinct challenges compared to their aromatic counterparts (e.g., sulfamethoxazole). Lacking the strong UV-absorbing chromophores typical of "sulfa drugs," 2-MPS requires high-sensitivity detection platforms for accurate pharmacokinetic (PK) profiling.
This guide provides a rigorous, comparative technical framework for validating 2-MPS quantification assays across multiple laboratories. It synthesizes regulatory standards (ICH M10, FDA, EMA) with practical experimental logic, comparing the gold-standard LC-MS/MS approach against HPLC-UV and ELISA alternatives.
Part 1: Comparative Technology Review
Objective: Select the optimal platform for inter-laboratory reproducibility.
For a molecule with the physicochemical profile of 2-MPS (MW: 165.25 Da, Aliphatic structure, CLogP ~1.02), the choice of detection method is the primary determinant of validation success.
Table 1: Performance Comparison of Bioanalytical Platforms for 2-MPS
Feature
LC-MS/MS (Recommended)
HPLC-UV/DAD
ELISA (Immunoassay)
Detection Principle
Mass-to-Charge (m/z) via ESI+
UV Absorbance (200-210 nm)
Antibody-Antigen Binding
Sensitivity (LLOQ)
High (0.1–1.0 ng/mL)
Low (50–100 ng/mL)
Medium (1–10 ng/mL)
Selectivity
Excellent (MRM transitions)
Poor (Interference from matrix)
Variable (Cross-reactivity)
Throughput
High (Rapid gradients)
Medium (Isocratic/Gradient)
High (Batch processing)
Inter-Lab Robustness
High (With stable isotope IS)
Low (Baseline drift issues)
Medium (Reagent batch variability)
Suitability for 2-MPS
Optimal. Aliphatic backbone ionizes well; mass spec overcomes lack of chromophore.
Sub-optimal. Requires derivatization for sensitivity; prone to matrix interference.
Niche. Requires custom antibody generation; costly for NCEs.
Expert Insight: The Case for LC-MS/MS
The aliphatic nature of 2-MPS means it lacks the conjugated
-systems required for strong UV absorbance. While HPLC-UV is cheaper, it necessitates end-wavelength detection (<210 nm), where biological noise (plasma proteins, lipids) is deafening. LC-MS/MS is the only viable path for regulatory-grade validation , utilizing the specific transition of the protonated precursor ( 166) to characteristic fragments.
Part 2: The Master Protocol (Inter-Laboratory Validation)
This protocol is designed to satisfy ICH M10 guidelines for cross-validation. It assumes the use of LC-MS/MS with a Triple Quadrupole mass spectrometer.
Experimental Workflow
To ensure "Trustworthiness" in data, the method relies on a Self-Validating System using a Stable Isotope Labeled Internal Standard (SIL-IS), such as d3-2-Methylpentane-1-sulfonamide.
Workflow Diagram: Sample Preparation & Analysis
The following diagram outlines the critical path from biological sample to validated data point.
Caption: Optimized LC-MS/MS workflow for 2-MPS quantification, utilizing protein precipitation for high throughput.
Detailed Methodology
Step 1: Reference Standard Preparation
Stock Solution: Dissolve 2-MPS (CAS 1247852-31-8) in Methanol to 1.0 mg/mL.
Internal Standard (IS): Prepare d3-2-MPS at 10 µg/mL. Causality: The IS must track the analyte through extraction and ionization to correct for matrix effects.
Step 2: Sample Extraction (Protein Precipitation)
Aliquot 50 µL of plasma into a 96-well plate.
Add 10 µL of IS working solution.
Add 150 µL of ice-cold Acetonitrile (ACN) to precipitate proteins.
Vortex (2 min) and Centrifuge (4000 rpm, 10 min, 4°C).
Transfer 100 µL supernatant to a clean plate; dilute with 100 µL 0.1% Formic Acid in water.
Why dilute? To match the initial mobile phase composition and prevent peak broadening ("solvent effect").
Step 3: LC-MS/MS Conditions
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 3.0 minutes.
MRM Transitions:
Analyte (2-MPS):
(Quantifier), (Qualifier).
Note: The transition
corresponds to the cleavage of the sulfonamide group, leaving the alkyl carbocation.
Part 3: Inter-Laboratory Cross-Validation Plan
Objective: Demonstrate that Lab A (Originator) and Lab B (Receiver) generate equivalent data.
The "Round Robin" Experiment
To validate reproducibility, identical sets of Quality Control (QC) samples must be analyzed at both sites.
Validation Logic Tree:
The following decision tree illustrates the criteria for passing the inter-laboratory validation, based on EMA Bioanalytical Method Validation Guidelines .
Caption: Decision logic for assessing inter-laboratory reproducibility according to EMA/FDA guidelines.
Acceptance Criteria (Quantitative)
For the assay to be considered valid across laboratories, the following statistical thresholds must be met:
Parameter
Criterion (FDA/EMA)
Experimental Target for 2-MPS
Accuracy
Mean conc. within ±15% of nominal
±12% (Target)
Precision (CV)
≤15% (≤20% at LLOQ)
≤10% (Target)
ISR (Incurred Sample Reanalysis)
67% of samples within ±20%
>85% passing
Matrix Effect (MF)
IS-normalized MF ~ 1.0
0.9 – 1.1
Part 4: Troubleshooting & Critical Insights
The "Aliphatic Ionization" Challenge
Unlike sulfonamides with aromatic rings (e.g., Sulfamethoxazole), 2-MPS does not delocalize charge as effectively.
Issue: Lower ionization efficiency in ESI.
Solution: Use Formic Acid (0.1%) rather than Ammonium Acetate. The acidic pH ensures the sulfonamide nitrogen is not deprotonated, while the alkyl chain helps desolvation.
Matrix Interference
In plasma, phospholipids can suppress the signal of early-eluting polar compounds.
Detection: Monitor phospholipid transitions (
184 184) during method development.
Mitigation: If protein precipitation yields high suppression, switch to Phospholipid Removal Plates (e.g., Ostro™ or HybridSPE™) instead of standard LLE.
References
European Medicines Agency (EMA). "Guideline on bioanalytical method validation." EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. (2011).[1] Link
U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA-2013-D-1020. (2018). Link
ICH Harmonised Guideline. "Bioanalytical Method Validation and Study Sample Analysis M10." International Council for Harmonisation. (2022). Link
Benchchem. "Cross-Validation of Analytical Methods for Sulfonamides: A Comparative Guide." Benchchem Technical Guides.[2] (Accessed 2024).[3] Link
National Center for Biotechnology Information. "PubChem Compound Summary for CID 53394626, 2-Methylpentane-1-sulfonamide." PubChem. (Accessed 2024).[3] Link
A Comprehensive Guide to the Proper Disposal of 2-Methylpentane-1-sulfonamide
The core principle of this guidance is risk mitigation. Given the presence of a flammable hydrocarbon backbone (2-methylpentane) and a bioactive sulfonamide functional group, it is imperative to treat 2-Methylpentane-1-s...
Author: BenchChem Technical Support Team. Date: February 2026
The core principle of this guidance is risk mitigation. Given the presence of a flammable hydrocarbon backbone (2-methylpentane) and a bioactive sulfonamide functional group, it is imperative to treat 2-Methylpentane-1-sulfonamide as a hazardous chemical waste.
Hazard Assessment and Characterization
A thorough understanding of the potential hazards is the foundation of safe disposal. Lacking a dedicated SDS, we must infer the risks from its constituent parts: the 2-methylpentane moiety and the sulfonamide group.
2-Methylpentane: Safety data for 2-methylpentane consistently indicates that it is a highly flammable liquid and vapor.[1][2][3][4] It can cause skin irritation and may cause drowsiness or dizziness.[1][2] Furthermore, it is toxic to aquatic life with long-lasting effects.[1][2]
Sulfonamide Functional Group: The sulfonamide group is a common feature in many pharmaceuticals and is known for its relative chemical stability.[5] However, the presence of sulfur and nitrogen atoms means that combustion can produce toxic gases like oxides of nitrogen (NOx) and sulfur (SOx). Some sulfonamides have also been noted for potential mutagenic activity.
Based on this composite analysis, 2-Methylpentane-1-sulfonamide should be handled with the precautions suitable for a flammable, irritant, and environmentally hazardous substance.
Hazard Classification
Description
Primary Precaution
Flammability
Assumed to be a flammable liquid and vapor due to the 2-methylpentane component.
Keep away from heat, sparks, open flames, and hot surfaces.[2][4] Use non-sparking tools.[2][3][4]
Health Hazards
Potential for skin irritation and respiratory tract irritation. Ingestion may be harmful.
Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[2]
Environmental Hazards
Assumed to be toxic to aquatic life with long-lasting effects.
Do not dispose of down the drain or in regular trash. Prevent release into the environment.[2]
Personal Protective Equipment (PPE)
Prior to handling 2-Methylpentane-1-sulfonamide for disposal, ensure the following PPE is worn:
Eye Protection: Chemical safety goggles are mandatory.
Hand Protection: Nitrile or other chemically resistant gloves should be worn. Inspect gloves for any signs of degradation before use.
Body Protection: A flame-retardant lab coat is recommended.
Respiratory Protection: If handling outside of a fume hood or in a poorly ventilated area, a respirator may be necessary.
Segregation and Storage of Waste
Proper segregation and storage of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.
Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting 2-Methylpentane-1-sulfonamide waste. The container should be clearly labeled as "Hazardous Waste."
Labeling: The waste label must include:
The full chemical name: "2-Methylpentane-1-sulfonamide"
The words "Hazardous Waste"
The primary hazards (e.g., Flammable, Irritant)
The date of accumulation
Storage Location: Store the waste container in a well-ventilated, designated hazardous waste accumulation area, away from ignition sources and incompatible materials.
Disposal Protocol: A Step-by-Step Guide
The guiding principle for the disposal of 2-Methylpentane-1-sulfonamide is that it must be managed by a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of in sanitary sewers or municipal trash.
Step 1: Waste Collection
Carefully transfer the 2-Methylpentane-1-sulfonamide waste into the designated hazardous waste container.
Avoid overfilling the container; a general rule is to not exceed 80% capacity to allow for vapor expansion.
Securely close the container lid after each addition of waste.
Step 2: Request for Waste Pickup
Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) department.
Provide accurate information on the waste label and pickup request form.
Step 3: Professional Disposal
The EHS department will arrange for the collection of the waste by a certified hazardous waste disposal company.
The most probable method of disposal for this type of organic chemical is high-temperature incineration in a facility equipped with flue gas scrubbers to neutralize the resulting NOx and SOx gases.[6]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Small Spills:
Alert personnel in the immediate area.
If flammable vapors are a concern, extinguish all nearby ignition sources.
Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
Large Spills:
Evacuate the area immediately.
Alert your institution's emergency response team or EHS department.
Do not attempt to clean up a large spill without proper training and equipment.
Logical Framework for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of 2-Methylpentane-1-sulfonamide.
Caption: Decision workflow for 2-Methylpentane-1-sulfonamide disposal.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of 2-Methylpentane-1-sulfonamide is a critical aspect of laboratory safety and environmental responsibility. By treating this compound as a hazardous waste, following the detailed procedures for handling, storage, and disposal, and consulting with your institution's EHS department, you contribute to a safer research environment for yourself, your colleagues, and the community. The absence of a specific SDS necessitates a cautious approach, and the guidance provided here is designed to empower researchers to manage this chemical waste responsibly.
References
CPAChem. (2023, October 11). Safety data sheet. Retrieved from [Link]
Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
ChemBK. (n.d.). 2-methylpentane-1-sulfonamide. Retrieved from [Link]
Essential Protective Measures for Handling 2-Methylpentane-1-sulfonamide: A Procedural Guide
Senior Application Scientist Note: This guide provides a comprehensive framework for the safe handling of 2-Methylpentane-1-sulfonamide. Due to the absence of a specific Safety Data Sheet (SDS) for this compound in publi...
Author: BenchChem Technical Support Team. Date: February 2026
Senior Application Scientist Note: This guide provides a comprehensive framework for the safe handling of 2-Methylpentane-1-sulfonamide. Due to the absence of a specific Safety Data Sheet (SDS) for this compound in publicly available databases, the following information is based on the known hazards of its constituent chemical groups: the flammable and irritant nature of 2-methylpentane and the potential hazards associated with sulfonamides. This guide is intended to be a proactive safety resource and must be supplemented with the official SDS from the manufacturer or supplier before any handling of the substance.
Understanding the Risks: A Compound-Specific Approach
2-Methylpentane-1-sulfonamide is a molecule that combines a branched alkane structure with a sulfonamide functional group. This unique combination necessitates a careful evaluation of potential hazards. While 2-methylpentane is known to be a flammable liquid and a skin and respiratory irritant, the sulfonamide group can introduce additional toxicological concerns, including potential allergic reactions in sensitized individuals. Therefore, a multi-faceted personal protective equipment (PPE) strategy is crucial.[1][2][3]
Core Personal Protective Equipment (PPE) Requirements
A risk assessment based on the anticipated scale of handling and the specific procedures involved should always precede the selection of PPE. The following table outlines the minimum recommended PPE for handling 2-Methylpentane-1-sulfonamide in a laboratory setting.
Body Part
Personal Protective Equipment
Rationale
Eyes/Face
Chemical splash goggles and a face shield
Protects against splashes of the chemical which may cause serious eye irritation. A face shield provides an additional layer of protection for the entire face.[1][2]
Hands
Chemical-resistant gloves (e.g., Nitrile)
Prevents skin contact, which can cause irritation.[1][3] Gloves should be inspected before use and changed regularly.
Body
Flame-resistant lab coat or coveralls
Provides protection against accidental splashes and potential flash fires due to the flammability of the 2-methylpentane component.[1]
Respiratory
Use in a well-ventilated area or with a chemical fume hood. If ventilation is inadequate, a respirator may be necessary.
Minimizes the inhalation of vapors, which may cause respiratory irritation and drowsiness.[2][3][4]
Feet
Closed-toe shoes
Protects feet from spills.
Procedural, Step-by-Step Guidance for Safe Handling
1. Pre-Handling Preparations:
Consult the SDS: Before any work begins, thoroughly read and understand the specific Safety Data Sheet for 2-Methylpentane-1-sulfonamide provided by the supplier.
Work Area Setup: Ensure the work area is clean and uncluttered. All handling of 2-Methylpentane-1-sulfonamide should be conducted in a certified chemical fume hood.[5]
Emergency Equipment: Verify that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
2. Donning PPE:
The following diagram illustrates the correct sequence for putting on your personal protective equipment.
Figure 1. Recommended PPE Donning Sequence.
3. Handling 2-Methylpentane-1-sulfonamide:
Grounding: When transferring the substance, ensure that all containers are properly grounded to prevent the buildup of static electricity, which could ignite the flammable vapors.[4]
Use Non-Sparking Tools: Employ tools made of non-sparking materials to avoid accidental ignition.[4][5]
Avoid Aerosol Generation: Handle the substance gently to prevent the formation of dust or aerosols.[1]
Container Management: Keep the container tightly closed when not in use to minimize the release of vapors.[2]
4. Post-Handling Procedures & Doffing PPE:
Decontamination: Wipe down the work surface with an appropriate solvent and cleaning agent.
PPE Removal: The removal of PPE is critical to prevent cross-contamination. The following workflow outlines the correct doffing procedure.
Figure 2. Recommended PPE Doffing Sequence.
Disposal Plan: A Commitment to Safety and Environmental Responsibility
1. Waste Segregation:
All disposable PPE (gloves, etc.) that has come into contact with 2-Methylpentane-1-sulfonamide should be considered contaminated waste.
Unused or waste 2-Methylpentane-1-sulfonamide must be collected in a designated, properly labeled, and sealed container.
2. Disposal Procedures:
Contaminated materials and the chemical waste itself should be disposed of through a licensed chemical waste disposal company.[5]
Do not dispose of 2-Methylpentane-1-sulfonamide down the drain or in regular trash.[5] This is to prevent environmental contamination and potential reactions in the sewer system.
By adhering to these rigorous safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with 2-Methylpentane-1-sulfonamide.